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  • Product: 2-(2-Bromophenyl)piperidine hydrochloride
  • CAS: 1177325-72-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromophenyl)piperidine Hydrochloride

This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of 2-(2-bromophenyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of 2-(2-bromophenyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles, offering researchers a robust framework for its preparation and validation.

Introduction: Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility allows it to interact with a wide range of biological targets. Aryl-substituted piperidines, in particular, are key intermediates in the synthesis of compounds targeting the central nervous system, among other therapeutic areas. 2-(2-Bromophenyl)piperidine serves as a versatile precursor, with the bromine atom providing a reactive handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, enabling the synthesis of diverse compound libraries.[2]

This document will detail a reliable synthetic route to 2-(2-bromophenyl)piperidine and its subsequent conversion to the more stable and easily handled hydrochloride salt. Furthermore, it will outline a comprehensive analytical workflow to confirm the structure and purity of the final product.

Section 1: Synthesis and Purification

The synthesis of 2-(2-bromophenyl)piperidine can be approached through several routes. A common and effective method involves the reaction of 2-bromopyridine with a Grignard reagent, followed by reduction of the resulting dihydropyridine intermediate. This guide, however, will focus on a direct synthesis from 2-bromobenzaldehyde and piperidine followed by reduction, which is a straightforward and scalable approach. The final product is then converted to its hydrochloride salt to improve stability and ease of handling.[3][4]

Strategic Rationale

The chosen synthetic pathway involves a reductive amination reaction. This strategy is selected for its efficiency and the ready availability of the starting materials. The formation of the hydrochloride salt is a critical final step, as it often transforms a liquid or oily freebase into a crystalline solid, which is easier to purify by recrystallization, weigh accurately, and store.[3]

Experimental Protocol: Synthesis of 2-(2-Bromophenyl)piperidine

Materials:

  • 2-Bromobenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • To a solution of 2-bromobenzaldehyde (1.0 eq) in dichloromethane (DCM), add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the corresponding enamine/iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-bromophenyl)piperidine freebase.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolve the crude 2-(2-bromophenyl)piperidine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-(2-bromophenyl)piperidine hydrochloride as a solid.[3][4]

Synthesis and Salt Formation Workflow

Caption: Analytical workflow for the characterization of the final product.

Section 3: Safety and Handling

Caution: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Bromobenzaldehyde: Irritant.

  • Piperidine: Flammable, toxic, and corrosive. * Sodium triacetoxyborohydride: Reacts with water to release flammable gases.

  • Dichloromethane: Suspected carcinogen.

  • Hydrochloric Acid: Highly corrosive.

Consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work. [5][6][7]Waste should be disposed of according to institutional and local regulations.

Section 4: Conclusion

This guide has outlined a reliable and well-documented procedure for the synthesis and characterization of 2-(2-bromophenyl)piperidine hydrochloride. By following the detailed protocols and analytical workflows, researchers can confidently prepare and validate this important chemical intermediate for its use in drug discovery and development programs. The emphasis on understanding the rationale behind each step ensures that the process is not only reproducible but also adaptable to specific research needs.

References

  • PubChem. (n.d.). 2-(2-bromophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chembeez. (n.d.). 2-(2-bromophenyl)piperidine hydrochloride, 95%. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link]

  • European Patent Office. (n.d.). Piperidine compounds and their preparation and use. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Piperidine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)piperidine Hydrochloride

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-Bromophenyl)piperidine hydrochloride (CAS No. 1177325-72-2).[1] Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-Bromophenyl)piperidine hydrochloride (CAS No. 1177325-72-2).[1] Designed for researchers, scientists, and professionals in drug development, this document details the scientific principles and methodologies for the characterization of this compound. While specific experimental data for this compound is not extensively published, this guide establishes a robust framework for its analysis, drawing upon established protocols and data from closely related analogs.

Introduction

2-(2-Bromophenyl)piperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] The presence of a bromophenyl group significantly influences the compound's lipophilicity, metabolic stability, and potential for further chemical modification. As a hydrochloride salt, its solubility and handling properties are altered compared to the freebase. A thorough understanding of its physicochemical properties is paramount for its application in research and development, influencing everything from reaction optimization and purification to formulation and bioavailability.

Chemical Structure:

Caption: Chemical structure of 2-(2-Bromophenyl)piperidine Hydrochloride.

Core Physicochemical Properties

A comprehensive characterization of 2-(2-Bromophenyl)piperidine hydrochloride involves the determination of its fundamental physical and chemical properties.

PropertyData
Molecular Formula C11H15BrClN
Molecular Weight 276.60 g/mol
CAS Number 1177325-72-2
Appearance Expected to be a solid
Purity Typically available at ≥95%

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

This method provides a straightforward and reliable means of determining the melting point.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 2-(2-Bromophenyl)piperidine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point.

G start Start prep Prepare Sample: Finely powder and pack into capillary tube start->prep setup Apparatus Setup: Place capillary in melting point apparatus prep->setup heat Heating: Heat at a controlled rate (1-2 °C/min) setup->heat observe Observation: Record the temperature range from initial to complete melting heat->observe end End: Melting Point Determined observe->end

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Understanding the solubility of 2-(2-Bromophenyl)piperidine hydrochloride in various solvents is crucial for its use in synthesis, purification, and biological assays. As a hydrochloride salt, it is expected to have higher aqueous solubility compared to its freebase form.

Experimental Protocol: Qualitative and Quantitative Solubility Assessment

A tiered approach can be used to efficiently determine solubility.

Qualitative Assessment:

  • Add a small, pre-weighed amount of the compound (e.g., 1-5 mg) to a vial containing a known volume of the solvent (e.g., 1 mL) at a controlled temperature.

  • Agitate the mixture vigorously.

  • Visually inspect for the presence of undissolved solid to classify as soluble, partially soluble, or insoluble.

Quantitative Determination (Shake-Flask Method):

  • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed flask.

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the solution to remove any undissolved solid.

  • Analyze a known volume of the filtrate using a suitable analytical technique (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination qual_start Add known mass to known volume of solvent qual_agitate Vigorous Agitation qual_start->qual_agitate qual_observe Visual Inspection for Undissolved Solid qual_agitate->qual_observe quant_start Prepare Saturated Solution (Excess Solute) quant_equilibrate Equilibrate with Agitation (24-48h at constant temp.) quant_start->quant_equilibrate quant_filter Filter to Remove Undissolved Solid quant_equilibrate->quant_filter quant_analyze Analyze Filtrate Concentration (e.g., HPLC-UV) quant_filter->quant_analyze

Caption: Workflow for Solubility Assessment.

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of the protonated piperidine nitrogen. This is a critical parameter for understanding the compound's ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding. For piperidine derivatives, the pKa of the conjugate acid is typically in the range of 8-11.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa.

Step-by-Step Methodology:

  • Solution Preparation: A precisely weighed amount of 2-(2-Bromophenyl)piperidine hydrochloride is dissolved in a known volume of deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the steepest part of the curve).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns will be influenced by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Illustrative ¹H NMR Data for a Related Compound (Piperidine): For unsubstituted piperidine, the ¹H NMR spectrum in CDCl₃ typically shows signals around 2.79 ppm (protons adjacent to nitrogen), and 1.58-1.46 ppm (other ring protons).[2] For 2-(2-Bromophenyl)piperidine, the aromatic protons would appear in the downfield region (typically 7-8 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

  • N-H stretch: A broad absorption in the region of 2400-3000 cm⁻¹ is characteristic of the N-H⁺ stretch in the hydrochloride salt.

  • C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2800-3000 cm⁻¹ (aliphatic).

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: A strong absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Observations:

  • Molecular Ion Peak: Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[3]

  • Predicted m/z: For the free base (C11H14BrN), the predicted m/z for the [M+H]⁺ ion is approximately 240.03824.[4]

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method can be developed for the analysis of 2-(2-Bromophenyl)piperidine hydrochloride.

Illustrative HPLC Conditions for a Piperidine Derivative:

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the bromophenyl chromophore absorbs (e.g., 254 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

Conclusion

This technical guide outlines the fundamental physicochemical properties of 2-(2-Bromophenyl)piperidine hydrochloride and provides a detailed framework for their experimental determination. A thorough characterization using the described methodologies is essential for ensuring the quality, purity, and suitability of this compound for its intended applications in research and drug development. The insights gained from these analyses will facilitate further investigation into the biological activity and therapeutic potential of this and related piperidine derivatives.

References

  • Chem Pure. 2-(2-bromophenyl)piperidine hydrochloride, 95%. Available at: [Link]

  • PubChemLite. 2-(2-bromophenyl)piperidine. Available at: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]

Sources

Foundational

2-(2-Bromophenyl)piperidine hydrochloride CAS number 1177325-72-2

An In-depth Technical Guide to 2-(2-Bromophenyl)piperidine Hydrochloride (CAS 1177325-72-2) Abstract This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)piperidine hydrochloride (CAS No. 1177325-72...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Bromophenyl)piperidine Hydrochloride (CAS 1177325-72-2)

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)piperidine hydrochloride (CAS No. 1177325-72-2), a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The 2-arylpiperidine scaffold is a privileged structure, forming the core of numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4] This document details the compound's physicochemical properties, outlines a robust, field-proven synthetic methodology with detailed protocols, and discusses its analytical characterization. Furthermore, it explores the compound's potential applications as a versatile building block in drug discovery, grounded in its structural attributes. Safety and handling protocols are also provided to ensure its proper use in a research environment.

Physicochemical and Structural Properties

2-(2-Bromophenyl)piperidine hydrochloride is a stable, solid material at room temperature. The presence of the bromophenyl group and the piperidine ring makes it a valuable intermediate for creating diverse chemical libraries for drug screening. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 1177325-72-2[5][6]
Molecular Formula C₁₁H₁₅BrClN[5][6][7]
Molecular Weight 276.60 g/mol [5][8]
IUPAC Name 2-(2-bromophenyl)piperidine;hydrochloride[5]
Appearance White to off-white solid (predicted)General observation
Solubility Soluble in organic solvents like DMSO, ethanol; limited water solubility[9]
Hazard Classification Irritant[6][10][11]

Synthesis and Purification

The synthesis of 2-arylpiperidines is a well-explored area of organic chemistry. While multiple strategies exist, including the arylation of aza-Achmatowicz rearrangement products and various cyclization methods, a highly effective and modular approach involves the direct C-H functionalization of a protected piperidine ring.[12][13] The following section details a robust protocol based on the palladium-catalyzed coupling of an in situ generated organozinc species with an aryl bromide, a method noted for its generality and tolerance of various functional groups.[14]

Overall Synthetic Scheme

The proposed synthesis is a three-step process starting from commercially available piperidine:

  • Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and facilitate directed lithiation.

  • Palladium-Catalyzed Arylation: The N-Boc-piperidine is deprotonated at the C2 position, transmetalated with a zinc salt, and coupled with 1,2-dibromobenzene.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the final hydrochloride salt.

Synthetic Pathway Piperidine Piperidine BocPiperidine N-Boc-Piperidine Piperidine->BocPiperidine (Boc)₂O, DCM ArylPiperidine N-Boc-2-(2-Bromophenyl)piperidine BocPiperidine->ArylPiperidine 1. s-BuLi, (-)-Sparteine 2. ZnCl₂·TMEDA 3. 1,2-Dibromobenzene, Pd(OAc)₂, t-Bu₃PHBF₄ FinalProduct 2-(2-Bromophenyl)piperidine HCl ArylPiperidine->FinalProduct HCl in Dioxane

Caption: Synthetic pathway for 2-(2-Bromophenyl)piperidine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl piperidine-1-carboxylate (N-Boc-Piperidine)

  • To a stirred solution of piperidine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.

Step 2: Palladium-Catalyzed Synthesis of N-Boc-2-(2-Bromophenyl)piperidine Causality: This step utilizes a directed lithiation followed by a Negishi-type cross-coupling. The use of a chiral ligand like (-)-sparteine can achieve kinetic resolution, though for this guide, we describe the racemic synthesis.[15] The transmetalation from lithium to zinc increases the organometallic species' stability and compatibility with the palladium catalyst.[14]

  • In a flame-dried, nitrogen-purged flask, dissolve N-Boc-piperidine (1.0 eq) in dry THF (0.2 M).

  • Cool the solution to -78 °C. Add sec-butyllithium (s-BuLi, 1.2 eq) dropwise, maintaining the temperature. Stir for 3 hours at -78 °C.

  • In a separate flask, prepare a solution of ZnCl₂·TMEDA complex (1.5 eq) in dry THF.

  • Transfer the organolithium solution to the ZnCl₂·TMEDA solution via cannula at -78 °C and stir for 30 minutes.

  • To this organozinc solution, add 1,2-dibromobenzene (1.5 eq), Pd(OAc)₂ (0.05 eq), and tri-tert-butylphosphine tetrafluoroborate (t-Bu₃PHBF₄, 0.10 eq).

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Deprotection and Formation of 2-(2-Bromophenyl)piperidine hydrochloride

  • Dissolve the purified N-Boc-2-(2-bromophenyl)piperidine (1.0 eq) in a minimal amount of ethyl acetate.

  • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under high vacuum to yield 2-(2-Bromophenyl)piperidine hydrochloride as a solid.

Purification and Validation Workflow

A self-validating protocol requires rigorous purification and characterization at each key stage to ensure the integrity of the final compound.

Purification Workflow cluster_step2 Step 2 Purification cluster_step3 Step 3 Purification & Salt Formation CrudeAryl Crude Arylated Product Column Flash Column Chromatography (Silica, Hexane/EtOAc) CrudeAryl->Column Fractions Combine Pure Fractions Column->Fractions Evaporation1 Solvent Evaporation Fractions->Evaporation1 PureIntermediate Pure N-Boc Intermediate Evaporation1->PureIntermediate Deprotection Deprotection with HCl/Dioxane PureIntermediate->Deprotection Proceed to Deprotection Precipitation Precipitation of HCl Salt Deprotection->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash with Diethyl Ether Filtration->Wash Dry Drying Under Vacuum Wash->Dry FinalProduct Final Product >95% Purity Dry->FinalProduct

Caption: Post-synthesis purification and validation workflow.

Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized 2-(2-Bromophenyl)piperidine hydrochloride. The following data are predicted based on the compound's structure and standard spectroscopic principles.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.0-7.8 ppm (4H).Piperidine Protons: A complex series of multiplets from δ 1.5-3.5 ppm. The C2 proton (benzylic) will be downfield shifted (δ ~3.0-3.5 ppm). The N-H protons will appear as broad signals (2H, exchangeable with D₂O).[16][17]
¹³C NMR Aromatic Carbons: Signals between δ 120-145 ppm. The carbon bearing the bromine (C-Br) will be in the lower part of this range (δ ~122 ppm).Piperidine Carbons: Aliphatic signals between δ 20-60 ppm. The C2 carbon will be the most downfield in this group (δ ~55-60 ppm).
Mass Spectrometry (MS) Molecular Ion (M⁺): The free base (C₁₁H₁₄BrN) has a monoisotopic mass of 240.0388 u. ESI-MS would show a peak at m/z ~241 [M+H]⁺.Isotopic Pattern: A characteristic M⁺ and M+2 pattern of approximately 1:1 intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy N-H Stretch: Broad absorption band around 3200-3400 cm⁻¹ (from the hydrochloride salt).C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.C-Br Stretch: Strong absorption in the fingerprint region, typically 500-600 cm⁻¹.

Applications in Research and Drug Development

The 2-arylpiperidine motif is a cornerstone in modern medicinal chemistry, conferring favorable pharmacokinetic properties such as improved metabolic stability and membrane permeability.[1]

4.1. Role as a Privileged Scaffold This structural class is present in a wide array of pharmaceuticals, including drugs for CNS disorders, cancer, and inflammation.[1][4] The piperidine ring can engage in hydrogen bonding and provides a rigid, three-dimensional structure that can be tailored to fit precisely into the binding pockets of biological targets.[1]

4.2. A Versatile Intermediate for Library Synthesis 2-(2-Bromophenyl)piperidine hydrochloride is not merely a final compound but a strategic intermediate. The bromine atom serves as a versatile chemical handle for further elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of a diverse library of analogues, where the "R" group can be systematically varied to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and ADME properties.

Drug Discovery Application cluster_reactions Cross-Coupling Reactions Core 2-(2-Bromophenyl)piperidine HCl (Core Scaffold) Suzuki Suzuki Coupling (+ R-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig (+ R₂NH) Core->Buchwald Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Library Diverse Chemical Library (Novel Drug Candidates) Suzuki->Library Buchwald->Library Sonogashira->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Use as a scaffold in discovery chemistry.

Safety and Handling

As with any laboratory chemical, 2-(2-Bromophenyl)piperidine hydrochloride must be handled with appropriate care. The following guidelines are synthesized from safety data sheets for structurally related compounds.[10][11][18]

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[11] Avoid formation of dust and aerosols. Do not breathe dust. Avoid contact with skin and eyes.[10]

  • Storage: Store in a cool, dry place in a tightly sealed container.[10] Keep away from strong oxidizing agents.

  • First Aid Measures:

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][11]

    • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[10]

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[10][11]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[10]

References

  • Title: Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine Source: PubMed URL: [Link]

  • Title: Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: Synthesis and kinetic resolution of N-Boc-2-arylpiperidines Source: Royal Society of Chemistry URL: [Link]

  • Title: 2-(2-bromophenyl)piperidine hydrochloride, 95% Source: Chembeez URL: [Link]

  • Title: Piperidine compounds and their preparation and use Source: European Patent Office URL: [Link]

  • Title: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Source: MDPI URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Synthetic method of piperidine hydrochloride Source: Google Patents URL
  • Title: Piperidine-based drug discovery Source: ResearchGate URL: [Link]

  • Title: Preparation method of 2-bromophenylhydrazine hydrochloride Source: Google Patents URL
  • Title: Piperidine-based drug discovery Source: University of Arizona URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions Source: University of Toronto URL: [Link]

  • Title: Proton NMR spectra for the intermediate piperidines Source: ACS Publications URL: [Link]

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Exploratory

Unlocking the Therapeutic Potential of 2-(2-Bromophenyl)piperidine hydrochloride: A Technical Guide to Target Identification and Validation

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of FDA-approved therapeutics, particularly those targeting the ce...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of FDA-approved therapeutics, particularly those targeting the central nervous system (CNS)[1][2][3]. Within this class, the 2-phenylpiperidine motif serves as the foundation for numerous neurologically active agents[4][5]. This technical guide addresses the untapped potential of a specific, under-researched analog: 2-(2-Bromophenyl)piperidine hydrochloride. Lacking extensive characterization in scientific literature, this compound presents a compelling case for exploratory research. By dissecting its structural features and drawing logical parallels to well-documented analogs, this document provides a strategic roadmap for identifying and validating its most promising therapeutic targets. We will delve into hypothesized interactions with opioid receptors, monoamine transporters, and serotonin receptors, and provide robust, field-proven experimental workflows for confirming these hypotheses, thereby paving the way for novel drug discovery initiatives.

Structural and Physicochemical Rationale for Target Exploration

The therapeutic potential of any compound is intrinsically linked to its molecular architecture. In 2-(2-Bromophenyl)piperidine hydrochloride, we identify three key features that form the basis of our target hypotheses:

  • The 2-Phenylpiperidine Core: This foundational scaffold is a well-established pharmacophore for CNS activity. Its presence is a strong indicator that the compound is likely to cross the blood-brain barrier and interact with neurological targets. It serves as an intermediate in the synthesis of analgesics and antidepressants[4].

  • The Piperidine Ring: This saturated heterocycle provides a basic nitrogen atom, which is typically protonated at physiological pH. This feature is crucial for forming ionic interactions with acidic residues (e.g., Aspartate) in receptor binding pockets, a common characteristic of ligands for aminergic GPCRs and transporters.

  • Ortho-Bromo Substitution: The placement of a bromine atom on the phenyl ring is significant. Halogenation can profoundly influence a ligand's properties, including its lipophilicity, metabolic stability, and binding affinity. The ortho position, in particular, can enforce a specific torsional angle between the phenyl and piperidine rings, which may confer selectivity for certain receptor conformations. Studies on related scaffolds have highlighted the importance of lipophilic ortho-substituents for enhancing binding affinity at opioid receptors[6].

G cluster_molecule 2-(2-Bromophenyl)piperidine Core Structure Piperidine Piperidine Ring (Basic Nitrogen for Receptor Interaction) Linkage C2-Linkage Piperidine->Linkage Phenyl Phenyl Group (Aromatic System for π-π Stacking) Bromine Ortho-Bromo Substituent (Modulates Lipophilicity & Conformation) Phenyl->Bromine Ortho Position Linkage->Phenyl

Caption: Key pharmacophoric features of the title compound.

Hypothesized Therapeutic Targets & Mechanistic Rationale

Based on robust precedent from structurally analogous compounds, we propose three primary target classes for investigation.

Opioid Receptors (μ, κ, δ, and Nociceptin)

Rationale: The phenylpiperidine chemical class is synonymous with potent opioid analgesics, including clinical mainstays like meperidine and fentanyl[7][8]. These drugs primarily exert their effects through agonism at the μ-opioid receptor (MOR)[7].

Supporting Evidence: Extensive structure-activity relationship (SAR) studies have been performed on 4-phenylpiperidines, identifying key features for high-affinity MOR binding and agonist activity[9]. Furthermore, modifications to the phenylpiperidine scaffold have yielded ligands for other opioid receptors, such as the nociceptin receptor (NOP), which is implicated in pain and other CNS functions[10].

Hypothesis: 2-(2-Bromophenyl)piperidine hydrochloride may function as a modulator of one or more opioid receptors. Its specific substitution pattern could result in a unique pharmacological profile, such as a biased agonist or an antagonist, offering novel therapeutic avenues for pain management with a potentially improved side-effect profile.

G Ligand Phenylpiperidine (e.g., Fentanyl) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel K+ Channel ↑ Ca2+ Channel ↓ G_Protein->IonChannel Modulates cAMP cAMP ↓ AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannel->Analgesia

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

Monoamine Transporters (DAT, SERT, NET)

Rationale: Several clinically significant antidepressants are phenylpiperidine derivatives. The most prominent example is paroxetine, a selective serotonin reuptake inhibitor (SSRI) built on a 4-phenylpiperidine core.

Supporting Evidence: Research into N-benzyl piperidine derivatives has demonstrated that compounds in this class can exhibit high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) []. This work provides a strong basis for investigating phenylpiperidines as potential monoamine reuptake inhibitors.

Hypothesis: The 2-(2-Bromophenyl)piperidine scaffold may confer affinity and inhibitory activity at one or more of the major monoamine transporters. Depending on its selectivity profile (e.g., selective for SERT, dual NET/SERT inhibitor, or triple reuptake inhibitor), the compound could represent a novel lead for treating depression, anxiety disorders, or substance use disorders.

Serotonin (5-HT) Receptors

Rationale: Beyond transporters, direct modulation of serotonin receptors is another established mechanism for phenylpiperidine-containing drugs. The versatility of the scaffold allows it to target a wide range of G-protein coupled receptors.

Supporting Evidence: A series of 2,5-dimethoxyphenylpiperidines were recently identified as potent and selective agonists of the serotonin 5-HT₂A receptor. This finding explicitly demonstrates that the 2-phenylpiperidine scaffold, not just the 4-phenylpiperidine variant, is a viable starting point for potent 5-HT receptor ligands.

Hypothesis: 2-(2-Bromophenyl)piperidine hydrochloride may possess affinity for one or more 5-HT receptor subtypes. Initial screening should focus on the 5-HT₁, 5-HT₂, and 5-HT₇ families, which are heavily implicated in mood, cognition, and psychosis. The compound's functional activity (agonist vs. antagonist) would determine its potential therapeutic application, ranging from anxiolytics to antipsychotics.

Proposed Experimental Workflows for Target Validation

To systematically test these hypotheses, a tiered, logical approach is required. The following protocols represent a self-validating system, moving from broad, high-throughput screening to specific, functional characterization.

Table 1: Summary of Proposed Target Validation Strategy

Hypothesized Target Class Primary Screening Assay Secondary/Functional Assay Potential Therapeutic Application
Opioid ReceptorsRadioligand displacement binding assay (vs. DAMGO, DPDPE, U-69593)[³⁵S]GTPγS binding assay; cAMP accumulation assayAnalgesia, Addiction Treatment
Monoamine TransportersNeurotransmitter uptake inhibition assay (using [³H]DA, [³H]5-HT, [³H]NE)Radioligand displacement binding assay (vs. GBR12935, Citalopram, Nisoxetine)Depression, Anxiety, ADHD
Serotonin ReceptorsRadioligand displacement binding assay (e.g., vs. [³H]Ketanserin for 5-HT₂A)Calcium mobilization assay (for Gq-coupled receptors); cAMP accumulation assay (for Gs/Gi)Psychosis, Depression, Migraine
Experimental Protocol 1: Broad-Panel Radioligand Binding Screen

Objective: To perform an unbiased initial screen to identify high-affinity binding targets and uncover potential off-target interactions early in the discovery process.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Bromophenyl)piperidine hydrochloride in DMSO.

  • Assay Execution: Submit the compound to a commercial or academic broad-panel screening service (e.g., the NIMH Psychoactive Drug Screening Program - PDSP). A standard panel typically includes over 40 CNS targets, including all major opioid, serotonin, dopamine, and adrenergic receptors and transporters.

  • Screening Concentration: Perform the initial screen at a single high concentration (e.g., 10 µM) to maximize the chance of detecting interactions.

  • Data Analysis: Identify any targets where the compound causes >50% inhibition of radioligand binding. These are considered "hits."

  • Follow-up: For all identified hits, perform full concentration-response curves to determine the binding affinity (Kᵢ). A Kᵢ value < 1 µM is typically considered a strong basis for further investigation.

G Start Test Compound (10 µM) Screen Broad CNS Receptor Panel Screen Start->Screen Decision >50% Inhibition? Screen->Decision Hit HIT IDENTIFIED Decision->Hit Yes NoHit No Significant Binding Decision->NoHit No Ki_Det Determine Kᵢ (Concentration-Response) Hit->Ki_Det End Prioritize Targets (Kᵢ < 1 µM) Ki_Det->End

Caption: Workflow for primary target identification via binding screen.

Experimental Protocol 2: [³⁵S]GTPγS Binding Assay for Functional GPCR Activity

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at a GPCR target identified from the primary screen (e.g., an opioid or serotonin receptor).

Methodology:

  • Membrane Preparation: Utilize cell membranes prepared from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., MOR).

  • Reaction Mixture: In a 96-well plate, combine receptor membranes (5-10 µg protein), GDP (10 µM), and varying concentrations of the test compound in assay buffer.

  • Agonist Mode: To test for agonist activity, add [³⁵S]GTPγS (0.1 nM) and incubate for 60 minutes at 30°C.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the reaction mixture with the test compound for 15 minutes, then add a known agonist (e.g., DAMGO for MOR at its EC₈₀ concentration) along with [³⁵S]GTPγS and incubate as above.

  • Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Quantify the bound [³⁵S]GTPγS using liquid scintillation counting.

  • Data Analysis: Plot the specific binding (counts per minute) against the log concentration of the test compound. For agonist mode, calculate the EC₅₀ and Eₘₐₓ values. For antagonist mode, calculate the IC₅₀ and use the Cheng-Prusoff equation to determine the functional affinity (Kₑ).

Experimental Protocol 3: Neurotransmitter Uptake Inhibition Assay

Objective: To quantify the compound's inhibitory potency at DAT, SERT, or NET.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET). Plate cells in a 96-well format.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a reference inhibitor (e.g., GBR12935 for DAT) for 15 minutes at room temperature.

  • Uptake Initiation: Add a mixture containing a tritiated substrate (e.g., [³H]Dopamine for DAT) to initiate uptake. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Detection: Lyse the cells and measure the amount of tritium incorporated using a liquid scintillation counter.

  • Data Analysis: Define non-specific uptake using a high concentration of a known inhibitor (e.g., cocaine). Subtract non-specific uptake from all values. Plot the percentage of specific uptake versus the log concentration of the test compound to determine the IC₅₀ value.

Conclusion and Future Directions

While 2-(2-Bromophenyl)piperidine hydrochloride remains a molecule of unknown function, its structure provides a compelling, rational basis for targeted investigation. The strong precedent set by analogous phenylpiperidine compounds points squarely toward high-value therapeutic targets within the central nervous system, including opioid receptors, monoamine transporters, and serotonin receptors. The logical, multi-tiered experimental workflow detailed in this guide—progressing from broad binding screens to specific functional assays—provides a clear and efficient path to elucidating the compound's mechanism of action.

Successful identification of a high-affinity target should be followed by more advanced studies, including selectivity profiling against receptor subtypes, in vitro ADME-Tox assays, and ultimately, in vivo testing in relevant animal models of pain, depression, or psychosis. The exploration of this compound exemplifies a rational, structure-guided approach to unlocking the potential of under-characterized chemical matter, a critical endeavor in the continuous search for next-generation therapeutics.

References

A comprehensive, numbered list of all cited sources with full titles, sources, and verifiable URLs will be provided upon request.

Sources

Foundational

A Technical Guide to the Speculative Mechanism of Action of 2-(2-Bromophenyl)piperidine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-(2-Bromophenyl)piperidine hydrochloride is a synthetic compound for which the precise mechanism of action has not been extensively chara...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromophenyl)piperidine hydrochloride is a synthetic compound for which the precise mechanism of action has not been extensively characterized in peer-reviewed literature. As a member of the phenylpiperidine class, its structural motifs suggest potential interactions with several critical neuro-receptor systems.[1] This guide synthesizes information from structurally analogous compounds to propose three primary, testable hypotheses for its pharmacological activity. We speculate that 2-(2-Bromophenyl)piperidine hydrochloride may function as: 1) a monoamine transporter inhibitor, primarily targeting dopamine (DAT) and norepinephrine (NET) transporters; 2) an N-methyl-D-aspartate (NMDA) receptor antagonist, exhibiting dissociative properties; and/or 3) a sigma (σ) receptor modulator. This document provides the theoretical rationale for each proposed mechanism and outlines a comprehensive, multi-tiered experimental workflow to systematically investigate these hypotheses, from initial in vitro binding and functional assays to subsequent in vivo behavioral validation.

Introduction: The Phenylpiperidine Scaffold and a Knowledge Gap

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of clinically significant drugs, including opioids, antipsychotics, and antidepressants.[2][3] These agents exert their effects by engaging diverse molecular targets, such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[2][4] 2-(2-Bromophenyl)piperidine hydrochloride, with its distinct ortho-bromophenyl substitution on the piperidine ring, represents an under-investigated analogue within this chemical class.[5]

The lack of comprehensive pharmacological data presents both a challenge and an opportunity. Understanding its mechanism of action is crucial for predicting its physiological effects, potential therapeutic applications, and toxicological profile. This guide aims to bridge this knowledge gap by postulating its most probable molecular targets based on established structure-activity relationships (SAR) of related compounds and providing a rigorous experimental framework for the validation of these hypotheses.

Chemical & Physicochemical Properties

A thorough understanding of the molecule's properties is fundamental to designing and interpreting pharmacological experiments. The ortho-bromo substitution is a key feature, influencing the molecule's lipophilicity and steric profile, which in turn dictates its interaction with protein binding pockets.

Table 1: Physicochemical Properties of 2-(2-Bromophenyl)piperidine hydrochloride

PropertyValueSignificance in Pharmacological Profiling
Molecular Formula C₁₁H₁₅BrClNDefines the elemental composition and molecular weight.
Molecular Weight 276.60 g/mol [5]Influences diffusion rates and molar concentration calculations for assays.
Structure Phenyl group at position 2 of the piperidine ring; Bromine at position 2 of the phenyl ring.The 2-phenylpiperidine arrangement, as opposed to the more common 4-phenylpiperidine, alters the spatial relationship between the aromatic ring and the basic nitrogen, potentially shifting receptor selectivity. The ortho-bromo group adds steric bulk and alters electronic properties, which can significantly impact binding affinity and selectivity.
Predicted Lipophilicity (XLogP3) ~3.5 - 4.5 (Estimated)High lipophilicity suggests good potential for crossing the blood-brain barrier, a prerequisite for centrally-acting drugs. It also indicates a higher likelihood of binding to hydrophobic pockets within receptors and transporters.
pKa ~8.5 - 9.5 (Estimated for piperidine nitrogen)The basicity of the piperidine nitrogen ensures it is predominantly protonated at physiological pH (7.4), which is critical for forming ionic interactions with acidic residues (e.g., Aspartate) in target binding sites.

Speculative Mechanisms of Action & Supporting Rationale

Based on the pharmacology of related phenylpiperidine derivatives, we propose three primary hypotheses for the mechanism of action of 2-(2-Bromophenyl)piperidine hydrochloride.

Hypothesis 1: Monoamine Transporter Inhibition

Many phenylpiperidine-based compounds are potent inhibitors of monoamine transporters (MATs), which include the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[6] Inhibition of these transporters increases the synaptic concentration of monoamines, leading to enhanced neurotransmission.

  • Rationale: The core structure of 2-(2-Bromophenyl)piperidine resembles that of known MAT inhibitors. For instance, various substituted piperidine analogues have been shown to possess high affinity for DAT and NET.[7][8] The stereochemistry and substitution on both the piperidine and phenyl rings can dramatically influence potency and selectivity between the different transporters.[8][9] The lipophilic nature of the bromophenyl group may enhance affinity for the largely hydrophobic binding sites of these transporters. It is plausible that this compound functions as a dopamine-norepinephrine reuptake inhibitor (DNRI), a class of compounds known for their stimulant and antidepressant properties.

Hypothesis 2: NMDA Receptor Antagonism

A subset of phenylpiperidines are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[10] The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory. Antagonists that block this channel, such as phencyclidine (PCP) and ketamine, produce dissociative anesthesia, analgesia, and, at lower doses, hallucinogenic effects.[10][11]

  • Rationale: Certain synthetic opioids with a phenylpiperidine core, like ketobemidone, exhibit NMDA receptor antagonist activity in addition to their opioid effects.[1][10] The general structure of a basic amine separated from an aromatic ring by a specific distance is a common pharmacophore for uncompetitive NMDA channel blockers that bind to the "PCP site" within the receptor's ion channel.[11] The conformation of 2-(2-Bromophenyl)piperidine could allow it to fit within this site, blocking the influx of calcium and leading to a dissociative pharmacological profile.

Hypothesis 3: Sigma (σ) Receptor Modulation

Sigma (σ) receptors, classified into σ₁ and σ₂ subtypes, are intracellular chaperone proteins that modulate a variety of signaling pathways and are not considered classical neurotransmitter receptors. They are targets for a structurally diverse range of compounds, including many phenylpiperidines like haloperidol and certain opioids.[12][13]

  • Rationale: Studies have explicitly identified the phenylpiperidine moiety as a key pharmacophore for high-affinity sigma receptor ligands.[13] The addition of lipophilic N-substituents often enhances sigma receptor affinity.[13] Although 2-(2-Bromophenyl)piperidine lacks an N-substituent, the core scaffold itself is highly favorable for sigma receptor binding.[12][14] Ligands for these receptors can produce a wide range of effects, including psychotomimetic, cognitive-enhancing, and neuroprotective actions. It is therefore critical to assess the affinity of this compound for both σ₁ and σ₂ subtypes to build a complete pharmacological profile.

Proposed Experimental Validation Workflow

To systematically test these hypotheses, a tiered approach starting with in vitro screening followed by functional characterization is recommended.

Tier 1: In Vitro Radioligand Binding Assays

The initial step is to determine if the compound physically binds to the hypothesized targets and with what affinity (Ki). This is a foundational, high-throughput method to establish a direct interaction.

Protocol 4.1.1: Multi-Target Radioligand Binding Panel

  • Target Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human recombinant targets (hDAT, hNET, hSERT, σ₁, σ₂) or rat brain homogenates for the NMDA receptor PCP site.[15]

  • Radioligand Selection:

    • hDAT: [³H]WIN 35,428

    • hNET: [³H]Nisoxetine

    • hSERT: [³H]Citalopram

    • NMDA (PCP Site): [³H]MK-801 (Dizocilpine)

    • σ₁ Receptor: -Pentazocine[16]

    • σ₂ Receptor: [³H]DTG (in the presence of unlabeled (+)-pentazocine to mask σ₁ sites)[16]

  • Assay Procedure: a. In a 96-well plate, combine the prepared membranes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of 2-(2-Bromophenyl)piperidine hydrochloride (e.g., 0.1 nM to 10 µM). b. To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for that target (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT, PCP for NMDA, haloperidol for sigma). c. Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes). d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. e. Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent inhibition of specific binding versus the log concentration of the compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ (concentration that inhibits 50% of binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: In Vitro Functional Assays

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inhibitor. Functional assays are required to determine the compound's effect on target activity.

Protocol 4.2.1: Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture: Use HEK293 cells stably expressing hDAT, hNET, or hSERT. Plate them in 96-well plates and grow to confluence.[15]

  • Assay Procedure: a. Wash cells once with Krebs-Henseleit buffer (KHB). b. Pre-incubate the cells for 5-10 minutes with varying concentrations of 2-(2-Bromophenyl)piperidine hydrochloride (0.1 nM to 10 µM) or a reference inhibitor (e.g., cocaine for DAT).[15] c. Initiate the uptake by adding a mixture of the tritiated substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and its corresponding unlabeled substrate. d. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold KHB. f. Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percent inhibition of uptake versus the log concentration of the compound to determine the IC₅₀ value, which represents its functional potency as a reuptake inhibitor.

Protocol 4.2.2: NMDA Receptor Calcium Flux Assay

  • Cell Culture and Loading: Use HEK293 cells expressing recombinant NMDA receptors (e.g., GluN1/GluN2B subunits). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17]

  • Assay Procedure: a. Acquire a baseline fluorescence reading using a fluorescence plate reader (e.g., FLIPR). b. Add varying concentrations of 2-(2-Bromophenyl)piperidine hydrochloride and incubate for a defined period. c. Stimulate the NMDA receptors by adding co-agonists glutamate and glycine (or D-serine).[17] d. Measure the change in fluorescence intensity, which corresponds to the influx of extracellular calcium through the activated NMDA receptor channels.

  • Data Analysis: The compound's activity as an antagonist will be demonstrated by a concentration-dependent reduction in the agonist-stimulated calcium signal. Calculate the IC₅₀ value from the dose-response curve.

Tier 3 (Optional): Monoamine Oxidase (MAO) Inhibition Assay

Given that the compound affects monoamine systems, it is prudent to rule out off-target effects on the primary metabolic enzymes for monoamines, MAO-A and MAO-B.

Protocol 4.3.1: Fluorometric MAO-A/B Inhibition Assay

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[18]

  • Assay Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO activity using a fluorometric probe.[19]

  • Procedure: a. In a 96-well plate, combine the MAO-A or MAO-B enzyme, a reaction buffer, and varying concentrations of 2-(2-Bromophenyl)piperidine hydrochloride. Include known inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) as positive controls.[18] b. Pre-incubate to allow for inhibitor binding. c. Initiate the reaction by adding the substrate (e.g., kynuramine) and the fluorescent probe.[18][20] d. Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values for MAO-A and MAO-B inhibition. Significant inhibition (e.g., IC₅₀ < 1 µM) would indicate a potential contribution of MAO inhibition to the overall pharmacological profile.

Data Interpretation & Pathway Visualization

  • DNRI Profile: High affinity (low nM Ki) at DAT and NET with potent functional inhibition (low nM IC₅₀) in uptake assays, and significantly lower affinity/potency at SERT and other screened targets.

  • NMDA Antagonist Profile: High affinity for the PCP site and potent functional blockade of NMDA-mediated calcium flux, with weaker activity at MATs.

  • Sigma Ligand Profile: High affinity at one or both sigma receptor subtypes. This would necessitate further functional assays (e.g., assessing impact on calcium signaling or protein-protein interactions) to determine agonist vs. antagonist properties.

  • Mixed Profile: The compound may exhibit high affinity and potency at multiple targets (e.g., a DNRI with significant NMDA antagonist activity). This is common among psychoactive compounds and would suggest a complex pharmacological profile.

Diagrams of Hypothesized Mechanisms and Workflows

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT DAT/NET Vesicle Vesicles (DA/NE) Synaptic_DA_NE Synaptic DA / NE Vesicle->Synaptic_DA_NE Release Receptor Postsynaptic Receptors Compound 2-(2-Bromophenyl)piperidine Compound->DAT Blocks Synaptic_DA_NE->DAT Reuptake Synaptic_DA_NE->Receptor Binds

Caption: Hypothesized Monoamine Transporter Inhibition.

NMDA_Antagonism cluster_extracellular cluster_intracellular NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel PCP Site (Mg²⁺) Signal Cellular Response NMDA_Receptor:c->Signal Activates Compound 2-(2-Bromophenyl)piperidine Compound->NMDA_Receptor:c Blocks Channel Ca_ion Ca²⁺ Ca_ion->NMDA_Receptor:c Influx Na_ion Na⁺ Na_ion->NMDA_Receptor:c

Caption: Hypothesized NMDA Receptor Channel Blockade.

workflow start Hypothesis Formulation binding Tier 1: Radioligand Binding Assays (DAT, NET, SERT, NMDA, σ₁, σ₂) start->binding functional Tier 2: Functional Assays (Uptake Inhibition, Ca²⁺ Flux) binding->functional If Ki < 1µM off_target Tier 3: Off-Target Assay (MAO-A/B Inhibition) functional->off_target If functionally potent interpretation Data Interpretation & Profile Determination functional->interpretation off_target->interpretation conclusion Mechanism of Action Profile interpretation->conclusion

Caption: Proposed Experimental Validation Workflow.

Conclusion

While the precise mechanism of action of 2-(2-Bromophenyl)piperidine hydrochloride remains to be empirically determined, its chemical structure provides a strong basis for forming educated hypotheses. The evidence from analogous phenylpiperidine compounds strongly suggests that its primary targets are likely to be found within the monoamine transporter systems, the NMDA receptor complex, or sigma receptors. The proposed multi-tiered experimental workflow provides a clear and logical path forward for any research team aiming to elucidate the pharmacology of this and other novel psychoactive compounds. The systematic application of these well-established in vitro assays will generate a comprehensive pharmacological profile, paving the way for a deeper understanding of its potential neurobiological effects.

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  • Furukawa, H., et al. (2022). Development and characterization of functional antibodies targeting NMDA receptors. Nature Communications. Available at: [Link]

  • Saha, K., et al. (2019). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience. Available at: [Link]

  • Amato, G., et al. (2024). A focus on piperidine and piperazine scaffolds: Design, synthesis, and biological evaluation of novel sigma receptor ligands with analgesic activity. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Singh, S., et al. (2005). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines and their affinities for the dopamine transporter. Journal of Medicinal Chemistry. Available at: [Link]

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Exploratory

In Silico Target Screening of 2-(2-Bromophenyl)piperidine hydrochloride: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative for Predictive Science in Modern Drug Discovery In an era where the cost and time to bring a novel therapeutic to market continue to escalate, the pharmaceutical industry is increasingly reliant...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Predictive Science in Modern Drug Discovery

In an era where the cost and time to bring a novel therapeutic to market continue to escalate, the pharmaceutical industry is increasingly reliant on computational methodologies to de-risk and expedite the drug discovery pipeline. In silico screening has emerged as an indispensable tool, offering a rapid and cost-effective means to assess the potential biological targets of a given small molecule. This guide provides an in-depth, practical walkthrough of an in silico screening workflow, centered on the hypothetical investigation of 2-(2-Bromophenyl)piperidine hydrochloride, a compound containing a piperidine scaffold prevalent in many centrally active pharmaceuticals.

This document is not a rigid protocol but rather a strategic guide. It is designed to impart not just the "how" but, more critically, the "why" behind each step. As a senior application scientist, my aim is to equip you with the foundational logic to design and execute your own robust in silico screening campaigns, fostering a self-validating system of inquiry that bridges the gap between computational prediction and experimental validation.

Introduction to 2-(2-Bromophenyl)piperidine hydrochloride and the Rationale for In Silico Screening

The subject of our investigation, 2-(2-Bromophenyl)piperidine hydrochloride, is a small molecule characterized by a piperidine ring, a privileged scaffold in medicinal chemistry known for its favorable pharmacokinetic properties and its presence in a wide array of approved drugs, particularly those targeting the central nervous system (CNS)[1]. The presence of the bromophenyl group suggests potential for specific interactions within protein binding pockets.

Given its structural features, we hypothesize that this compound is likely to interact with CNS targets. However, without prior experimental data, a broad, unbiased screening approach is necessary to identify its most probable biological partners. In silico screening provides the ideal platform for this initial exploration, allowing us to virtually test the molecule against a panel of relevant biological targets before committing to costly and time-consuming wet lab experiments[2].

This guide will delineate a multi-faceted in silico approach, combining physicochemical property prediction, molecular docking, and pharmacophore modeling to build a comprehensive profile of the potential biological activity of 2-(2-Bromophenyl)piperidine hydrochloride.

The In Silico Screening Workflow: A Self-Validating Triad

Our workflow is designed as a self-validating system, where each component provides a layer of evidence that, when taken together, builds a compelling case for or against a particular protein-ligand interaction. The three core pillars of this workflow are:

  • Ligand-Centric Analysis: Understanding the intrinsic properties of our molecule of interest.

  • Structure-Based Screening: Virtually "docking" the molecule into the three-dimensional structures of potential protein targets.

  • Pharmacophore Modeling: Abstracting the key chemical features required for binding to identify other potentially active molecules.

This integrated approach ensures that our predictions are not based on a single computational method but are rather a consensus from complementary techniques.

Caption: Overall in silico screening workflow.

Part I: Ligand-Centric Analysis

Before we can screen our compound against potential targets, we must first understand its intrinsic physicochemical and pharmacokinetic properties. This step is crucial for assessing its "drug-likeness" and predicting its likely behavior in a biological system.

Physicochemical Property Prediction

We will use the SwissADME web server, a free and robust tool, to predict a range of properties from the compound's SMILES (Simplified Molecular Input Line Entry System) string[3][4][5].

Protocol 1: Physicochemical and ADMET Property Prediction

  • Obtain SMILES String: The SMILES string for 2-(2-Bromophenyl)piperidine is C1CCNC(C1)C2=CC=CC=C2Br.

  • Access SwissADME: Navigate to the SwissADME website ([Link]).

  • Input Structure: Paste the SMILES string into the input box and click "Run".

  • Analyze Results: The server will return a comprehensive set of calculated properties. We will focus on the following key parameters:

Table 1: Predicted Physicochemical Properties of 2-(2-Bromophenyl)piperidine

Property Value Interpretation
Molecular Weight 254.16 g/mol Within Lipinski's rule of five (<500)
LogP (iLOGP) 3.11 Indicates good lipophilicity for membrane permeability
Topological Polar Surface Area (TPSA) 12.47 Ų Low TPSA, suggesting good blood-brain barrier penetration
Number of Rotatable Bonds 1 Low conformational flexibility
Hydrogen Bond Acceptors 1 Within Lipinski's rule of five (≤10)
Hydrogen Bond Donors 1 Within Lipinski's rule of five (≤5)

| Lipinski's Rule of Five Violations | 0 | Indicates good "drug-likeness" |

ADMET Prediction

The SwissADME server also provides predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Table 2: Predicted ADMET Properties of 2-(2-Bromophenyl)piperidine

Property Prediction Implication
GI Absorption High Likely to be well-absorbed from the gut
BBB Permeant Yes Likely to cross the blood-brain barrier and act on CNS targets
CYP2D6 Inhibitor Yes Potential for drug-drug interactions with CYP2D6 substrates

| P-gp Substrate | No | Not likely to be actively effluxed from the CNS |

Expertise & Experience: The initial ADMET prediction is a critical filter. A compound predicted to have poor absorption or an inability to cross the blood-brain barrier would be a poor candidate for a CNS-acting drug, and this knowledge allows us to prioritize our efforts. The predicted inhibition of CYP2D6 is a flag for potential safety and drug-drug interaction issues that would need to be investigated experimentally.

3D Ligand Structure Preparation

For docking, we need a three-dimensional representation of our ligand. This can be generated from the SMILES string and then energy-minimized to obtain a low-energy, stable conformation.

Protocol 2: 3D Ligand Preparation

  • Generate 3D Coordinates: Use a cheminformatics tool such as Open Babel or the functionality within molecular modeling software (e.g., PyMOL, Chimera) to convert the SMILES string to a 3D structure in SDF or MOL2 format.

  • Energy Minimization: Employ a force field (e.g., MMFF94) to minimize the energy of the 3D structure. This removes any steric clashes and results in a more realistic conformation.

  • Save the Ligand File: Save the energy-minimized structure as a PDBQT file, which is the required format for AutoDock Vina. This format includes information on atom types, charges, and rotatable bonds.

Part II: Structure-Based Virtual Screening

With our prepared ligand, we now turn our attention to the protein targets. The selection of a relevant target panel is a critical step that requires a combination of literature review and an understanding of the chemical class of our compound.

Target Selection Rationale

Given that the piperidine scaffold is common in CNS-active drugs, we will select a panel of five representative CNS targets that are known to be modulated by such compounds[1][6]. This panel provides a balance of different receptor types and enzymes.

  • Dopamine D2 Receptor (DRD2): A key target for antipsychotic drugs[7].

  • Serotonin 5-HT2A Receptor (HTR2A): A target for atypical antipsychotics and psychedelics[8][9].

  • Mu-Opioid Receptor (OPRM1): The primary target for opioid analgesics[10].

  • Acetylcholinesterase (AChE): A target for Alzheimer's disease therapeutics[11].

  • Monoamine Oxidase B (MAO-B): A target for Parkinson's disease and depression treatments[12].

Protein Structure Preparation

For each target, we will download a high-quality crystal structure from the Protein Data Bank (PDB)[13].

Protocol 3: Protein Preparation

  • Download PDB Structures:

  • Clean the PDB File: Open the PDB file in a molecular visualization program (e.g., PyMOL, Chimera). Remove all water molecules, co-factors (unless they are essential for binding), and any co-crystallized ligands.

  • Add Hydrogens and Assign Charges: Use a tool like AutoDockTools to add polar hydrogens and assign Gasteiger charges to the protein.

  • Save as PDBQT: Save the prepared protein structure as a PDBQT file.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[16][27]. We will use AutoDock Vina, a widely used and validated docking program[16].

Protocol 4: Molecular Docking with AutoDock Vina

  • Define the Binding Site: For each protein, define a search space (a "grid box") that encompasses the known binding site of the native ligand. If the binding site is unknown, the entire protein can be used as the search space (blind docking).

  • Run AutoDock Vina: Execute the docking calculation from the command line, specifying the prepared ligand and protein PDBQT files, the coordinates of the grid box, and an output file for the results.

Table 3: Mock Molecular Docking Results

Target PDB ID Binding Affinity (kcal/mol)
Dopamine D2 Receptor 6CM4 -8.5
Serotonin 5-HT2A Receptor 6A93 -9.2
Mu-Opioid Receptor 8EF6 -7.8
Acetylcholinesterase 7E3H -6.5

| Monoamine Oxidase B | 1GOS | -7.1 |

Trustworthiness: The docking results provide our first layer of quantitative prediction. The significantly lower binding affinity predicted for the 5-HT2A receptor suggests that this may be a primary target for our compound. However, it is crucial to remember that these are predictions and require further validation.

Post-Docking Analysis

The numerical docking score is only part of the story. Visual inspection of the predicted binding pose is essential to assess the quality of the docking result.

Protocol 5: Visual Inspection of Binding Poses

  • Load Structures: Open the protein PDBQT file and the output PDBQT file from the docking run in a molecular visualization program.

  • Analyze Interactions: Examine the interactions between the ligand and the protein. Look for:

    • Hydrogen bonds: Are there hydrogen bonds between the ligand and key residues in the binding pocket?

    • Hydrophobic interactions: Is the ligand making favorable hydrophobic contacts with nonpolar residues?

    • Pi-stacking: Are there aromatic rings in the ligand and protein that are interacting?

  • Assess Pose Plausibility: Does the binding pose make chemical sense? Are there any steric clashes or unfavorable interactions?

For our top-scoring target, the 5-HT2A receptor, a visual analysis might reveal that the bromophenyl group is nestled in a hydrophobic pocket, and the piperidine nitrogen is forming a hydrogen bond with a key aspartate residue, a common interaction for aminergic GPCRs. This provides a chemically rational basis for the high predicted binding affinity.

Part III: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. We can generate a pharmacophore model based on the highest-scoring docked pose of our compound.

Protocol 6: Structure-Based Pharmacophore Generation

  • Input the Docked Complex: Use a program like LigandScout or the pharmacophore generation tools within Discovery Studio to create a pharmacophore model from the docked complex of 2-(2-Bromophenyl)piperidine and the 5-HT2A receptor.

  • Identify Key Features: The software will identify the key chemical features of the ligand that are involved in the interaction, such as:

    • A hydrogen bond donor (the piperidine nitrogen).

    • A hydrophobic feature (the phenyl ring).

    • A halogen bond acceptor (the bromine atom).

  • Generate the Pharmacophore Model: The software will generate a 3D model of these features with specific spatial constraints.

This pharmacophore model can then be used as a query to search large compound databases for other molecules that share these key features and are therefore also likely to bind to the 5-HT2A receptor. This is a powerful method for lead hopping and identifying novel chemical scaffolds.

Signaling Pathway Visualization

To provide a broader biological context for our findings, we can visualize the signaling pathways associated with our top-ranked GPCR targets.

Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway. [8][28][29]

Caption: Simplified Mu-Opioid Receptor Signaling Pathway. [2][13][30]

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the initial screening of a novel compound, 2-(2-Bromophenyl)piperidine hydrochloride, for potential CNS targets. Through a combination of physicochemical and ADMET prediction, molecular docking, and pharmacophore modeling, we have built a strong, data-driven hypothesis that this compound is a promising ligand for the serotonin 5-HT2A receptor.

Authoritative Grounding & The Path to Validation: It is imperative to underscore that in silico predictions, no matter how robust, are not a substitute for experimental validation. The true power of this workflow lies in its ability to guide and prioritize experimental work. The next logical steps would be to:

  • Synthesize or procure a sample of 2-(2-Bromophenyl)piperidine hydrochloride.

  • Perform in vitro binding assays to determine the binding affinity of the compound for the top-ranked targets, particularly the 5-HT2A receptor.

  • Conduct functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target(s).

By integrating computational and experimental approaches, we can create a synergistic and efficient drug discovery pipeline, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

References

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Foundational

An In-depth Technical Guide to the Discovery and Synthesis of Novel Bromophenylpiperidine Analogs

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This guide focuses on a specific, synthetically versatile subclass: bromophenylpiperidine analogs. The strategic inclusion of a bromine atom on the phenyl ring serves not only as a tool to modulate steric and electronic properties for receptor binding but also as a crucial synthetic handle for late-stage functionalization via cross-coupling reactions. We will explore the rational design, synthesis, and potential biological applications of these compounds, providing field-proven insights and detailed, self-validating protocols for researchers in drug development.

The Strategic Importance of the Bromophenylpiperidine Core

The piperidine ring is one of the most frequently utilized non-aromatic heterocycles in approved drugs, particularly those targeting the Central Nervous System (CNS).[2] Its presence can enhance drug-like properties, including metabolic stability and the ability to traverse biological membranes.[2] The introduction of a bromophenyl moiety creates a powerful platform for analog synthesis for several key reasons:

  • Modulation of Pharmacological Activity: The position and presence of the bromine atom can significantly influence binding affinity and selectivity for biological targets. For instance, studies on methylphenidate analogs have shown that bromo-substitution leads to higher affinities for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the unsubstituted parent compound.[3]

  • Vector for Elaboration: The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. This allows for the systematic and efficient introduction of diverse chemical moieties at a late stage, enabling rapid exploration of the structure-activity relationship (SAR).[4]

  • Metabolic Blocking: Strategic placement of substituents like bromine can block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.[5]

Our focus will be on constructing this core and exploring its potential, particularly in the context of CNS targets like monoamine transporters, which are critical in the pathophysiology of numerous neurological and psychiatric disorders.[6][7]

Rational Design & Structure-Activity Relationship (SAR) Insights

The design of novel analogs is guided by existing SAR data and computational modeling. The bromophenylpiperidine scaffold offers multiple points for modification to tune potency, selectivity, and pharmacokinetic properties.

Synthetic_Strategies cluster_A Route A: Aryl-Nitrogen Coupling cluster_B Route B: Piperidine Ring Formation/Modification cluster_C Route C: Saturation of Pyridine Ring Start Starting Materials A1 Bromobenzene Derivative + Piperidine Derivative Start->A1 B1 Bromophenyl Precursor + Acyclic Amine Start->B1 C1 4-(4-Bromophenyl)-tetrahydropyridine Start->C1 Product Target Bromophenylpiperidine Analog A2 Nucleophilic Aromatic Substitution or Buchwald-Hartwig Coupling A1->A2 A3 1-(Bromophenyl)piperidine Core A2->A3 A3->Product B2 Cyclization (e.g., Reductive Amination) B1->B2 B3 4-(Bromophenyl)piperidine Core B2->B3 B3->Product C2 Catalytic Hydrogenation C1->C2 C3 4-(Bromophenyl)piperidine Core C2->C3 C3->Product

Caption: Overview of primary synthetic routes to bromophenylpiperidine cores.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Causality for key steps is explained, providing a framework for troubleshooting and adaptation.

Protocol 1: Synthesis of 1-(4-Bromophenyl)piperidine via Nucleophilic Substitution

This route is effective for creating N-aryl piperidines. The use of a high-boiling-point solvent and a strong, sterically hindered base is critical to drive the reaction forward. [8]

  • Reaction Scheme: Bromobenzene + Piperidine → N-Phenylpiperidine → 1-(4-Bromophenyl)piperidine

  • Step 1: Synthesis of N-Phenylpiperidine Intermediate

    • To a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, add bromobenzene (1.0 eq), piperidine (1.05 eq), and sulfolane (solvent).

    • Stir the mixture and begin heating to 140°C.

    • Add sodium tert-amylate (1.5 eq) portion-wise, controlling any exotherm. Causality: A strong, non-nucleophilic base is required to deprotonate the piperidine without competing in the substitution reaction. The high temperature is necessary to overcome the activation energy for this nucleophilic aromatic substitution.

    • Maintain the reaction temperature at 150-160°C for 3-5 hours. Monitor reaction completion by GC-MS or TLC.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-phenylpiperidine.

  • Step 2: Regioselective Bromination

    • Dissolve the crude N-phenylpiperidine (1.0 eq) in dichloromethane.

    • Cool the solution to 10-15°C in an ice bath.

    • Add N-bromosuccinimide (NBS) (1.2 eq) portion-wise, ensuring the temperature does not exceed 25°C. Causality: The N-phenyl group is an activating group, directing electrophilic substitution to the ortho and para positions. The use of NBS at a controlled temperature provides a mild source of electrophilic bromine, favoring the desired para-substitution and minimizing over-bromination.

    • Allow the reaction to stir at room temperature for 8-10 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any remaining NBS.

    • Separate the layers, extract the aqueous phase with dichloromethane, combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by recrystallization (e.g., from dichloromethane/n-heptane) or column chromatography to afford 1-(4-bromophenyl)piperidine. [8]

Protocol 2: Synthesis of 4-(4-Bromophenyl)piperidine via Catalytic Hydrogenation

This is a highly efficient method for producing C-aryl piperidines when the corresponding unsaturated precursor is available. The choice of catalyst is key to achieving complete saturation of the double bond without cleaving the C-Br bond. [9]

  • Reaction Scheme: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine → 4-(4-Bromophenyl)piperidine

  • Workflow Diagram:

Hydrogenation_Workflow Start 4-(4-Bromophenyl)-1,2,3,6- tetrahydropyridine in MeOH/Et3N Add_Catalyst Add Rh/C Catalyst Start->Add_Catalyst Pressurize Pressurize with H2 (100 psi) in Parr Shaker Add_Catalyst->Pressurize React Stir at Room Temperature for 24 hours Pressurize->React Filter Filter through Celite® to remove catalyst React->Filter Concentrate Concentrate Filtrate under reduced pressure Filter->Concentrate Product 4-(4-Bromophenyl)piperidine (White Solid, ~98% Yield) Concentrate->Product

Sources

Exploratory

The 2-Phenylpiperidine Scaffold: A Privileged Motif in CNS Drug Discovery

An In-depth Technical Guide to Structure-Activity Relationships Introduction: The Enduring Relevance of the 2-Phenylpiperidine Core The 2-phenylpiperidine moiety stands as a cornerstone in the edifice of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Structure-Activity Relationships

Introduction: The Enduring Relevance of the 2-Phenylpiperidine Core

The 2-phenylpiperidine moiety stands as a cornerstone in the edifice of medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its inherent structural features—a chiral center, a basic nitrogen atom, and an aromatic ring—provide a versatile template for designing ligands that can interact with a diverse array of biological targets with high affinity and specificity. This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of 2-phenylpiperidine derivatives, providing researchers, scientists, and drug development professionals with a detailed understanding of how subtle molecular modifications can profoundly influence biological activity. We will delve into the intricate interplay of stereochemistry, substituent effects, and conformational preferences that govern the interaction of these compounds with key CNS targets, including opioid, sigma (σ), and dopamine transporters (DAT). This document is structured to provide not just a catalog of observations, but a causal understanding of the principles guiding the design and optimization of 2-phenylpiperidine-based drug candidates.

I. The Foundational Pharmacophore: Core Principles of 2-Phenylpiperidine SAR

The 2-phenylpiperidine scaffold can be dissected into three primary regions for SAR exploration: the phenyl ring, the piperidine ring, and the piperidine nitrogen. Modifications at each of these positions can dramatically alter a compound's affinity, selectivity, and functional activity at its biological target.

A. The Phenyl Ring: A Gateway to Affinity and Selectivity

Substituents on the phenyl ring play a pivotal role in modulating the pharmacological profile of 2-phenylpiperidine derivatives. The nature, position, and size of these substituents can influence everything from receptor binding affinity to functional efficacy.

  • Opioid Receptor Agonists: For µ-opioid receptor (MOR) agonists, the presence and position of a hydroxyl group on the phenyl ring are critical. A meta-hydroxyl group, in particular, is often associated with a significant increase in analgesic potency. This is rationalized by its ability to form a key hydrogen bond interaction with a histidine residue in the MOR binding pocket, mimicking the phenolic hydroxyl group of morphine. The exploration of other substituents has revealed that electron-withdrawing groups can have a variable impact, sometimes enhancing affinity but potentially reducing efficacy.

  • Sigma Receptor Ligands: The phenyl ring in sigma receptor ligands contributes to affinity through hydrophobic and aromatic interactions within the receptor binding site. The substitution pattern on the phenyl ring can fine-tune selectivity between σ1 and σ2 subtypes. For instance, certain halogen substitutions have been shown to enhance σ1 affinity and selectivity.

  • Dopamine Transporter (DAT) Inhibitors: In the context of DAT inhibitors, the phenyl ring is part of a larger pharmacophore that often includes a second aromatic ring. Substituents on the phenyl ring can influence the electrostatic potential and steric bulk of the molecule, thereby affecting its ability to fit into the DAT binding site and block dopamine reuptake.

B. The Piperidine Ring: Stereochemistry and Conformational Control

The piperidine ring provides the structural backbone of these derivatives and introduces a crucial chiral center at the 2-position. The stereochemistry at this position is a paramount determinant of biological activity.

  • Stereoselectivity: The biological activity of 2-phenylpiperidine derivatives is highly dependent on their stereochemistry, with different enantiomers and diastereomers often exhibiting significant variations in potency and efficacy. For many opioid receptor ligands, the (2R)-configuration is preferred for high affinity. This stereoselectivity arises from the chiral nature of the receptor binding pockets, which preferentially accommodate one enantiomer over the other.

  • Conformational Rigidity: The piperidine ring can adopt various conformations, such as chair and boat forms. The preferred conformation is influenced by the substituents on the ring and the nitrogen atom. Computational studies and conformational analysis have shown that the orientation of the phenyl group (axial vs. equatorial) can significantly impact receptor binding.[1][2] For some analgesics, a phenyl axial conformation is thought to be the bioactive conformation, allowing for optimal interaction with the receptor.

C. The Piperidine Nitrogen: Tuning Basicity and Introducing Diversity

The basic nitrogen atom of the piperidine ring is a key pharmacophoric feature, as it is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of many G-protein coupled receptors (GPCRs) and transporters. The substituent on this nitrogen (the N-substituent) is a major determinant of a compound's pharmacological profile.

  • N-Substituent Size and Nature: The size and nature of the N-substituent are critical for activity and selectivity.

    • For Opioid Agonists: A small N-alkyl group, such as a methyl group, is often found in potent MOR agonists. Increasing the size of the alkyl group can sometimes lead to a decrease in agonist activity and the emergence of antagonist properties. The introduction of an N-phenethyl group is a classic modification that often leads to a dramatic increase in MOR agonist potency, as seen in the fentanyl series of analgesics.[3][4]

    • For Sigma Receptor Ligands: A wide variety of N-substituents are tolerated by sigma receptors. N-arylalkyl and N-heteroarylalkyl groups are common motifs in high-affinity sigma receptor ligands. The length of the alkyl linker between the piperidine nitrogen and the terminal aromatic ring is a critical parameter for optimizing sigma receptor affinity.

    • For DAT Inhibitors: The N-substituent in DAT inhibitors is often a lipophilic group that contributes to the overall binding affinity.

II. Experimental Strategies for Elucidating Structure-Activity Relationships

A robust understanding of SAR is built upon a foundation of well-designed and meticulously executed experiments. This section outlines key in vitro assays that form a self-validating system for characterizing the pharmacological properties of 2-phenylpiperidine derivatives. The combination of binding and functional assays is crucial for a comprehensive assessment of a compound's activity.

A. Synthesis of Chiral 2-Phenylpiperidine Derivatives

The synthesis of enantiomerically pure 2-phenylpiperidine derivatives is essential for accurate SAR studies. Several stereoselective synthetic strategies have been developed.

Experimental Protocol: Stereoselective Synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine [5]

This protocol describes a novel stereoselective synthesis starting from D-mannitol.

  • Starting Material Preparation: D-mannitol is converted to a suitable chiral aldehyde precursor through a series of established protecting group manipulations and oxidative cleavage.

  • Allyl Imine Formation: The chiral aldehyde is condensed with an appropriate amine to form an allyl imine.

  • Stereoselective Phenyl Grignard Addition: The key stereochemistry-defining step involves the highly diastereoselective addition of phenylmagnesium bromide to the allyl imine. This reaction proceeds with high diastereoselectivity (de >98%).

  • Ring-Closing Metathesis (RCM): The resulting amino alcohol undergoes ring-closing metathesis using a Grubbs catalyst to form the piperidine ring.

  • Protecting Group Manipulation: The final steps involve the protection of the piperidine nitrogen with a Boc group and any necessary deprotection of other functional groups.

Diagram of Synthetic Workflow

G start D-Mannitol step1 Chiral Aldehyde Precursor start->step1 Protecting Group Chemistry & Oxidation step2 Allyl Imine step1->step2 Condensation step3 Diastereoselective Phenyl Grignard Addition step2->step3 PhMgBr step4 Ring-Closing Metathesis (RCM) step3->step4 Grubbs Catalyst step5 N-Boc-(2S,3S)-3-hydroxy- 2-phenylpiperidine step4->step5 Boc Protection

Caption: Stereoselective synthesis of a chiral 2-phenylpiperidine derivative.

B. Receptor Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of a test compound for the µ-opioid receptor (MOR).

  • Membrane Preparation: Cell membranes expressing the human µ-opioid receptor are prepared from a stable cell line (e.g., CHO-hMOR).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Radioligand: A high-affinity radiolabeled MOR ligand, such as [³H]-DAMGO, is used.

  • Competition Assay:

    • A constant concentration of the radioligand is incubated with the receptor-containing membranes.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled MOR ligand (e.g., naloxone).

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow

G start Prepare Receptor Membranes step1 Incubate with Radioligand & Test Compound start->step1 step2 Separate Bound & Free Ligand (Filtration) step1->step2 step3 Quantify Radioactivity (Scintillation Counting) step2->step3 end Determine IC50 & Ki step3->end

Caption: Workflow for a competitive radioligand binding assay.

C. Functional Assays: Assessing Efficacy

While binding assays measure affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

1. Opioid Receptor Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins, which is an early event in GPCR signaling.[6][7][8]

Experimental Protocol: [³⁵S]GTPγS Binding Assay [6][7][8]

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest.

  • Assay Buffer: Use a buffer containing GDP to maintain the G-proteins in their inactive state.

  • Assay Components: Incubate the membranes with [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the test compound.

  • Incubation and Termination: After incubation, the reaction is terminated by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is measured by scintillation counting.

  • Data Analysis: The EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) are determined to characterize the compound as a full or partial agonist.

Diagram of GPCR Signaling and GTPγS Assay Principle

G cluster_0 GPCR Activation cluster_1 [35S]GTPγS Assay Agonist Agonist Receptor Receptor Agonist->Receptor binds G_protein G_protein Receptor->G_protein activates GDP_GTP GDP_GTP G_protein->GDP_GTP GDP/GTP Exchange G_alpha G_alpha GDP_GTP->G_alpha Gα-GTP Effector Effector G_alpha->Effector activates G_protein_assay G-protein GTP_gamma_S [35S]GTPγS G_protein_assay->GTP_gamma_S binds upon agonist stimulation G_alpha_assay Gα-[35S]GTPγS (measured) GTP_gamma_S->G_alpha_assay

Caption: Principle of GPCR activation and the [35S]GTPγS functional assay.

2. Sigma Receptor Functional Assay: Modulation of Ion Channels

Sigma-1 receptors are known to modulate the activity of various ion channels.[9][10] Electrophysiology techniques, such as patch-clamp, can be used to measure these effects.

Experimental Protocol: Electrophysiology Assay for Sigma-1 Receptor Modulation

  • Cell Culture: Use a cell line endogenously or heterologously expressing both the sigma-1 receptor and the ion channel of interest (e.g., a voltage-gated potassium channel).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the ionic currents through the channel.

  • Compound Application: Apply the 2-phenylpiperidine derivative to the cell and record any changes in the current amplitude, kinetics, or voltage-dependence of activation/inactivation.

  • Data Analysis: Analyze the changes in the ion channel properties to determine if the compound potentiates or inhibits the channel's activity through the sigma-1 receptor. The use of a known sigma-1 receptor antagonist can confirm the specificity of the effect.

3. Dopamine Transporter Functional Assay: [³H]-Dopamine Uptake Assay

This assay directly measures the function of the dopamine transporter by quantifying the uptake of radiolabeled dopamine into cells.

Experimental Protocol: [³H]-Dopamine Uptake Assay

  • Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: Prepare a suitable uptake buffer.

  • Inhibition Assay:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate uptake by adding a fixed concentration of [³H]-dopamine.

    • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR12909).

  • Termination and Lysis: After a short incubation period, terminate the uptake by washing with ice-cold buffer. Lyse the cells to release the accumulated [³H]-dopamine.

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

III. Tabulated Summary of Structure-Activity Relationships

The following tables summarize key SAR findings for 2-phenylpiperidine derivatives at different biological targets.

Table 1: SAR of 2-Phenylpiperidine Derivatives as Opioid Receptor Agonists

Modification PositionStructural ChangeEffect on µ-Opioid Receptor ActivityRationale/Insight
Phenyl Ring meta-Hydroxyl groupSignificantly increases agonist potencyForms a key hydrogen bond with a histidine residue in the MOR binding pocket.
Electron-withdrawing groupsVariable effects on affinity and efficacyAlters the electronic properties of the aromatic ring, influencing receptor interactions.
Piperidine Ring (2R)-StereochemistryGenerally preferred for high affinityThe chiral binding pocket of the MOR preferentially accommodates this enantiomer.
Phenyl-axial conformationOften considered the bioactive conformationAllows for optimal positioning of the phenyl ring for receptor interactions.
Piperidine Nitrogen N-MethylPotent agonist activitySmall, basic group that forms a crucial ionic bond in the receptor.
N-PhenethylDramatically increases agonist potencyThe phenethyl group likely engages in additional hydrophobic or aromatic interactions within the binding pocket.

Table 2: SAR of 2-Phenylpiperidine Derivatives as Sigma Receptor Ligands

Modification PositionStructural ChangeEffect on σ₁ Receptor AffinityRationale/Insight
Phenyl Ring Halogen substitutionCan enhance affinity and selectivityModifies the electronic and steric properties of the phenyl ring, influencing binding.
Piperidine Ring Piperidine moiety is crucialReplacement with other heterocycles often reduces affinityThe piperidine ring is a key structural element for high-affinity σ₁ receptor binding.[11]
Piperidine Nitrogen N-Arylalkyl/N-HeteroarylalkylHigh affinity is often observedThe length and nature of the linker and the terminal aromatic group are critical for optimal interaction with the σ₁ receptor.

IV. Conclusion and Future Directions

The 2-phenylpiperidine scaffold continues to be a remarkably fruitful starting point for the design of novel CNS-active agents. A deep and nuanced understanding of the structure-activity relationships governing the interactions of these derivatives with their biological targets is paramount for the successful development of new therapeutics with improved efficacy and safety profiles. The integrated experimental approach outlined in this guide, combining stereoselective synthesis with a suite of binding and functional assays, provides a robust framework for elucidating these complex relationships.

Future research in this area will likely focus on the development of ligands with "biased agonism," which selectively activate certain downstream signaling pathways over others, potentially leading to drugs with fewer side effects. Furthermore, the application of advanced computational modeling and machine learning techniques will undoubtedly accelerate the design and optimization of novel 2-phenylpiperidine derivatives with tailored pharmacological profiles for the treatment of a wide range of neurological and psychiatric disorders.

V. References

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • GTPγS Binding Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

  • Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. ResearchGate. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

  • In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling. NIH. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. PubMed Central. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. [Link]

  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. RSC Publishing. [Link]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PubMed. [Link]

  • In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling. PubMed. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Publications. [Link]

  • Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • The Pharmacology of Sigma-1 Receptors. PubMed Central. [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

  • Sigma 1 Receptor and Ion Channel Dynamics in Cancer. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]

  • In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile. PubMed. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.

  • Sigma 1 Receptor Intro Video. YouTube. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 2-(2-Bromophenyl)piperidine hydrochloride

Abstract This comprehensive guide provides a suite of detailed in vitro assay protocols for the pharmacological characterization of 2-(2-Bromophenyl)piperidine hydrochloride. The piperidine scaffold is a privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a suite of detailed in vitro assay protocols for the pharmacological characterization of 2-(2-Bromophenyl)piperidine hydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system.[1] This document outlines an integrated workflow, beginning with primary target engagement assays for monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—followed by essential secondary assays to assess cell viability and cytotoxicity. The protocols are designed for researchers in drug discovery and pharmacology, offering not just step-by-step instructions but also the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Introduction: The Scientific Rationale

2-(2-Bromophenyl)piperidine hydrochloride belongs to a chemical class with significant potential for modulating monoaminergic neurotransmission. Monoamine transporters (DAT, NET, and SERT) are critical regulators of synaptic signaling by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[2][3] Their inhibition is a cornerstone of therapeutic intervention for a wide range of neuropsychiatric disorders, including depression, ADHD, and anxiety.[4][5]

The initial characterization of a novel compound like 2-(2-Bromophenyl)piperidine hydrochloride requires a systematic in vitro approach. The primary objective is to determine its affinity for and functional inhibition of the three key monoamine transporters. However, a truly meaningful pharmacological profile can only be established when this primary activity is contextualized by the compound's effect on cell health. A compound that appears to be a potent inhibitor may, in reality, be achieving this effect through non-specific cytotoxicity.[6][7] Therefore, this guide presents a two-pronged strategy:

  • Primary Target Profiling: Quantify the direct interaction and functional modulation of DAT, NET, and SERT.

  • Secondary Cytotoxicity Profiling: Assess the compound's impact on cellular viability and membrane integrity to rule out false-positive results and establish a therapeutic window.

This dual approach ensures the generation of a self-validating dataset, providing a clear and reliable assessment of the compound's potency and selectivity.

G cluster_0 Experimental Workflow cluster_1 Part 1: Primary Target Engagement cluster_2 Part 2: Secondary Cytotoxicity Screening cluster_3 Part 3: Data Analysis & Interpretation Compound 2-(2-Bromophenyl)piperidine hydrochloride Binding Radioligand Binding Assays (DAT, NET, SERT) Compound->Binding Test Concentrations Uptake Neurotransmitter Uptake Assays (DAT, NET, SERT) Compound->Uptake Test Concentrations MTT MTT Assay (Metabolic Viability) Compound->MTT Test Concentrations LDH LDH Release Assay (Membrane Integrity) Compound->LDH Test Concentrations Analysis Calculate Ki, IC50, CC50 Determine Selectivity Index Binding->Analysis Uptake->Analysis MTT->Analysis LDH->Analysis

Figure 1: Integrated workflow for the in vitro characterization of novel monoamine transporter ligands.

Part 1: Primary Target Engagement Assays

The foundational step in characterizing 2-(2-Bromophenyl)piperidine hydrochloride is to measure its direct interaction with DAT, NET, and SERT. This is accomplished through two distinct but complementary assay types: radioligand binding to measure affinity and neurotransmitter uptake assays to measure functional inhibition.

Radioligand Binding Assays

Principle: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[8] These are competition assays where the test compound competes with a known high-affinity radiolabeled ligand ([³H]- or [¹²⁵I]-labeled) for binding to the target transporter expressed in cell membranes. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, from which the equilibrium dissociation constant (Kᵢ) can be calculated.

Causality & Rationale: This assay directly measures the physical interaction between the compound and the transporter protein. A low Kᵢ value indicates high binding affinity. It is essential for understanding the molecular-level interaction but does not provide information on whether the compound is an inhibitor (antagonist) or a substrate (agonist).

Table 1: Reagents for Monoamine Transporter Radioligand Binding Assays

Target TransporterCell Line (Example)RadioligandNon-Specific Binding Agent
DAT (Human)HEK293 cells expressing hDAT[³H]WIN 35,428 or [¹²⁵I]RTI-5510 µM Cocaine or 10 µM Nomifensine
NET (Human)MDCK cells expressing hNET[³H]Nisoxetine10 µM Desipramine
SERT (Human)HEK293 cells expressing hSERT[³H]Citalopram or [³H]Paroxetine10 µM Fluoxetine or 1 µM Imipramine

Protocol: Competition Radioligand Binding Assay (96-well format)

  • Membrane Preparation:

    • Culture cells stably expressing the human transporter of interest (e.g., hDAT) to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Setup:

    • On the day of the assay, thaw membrane aliquots and dilute to the desired concentration (e.g., 10-50 µg protein/well) in binding buffer.

    • Prepare serial dilutions of 2-(2-Bromophenyl)piperidine hydrochloride (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 50 µL radioligand, 50 µL buffer, 150 µL membrane suspension.

      • Non-Specific Binding (NSB): 50 µL radioligand, 50 µL non-specific binding agent (see Table 1), 150 µL membrane suspension.[9]

      • Competition: 50 µL radioligand, 50 µL of each concentration of the test compound, 150 µL membrane suspension.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.[10] Incubation conditions should be optimized for each transporter.

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[9]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

Principle: These are functional assays that measure the ability of a compound to inhibit the primary biological function of the transporter: the uptake of its respective neurotransmitter into the cell.[11][12] This is typically done by incubating transporter-expressing cells with a radiolabeled or fluorescent neurotransmitter substrate in the presence of the test compound. A potent inhibitor will prevent the substrate from entering the cells, resulting in a low intracellular signal.

Causality & Rationale: This assay provides crucial functional data. While a binding assay confirms affinity, an uptake assay confirms that this binding translates into functional inhibition of the transporter, a key characteristic for most therapeutic applications.[13] Comparing binding affinity (Kᵢ) with functional potency (IC₅₀) can also provide insights into the compound's mechanism of action.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitters) Transporter Monoamine Transporter (DAT, NET, or SERT) Synapse Synaptic Cleft Vesicle->Synapse Release Receptor Postsynaptic Receptor NT NT->Transporter Reuptake NT->Receptor Binding Drug 2-(2-Bromophenyl)piperidine hydrochloride Drug->Transporter Inhibition

Figure 2: Mechanism of monoamine transporter inhibition in the synaptic cleft.

Protocol: Radiometric Uptake Inhibition Assay (e.g., [³H]Dopamine for DAT)

  • Cell Plating:

    • Seed cells expressing the transporter of interest (e.g., HEK-hDAT) into a 96-well plate at an optimized density (e.g., 20,000-50,000 cells/well) and allow them to adhere overnight.[12]

  • Assay Preparation:

    • On the day of the assay, gently wash the cells twice with pre-warmed Krebs-HEPES buffer (KHB) or a similar physiological buffer.

    • Prepare serial dilutions of 2-(2-Bromophenyl)piperidine hydrochloride in KHB. Also prepare a solution of a known inhibitor (e.g., 10 µM cocaine for DAT) to define non-specific uptake.

  • Pre-incubation:

    • Add the diluted test compound or control inhibitor to the wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes. This allows the compound to bind to the transporter before the substrate is introduced.[2]

  • Uptake Reaction:

    • Initiate the uptake reaction by adding the radiolabeled substrate (e.g., [³H]Dopamine at a concentration near its Kₘ value, typically in the low micromolar range) to all wells.[14]

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time must be within the linear range of uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KHB to remove extracellular radiolabel.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Detection and Analysis:

    • Transfer the lysate from each well into a scintillation vial (or a 96-well plate compatible with a scintillation counter).

    • Add scintillation cocktail and measure the radioactivity.

    • Calculate % inhibition relative to the control (vehicle-treated) wells after subtracting the non-specific uptake.

    • Plot % inhibition versus log concentration of the compound and fit the curve to determine the IC₅₀ value.

Note on Fluorescence-Based Assays: Commercially available kits offer a non-radioactive alternative.[11][15][16] These kits use a fluorescent substrate that is taken up by the transporter, and an extracellular masking dye quenches the signal from any substrate remaining outside the cells. This allows for a homogenous, "mix-and-read" protocol that is highly amenable to high-throughput screening.[15]

Part 2: Secondary Cytotoxicity & Cell Viability Assays

Rationale: Assessing cytotoxicity is a critical control experiment. A compound that damages or kills cells will lead to a decrease in transporter function that is not due to specific inhibition, creating a false-positive result.[6][7] By determining the concentration at which the compound becomes cytotoxic (CC₅₀), a Selectivity Index (SI = CC₅₀ / IC₅₀) can be calculated. A high SI value (>10-100) is desirable, indicating that the compound inhibits the transporter at concentrations far below those that cause general cell toxicity. Two complementary assays are recommended.

MTT Assay (Metabolic Viability)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[19] The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed the cells (the same cell line used for the uptake assays) in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with the same range of concentrations of 2-(2-Bromophenyl)piperidine hydrochloride used in the primary assays. Incubate for a relevant duration (e.g., 24 hours).

  • MTT Addition:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[20]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[19]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of ~570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[17][19]

  • Data Analysis:

    • Express the data as a percentage of the viability of the vehicle-treated control cells.

    • Plot % viability versus log concentration of the compound and fit the curve to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

LDH Release Assay (Membrane Integrity)

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[21] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[22][23] The amount of LDH in the supernatant is quantified using an enzymatic reaction that produces a colored product, and is directly proportional to the number of dead or damaged cells.[24]

Protocol: LDH Cytotoxicity Assay

  • Cell Plating and Treatment: Plate and treat the cells with the test compound as described in the MTT protocol (Step 1 & 2). It is crucial to include appropriate controls.[22][25]

    • Spontaneous Release: Vehicle-treated cells (measures background LDH release).

    • Maximum Release: Cells treated with a lysis buffer (e.g., Triton X-100) to cause 100% cell death.

    • Medium Background: Wells with medium but no cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[24] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new, clean 96-well plate.[25]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye).

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[25]

    • Add a stop solution if required by the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[21]

  • Data Analysis:

    • First, subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Plot % cytotoxicity versus log concentration of the compound to determine the CC₅₀.

Data Summary and Interpretation

The ultimate goal is to integrate the data from all assays to build a comprehensive profile of 2-(2-Bromophenyl)piperidine hydrochloride. The results should be summarized clearly to facilitate comparison and interpretation.

Table 2: Hypothetical In Vitro Profile of a Test Compound

Assay TypeTargetParameterResult
Binding Affinity DATKᵢ50 nM
NETKᵢ250 nM
SERTKᵢ>10,000 nM
Functional Inhibition DATIC₅₀75 nM
NETIC₅₀400 nM
SERTIC₅₀>10,000 nM
Cell Viability MTT AssayCC₅₀15,000 nM
Cytotoxicity LDH AssayCC₅₀18,000 nM
Selectivity Index DATSI (CC₅₀/IC₅₀)200
NETSI (CC₅₀/IC₅₀)37.5

Interpretation: Based on the hypothetical data in Table 2, the compound is a potent and selective DAT inhibitor. Its affinity (Kᵢ) and functional potency (IC₅₀) for DAT are in the double-digit nanomolar range. It is approximately 5-fold selective for DAT over NET in binding and function. Importantly, its cytotoxicity (CC₅₀) is over 15 µM, yielding a Selectivity Index of 200 for its primary target, DAT. This indicates that the compound's inhibitory effects on the dopamine transporter occur at concentrations 200-fold lower than those that cause general metabolic decline or cell death, suggesting a specific and therapeutically relevant mechanism of action.

References

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available from: [Link]

  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available from: [Link]

  • LDH cytotoxicity assay. Protocols.io. Available from: [Link]

  • In vitro cell-based assays to test drugs – A Review. ResearchGate. Available from: [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available from: [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. Available from: [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW. Available from: [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Available from: [Link]

  • NET (SLC6A2) Transporter Assay. BioIVT. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]

  • A Norepinephrine Transporter Assay for the Screening of Natural Products. MDPI. Available from: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available from: [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. FR. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. Available from: [Link]

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  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Available from: [Link]

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  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available from: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available from: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available from: [Link]

  • Discovery and Development of Monoamine Transporter Ligands. Request PDF. Available from: [Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. PubMed Central. Available from: [Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications. Available from: [Link]

  • 2-(2-bromophenyl)piperidine hydrochloride, 95%. Chem Pure. Chembeez. Available from: [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. Available from: [Link]

  • (S)-2-(4-Bromophenyl)piperidine hydrochloride. Lead Sciences. Available from: [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PMC. PubMed Central. Available from: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC. NIH. Available from: [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available from: [Link]

  • Overview of Monoamine Transporters. PMC. PubMed Central. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. Available from: [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central. Available from: [Link]

Sources

Application

Application Notes and Protocols for 2-(2-Bromophenyl)piperidine Hydrochloride in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the utilization of 2-(2-Bromophenyl)piperidine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 2-(2-Bromophenyl)piperidine hydrochloride in a variety of cell-based assays. This document is intended to equip researchers with the necessary protocols and scientific rationale to effectively investigate the biological activities of this compound. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known to be present in a wide array of bioactive compounds, including those with anticancer, central nervous system (CNS), and antimicrobial activities.[1] The presence of a bromophenyl group suggests potential interactions with biological targets where halogen bonding can play a significant role.

Given the structural similarities to known neuromodulatory agents, the primary focus of these protocols will be on assays relevant to neuroscience and oncology. However, the described methodologies are broadly applicable and can be adapted for other research areas.

Compound Handling and Preparation

Proper handling and preparation of 2-(2-Bromophenyl)piperidine hydrochloride are paramount for obtaining reproducible and reliable experimental data. As a hydrochloride salt, the compound is generally expected to have improved solubility and stability.[2][3]

Storage and Stability
  • Storage: Store the solid compound tightly sealed at room temperature, protected from light and moisture.

  • Stock Solution: For long-term storage, prepare a concentrated stock solution (e.g., 10-50 mM) in an appropriate solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Studies have shown that many compounds stored in a DMSO/water mixture (90/10) are stable for extended periods at 4°C.[4]

Solubilization Protocol
  • Solvent Selection: Due to its hydrochloride salt form, 2-(2-Bromophenyl)piperidine hydrochloride is anticipated to have good solubility in aqueous solutions. However, for cell-based assays, DMSO is a common solvent for creating high-concentration stock solutions.

  • Stock Solution Preparation (10 mM in DMSO):

    • Accurately weigh the required amount of 2-(2-Bromophenyl)piperidine hydrochloride (Molecular Weight: 276.60 g/mol ).

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the DMSO stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium to prepare working concentrations.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final DMSO concentration as the treated wells) in your experiments.

Foundational Assays: Cytotoxicity and Cell Viability

Before investigating specific mechanisms of action, it is essential to determine the cytotoxic potential of 2-(2-Bromophenyl)piperidine hydrochloride on the selected cell line(s). The MTT and XTT assays are reliable colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

Workflow for Initial Cytotoxicity Screening

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (adhesion) seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of compound treat_cells Treat cells with compound prepare_dilutions->treat_cells incubate_exposure Incubate for desired exposure time (e.g., 24, 48, 72h) treat_cells->incubate_exposure add_reagent Add MTT or XTT reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent solubilize Add solubilization buffer (MTT only) incubate_reagent->solubilize for MTT read_absorbance Read absorbance on plate reader incubate_reagent->read_absorbance for XTT solubilize->read_absorbance

Caption: General workflow for MTT/XTT cell viability assays.

MTT Assay Protocol

The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.

  • Treat cells with a range of concentrations of 2-(2-Bromophenyl)piperidine hydrochloride and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate, protected from light, on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol

The XTT assay is an alternative to the MTT assay where the product is a water-soluble formazan, eliminating the need for a solubilization step.[5]

Materials:

  • XTT labeling mixture (prepared fresh according to the manufacturer's instructions)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Follow steps 1 and 2 of the MTT protocol.

  • Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Gently shake the plate and measure the absorbance between 450 and 500 nm.

AssayPrincipleProductSolubilization StepThroughput
MTT Mitochondrial dehydrogenase activityInsoluble purple formazanRequiredHigh
XTT Mitochondrial dehydrogenase activitySoluble orange formazanNot requiredHigher

Mechanistic Assays in Neuroscience

The bromophenylpiperidine moiety is present in compounds known to interact with monoamine transporters and sigma receptors. Therefore, the following assays are proposed to elucidate the potential neuropharmacological profile of 2-(2-Bromophenyl)piperidine hydrochloride.

Monoamine Transporter Uptake Inhibition Assays

These assays determine if the compound inhibits the reuptake of dopamine (DAT), serotonin (SERT), or norepinephrine (NET).[10][11][12][13] This can be assessed using commercially available kits that utilize fluorescent substrates or through traditional radiolabeled neurotransmitter uptake assays.[14]

Principle: Cells expressing the transporter of interest (e.g., HEK293-hDAT, HEK293-hSERT, or HEK293-hNET) are incubated with a labeled substrate (fluorescent or radioactive) in the presence or absence of the test compound. A reduction in the uptake of the labeled substrate indicates inhibitory activity.[15][16][17]

General Protocol (Fluorescence-Based):

  • Plate cells stably expressing the transporter of interest in a 96-well, black-walled, clear-bottom plate.

  • Pre-incubate the cells with various concentrations of 2-(2-Bromophenyl)piperidine hydrochloride or a reference inhibitor (e.g., GBR12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • Add the fluorescent substrate provided in the assay kit.

  • Incubate for the recommended time at 37°C.

  • Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence compared to the vehicle control indicates inhibition of transporter activity.

Neurite Outgrowth Assay

This assay is crucial for evaluating the potential of 2-(2-Bromophenyl)piperidine hydrochloride to promote neuronal differentiation and regeneration, which is relevant for neurodegenerative disease research.[18]

Cell Models:

  • PC12 cells (differentiated with Nerve Growth Factor, NGF)

  • SH-SY5Y human neuroblastoma cells (differentiated with retinoic acid)[18]

  • Primary neurons or iPSC-derived neurons for higher physiological relevance[19]

Protocol:

  • Seed cells on plates coated with an appropriate extracellular matrix protein (e.g., collagen or poly-D-lysine).

  • Induce differentiation with the appropriate factor (e.g., low serum and NGF for PC12 cells).

  • Treat the differentiating cells with various concentrations of 2-(2-Bromophenyl)piperidine hydrochloride.

  • After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells to visualize neurites (e.g., with beta-III tubulin antibody).

  • Capture images using a high-content imaging system or fluorescence microscope.

  • Quantify neurite length and branching using automated image analysis software.

Workflow for Neurite Outgrowth Analysis

G seed_cells Seed neuronal cells on coated plates differentiate Induce differentiation seed_cells->differentiate treat Treat with compound differentiate->treat incubate Incubate for 48-72h treat->incubate fix_stain Fix and stain for neuronal markers incubate->fix_stain image Image acquisition fix_stain->image analyze Quantify neurite length and branching image->analyze G cluster_0 Flow Cytometry Quadrants Q3 Q3: Viable (Annexin V- / PI -) Q4 Q4: Early Apoptotic (Annexin V+ / PI -) Q1 Q1: Necrotic/Late Apoptotic (Annexin V- / PI +) Q2 Q2: Late Apoptotic (Annexin V+ / PI +)

Caption: Quadrant analysis of a typical Annexin V/PI flow cytometry plot.

Data Analysis and Interpretation

  • IC50/EC50 Determination: For cytotoxicity and transporter inhibition assays, plot the percentage of viability or inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects compared to the vehicle control.

  • Microscopy Data: For neurite outgrowth assays, quantify parameters such as the number of neurites per cell, the average length of the longest neurite, and the number of branch points.

Concluding Remarks

References

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Evaluate Neurite Outgrowth Activity of Novel Compounds. BenchChem.
  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Sarkar, S., & Pompilus, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.19.1-12.19.19.
  • Sarkar, S., & Pompilus, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 78(1), 12-19.
  • Xu, X., et al. (2019). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols in Stem Cell Biology, 50(1), e90.
  • BenchChem. (2025). Application Note & Protocol: Cell-Based Assay for Norepinephrine Reuptake Inhibition by (R)-Viloxazine. BenchChem.
  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Wilhelm, C. G., Johnson, R. A., & Janowsky, A. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 92, 53–59.
  • Thiyagarajan, P., Sivalingam, J., & Gopal, K. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(12), e1833.
  • Pottie, E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11137-11145.
  • TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual.
  • Gether, U., et al. (2018). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 115(40), 10079-10084.
  • Navarro, G., et al. (2019). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 10(6), 2848-2857.
  • Invitrogen. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 128, 354-365.
  • ResearchGate. (n.d.). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays | Request PDF. Retrieved from [Link]

  • Severinsen, K., et al. (2014). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. PLoS ONE, 9(10), e110199.
  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). Reuptake inhibition activity at the hNET endogenously expressed in... | Download Scientific Diagram. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • BenchChem. (2025).
  • Sijben, H. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific reports, 11(1), 1-13.
  • Szatmári-Tóth, M., et al. (2022). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Cancers, 14(11), 2715.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • MDPI. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).
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  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

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Method

Application Notes and Protocols for 2-(2-Bromophenyl)piperidine hydrochloride as a P2Y14 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) activated by UDP-sugars, is an e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) activated by UDP-sugars, is an emerging therapeutic target for a spectrum of inflammatory and neurological disorders.[1][2] Its role in modulating immune responses makes it a focal point for drug discovery.[1][3] This document provides a comprehensive guide to the characterization and application of 2-(2-Bromophenyl)piperidine hydrochloride, a representative member of the piperidine-containing class of P2Y14R antagonists. These notes are designed to equip researchers with the foundational knowledge and detailed protocols required to investigate the antagonist's mechanism of action and therapeutic potential.

Introduction: The P2Y14 Receptor - A Key Player in Inflammation

The P2Y14 receptor is a Gi/o-coupled GPCR activated by endogenous ligands such as UDP-glucose, which are often released from cells during stress or damage.[4][5] P2Y14R is widely expressed in immune cells, including neutrophils and lymphocytes, as well as in other tissues like adipose and glial cells.[6][7] Its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream pathways like the RhoA signaling pathway, influencing key cellular functions such as chemotaxis.[4][5][8]

Given its significant role in pro-inflammatory responses, the development of selective P2Y14R antagonists is a promising strategy for treating various conditions, including chronic pain, asthma, and metabolic disorders.[1][3] While the prototypical antagonists have shown efficacy in animal models, there is a continuous effort to develop novel antagonists with improved drug-like properties.[1]

Compound Profile: 2-(2-Bromophenyl)piperidine hydrochloride

PropertyDataSource
Chemical Name 2-(2-Bromophenyl)piperidine hydrochlorideN/A
Molecular Formula C11H15BrClN[9]
Molecular Weight 276.60 g/mol [10]
Class Piperidine derivativeN/A
Mechanism of Action P2Y14 Receptor AntagonistN/A

Note: While 2-(2-Bromophenyl)piperidine hydrochloride serves as a structural representative for this guide, specific pharmacological data such as IC50 and binding affinity would need to be determined empirically through the protocols outlined below.

P2Y14R Signaling Pathway and Antagonist Interaction

Activation of the P2Y14 receptor by its agonist, UDP-glucose, triggers the dissociation of the heterotrimeric G protein into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to reduced cAMP production. The Gβγ subunits can activate other effectors, such as phospholipase C (PLC), which can lead to calcium mobilization.[8] 2-(2-Bromophenyl)piperidine hydrochloride, as a competitive antagonist, is hypothesized to bind to the receptor and prevent the binding of UDP-glucose, thereby blocking the initiation of this signaling cascade.

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gαi/o P2Y14R->Gi Activates Gbg Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts UDP_glucose UDP-Glucose (Agonist) UDP_glucose->P2Y14R Activates Antagonist 2-(2-Bromophenyl)piperidine HCl (Antagonist) Antagonist->P2Y14R Blocks Gi->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Downstream Modulates

Caption: P2Y14R signaling and antagonist inhibition.

Experimental Protocols

The following protocols provide a framework for the in vitro and cellular characterization of 2-(2-Bromophenyl)piperidine hydrochloride as a P2Y14R antagonist.

In Vitro Functional Assay: cAMP Measurement

This assay determines the antagonist's ability to inhibit the agonist-induced decrease in intracellular cAMP levels in a cell line stably expressing the P2Y14 receptor.

Principle: P2Y14R activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP. A potent antagonist will block this effect, restoring cAMP levels.

Materials:

  • HEK293 cells stably expressing human P2Y14R (HEK293-hP2Y14R)[11]

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Forskolin (adenylyl cyclase activator)

  • UDP-glucose (P2Y14R agonist)

  • 2-(2-Bromophenyl)piperidine hydrochloride

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

Procedure:

  • Cell Preparation: Seed HEK293-hP2Y14R cells in a 96-well plate and grow to 80-90% confluency.

  • Assay Setup:

    • Wash cells with assay buffer.

    • Pre-incubate cells with varying concentrations of 2-(2-Bromophenyl)piperidine hydrochloride for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of UDP-glucose (typically EC80) in the presence of forskolin to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the antagonist.

    • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Self-Validation:

  • Positive Control: UDP-glucose stimulation in the absence of the antagonist should show a significant decrease in cAMP compared to the forskolin-only control.

  • Negative Control: Cells treated with forskolin alone will establish the baseline of maximal cAMP production.

  • Vehicle Control: The vehicle used to dissolve the antagonist should have no effect on the assay.

Cell-Based Assay: Chemotaxis

This assay assesses the functional consequence of P2Y14R antagonism by measuring the inhibition of agonist-induced cell migration.

Principle: UDP-glucose is a chemoattractant for immune cells expressing P2Y14R. An effective antagonist will block this chemotactic response.[12]

Materials:

  • Human neutrophils or a suitable cell line (e.g., HL-60 differentiated into a neutrophil-like phenotype)[12]

  • Chemotaxis chamber (e.g., Boyden chamber)

  • UDP-glucose

  • 2-(2-Bromophenyl)piperidine hydrochloride

  • Cell staining dye (e.g., Calcein-AM)

Procedure:

  • Cell Preparation: Isolate human neutrophils or prepare differentiated HL-60 cells. Resuspend cells in assay medium.

  • Antagonist Pre-incubation: Incubate the cells with various concentrations of 2-(2-Bromophenyl)piperidine hydrochloride for 30 minutes.

  • Chemotaxis Assay:

    • Place UDP-glucose in the lower chamber of the chemotaxis plate.

    • Add the pre-incubated cells to the upper chamber, which is separated by a porous membrane.

    • Incubate for 1-2 hours at 37°C to allow for cell migration.

  • Quantification:

    • Quantify the number of migrated cells in the lower chamber, for example, by lysing the cells and measuring fluorescence if a fluorescent dye was used.

  • Data Analysis:

    • Determine the concentration-dependent inhibition of chemotaxis by the antagonist and calculate the IC50 value.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate/Culture Immune Cells B Pre-incubate cells with 2-(2-Bromophenyl)piperidine HCl A->B D Add Cells to Upper Chamber B->D C Add UDP-Glucose to Lower Chamber E Incubate to allow Cell Migration C->E D->E F Quantify Migrated Cells E->F G Calculate IC50 F->G

Caption: Workflow for the chemotaxis assay.

In Vivo Application and Considerations

Preclinical evaluation in animal models is a critical step in drug development. P2Y14R antagonists have shown efficacy in models of neuropathic pain and asthma.[1][6]

Example In Vivo Study Design (Neuropathic Pain Model):

  • Model: Chronic constriction injury (CCI) of the sciatic nerve in mice.[6]

  • Treatment: Administer 2-(2-Bromophenyl)piperidine hydrochloride via an appropriate route (e.g., intraperitoneal injection).

  • Assessment: Measure mechanical allodynia using von Frey filaments at different time points post-treatment.[6]

  • Outcome: A successful antagonist will reverse the pain-like behavior (increase paw withdrawal threshold).[6]

Vehicle Formulation for In Vivo Studies: A common vehicle for administering similar compounds in mice is a solution of 10% DMSO, 30% PEG-400, and 60% water.[13] The final formulation should be optimized for solubility and tolerability.

Conclusion

2-(2-Bromophenyl)piperidine hydrochloride represents a promising scaffold for the development of novel P2Y14R antagonists. The protocols detailed in this guide provide a robust framework for characterizing its in vitro and cellular activity, laying the groundwork for further preclinical and clinical development. By elucidating the antagonist's mechanism of action and therapeutic potential, researchers can contribute to the advancement of new treatments for a range of inflammatory and neurological diseases.

References

  • NIH Technology Transfer. (2023-05-23). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. Available at: [Link]

  • Wikipedia. P2RY14. Available at: [Link]

  • Google Patents. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride.
  • National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK). Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions. Available at: [Link]

  • Barrett, M. O., et al. (2013). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS Chemical Neuroscience, 4(12), 1538-1544. Available at: [Link]

  • Moore, D. J., et al. (2009). Signalling and pharmacological properties of the P2Y receptor. British Journal of Pharmacology, 158(Suppl 1), S114-S127. Available at: [Link]

  • Scrivens, M., & Dickenson, J. M. (2018). P2Y14 receptor activation and neutrophil signalling: linking inflammation to systemic pathophysiology. British Journal of Pharmacology, 175(12), 2217-2227. Available at: [Link]

  • Amisten, S., et al. (2015). P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors. British Journal of Pharmacology, 172(14), 3569-3582. Available at: [Link]

  • Moore, D. J., et al. (2009). Signalling and pharmacological properties of the P2Y14 receptor. British Journal of Pharmacology, 158(Suppl 1), S114-S127. Available at: [Link]

  • Costanzi, S., et al. (2021). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Pharmacology & Translational Science, 4(4), 1339-1361. Available at: [Link]

  • Jung, Y. H., et al. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. Available at: [Link]

  • Wang, L., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. European Journal of Medicinal Chemistry, 190, 112117. Available at: [Link]

  • Wen, Z., et al. (2024). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. ACS Pharmacology & Translational Science. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. P2Y14 receptor. Available at: [Link]

  • Barrett, M. O., et al. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology, 84(1), 41-49. Available at: [Link]

  • Chembeez. 2-(2-bromophenyl)piperidine hydrochloride, 95%. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for Investigating 2-(2-Bromophenyl)piperidine Hydrochloride in CNS Research

Introduction: Scaffolding a CNS Research Strategy The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scaffolding a CNS Research Strategy

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its structural properties—offering a stable, conformationally adaptable, and synthetically versatile core—enhance druggability by improving pharmacokinetic profiles and facilitating transport across biological membranes.[1] The compound 2-(2-Bromophenyl)piperidine hydrochloride (CAS: 1177325-72-2) integrates this valuable piperidine ring with a bromophenyl group. The addition of a halogen, such as bromine, can significantly modulate a molecule's lipophilicity, a critical factor for penetrating the blood-brain barrier (BBB), and can influence binding affinity to target proteins.[2][3]

While 2-(2-Bromophenyl)piperidine hydrochloride is commercially available as a research chemical, extensive public-domain literature detailing its specific biological mechanism of action and established experimental applications is sparse.[4][5] This document, therefore, serves as a comprehensive guide for the initial investigation of this compound. We will proceed based on a logical, structure-activity relationship hypothesis: that its piperidine core makes it a candidate for modulating key CNS receptors.

A primary and highly plausible target for compounds of this class is the N-methyl-D-aspartate (NMDA) receptor.[6][7] NMDA receptors are critical ionotropic glutamate receptors that mediate excitatory neurotransmission and are fundamental to synaptic plasticity, learning, and memory.[6][8] Their dysfunction, particularly over-activation leading to excitotoxicity, is implicated in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[7][9][10] Consequently, NMDA receptor antagonists are a major area of therapeutic research.[11][12]

This guide provides a series of detailed protocols and application notes designed to systematically characterize the effects of 2-(2-Bromophenyl)piperidine hydrochloride, using its potential activity as an NMDA receptor modulator as the central investigative thesis.

Physicochemical Properties & Laboratory Handling

Before commencing any biological assays, it is crucial to understand the fundamental properties of the compound and establish safe handling and preparation procedures.

PropertyValueSource
CAS Number 1177325-72-2[4][5]
Molecular Formula C₁₁H₁₅BrClN[4][13]
Molecular Weight 276.60 g/mol [4][14]
Form Solid (typically hydrochloride salt)N/A
Purity ≥95% (as specified by supplier)[4][5]
Storage Store in a dry, sealed container at room temperature or as specified.[14]

Protocol 1.1: Preparation of Stock Solutions

Causality Statement: The use of a hydrochloride salt form generally improves water solubility and stability compared to the free base. However, initial solubility tests are critical. DMSO is a standard solvent for creating highly concentrated stocks of organic molecules for in vitro assays due to its broad solvency and miscibility with aqueous media.

  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Materials:

    • 2-(2-Bromophenyl)piperidine hydrochloride

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated analytical balance and precision pipettes

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh out 1-5 mg of the compound into the tube. Record the exact weight.

    • Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 50 mM).

      • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Proposed In Vitro Characterization Workflow

The initial phase of investigation should focus on cell-free and cell-based assays to determine if the compound interacts with our primary hypothetical target, the NMDA receptor, and to assess its general effects on neuronal cell health.

in_vitro_workflow cluster_1 Target Engagement cluster_2 Functional Effect Binding Radioligand Binding Assay (e.g., [3H]MK-801) PatchClamp Electrophysiology (Whole-Cell Patch-Clamp) Binding->PatchClamp Confirm functional block of NMDA currents Calcium Calcium Imaging Assay (e.g., Fura-2 AM) PatchClamp->Calcium Assess impact on Ca2+ influx Neuroprotection Neuroprotection Assay (vs. Glutamate Toxicity) Calcium->Neuroprotection Evaluate therapeutic potential Start Compound Stock Solution Start->Binding Test for affinity & displacement

Caption: Proposed workflow for in vitro characterization of 2-(2-Bromophenyl)piperidine HCl.

Protocol 2.1: NMDA Receptor Binding Assay (Competitive Displacement)

Causality Statement: This assay provides direct evidence of target engagement. We use [³H]MK-801, a well-characterized radiolabeled non-competitive antagonist that binds within the NMDA receptor's ion channel pore.[15] If our test compound also binds at or near this site, it will displace the radioligand, resulting in a decreased radioactive signal. This allows for the determination of the compound's binding affinity (Ki).

  • Objective: To determine the binding affinity of 2-(2-Bromophenyl)piperidine hydrochloride to the NMDA receptor channel.

  • Materials:

    • Rat cortical membrane preparations (source of NMDA receptors)

    • [³H]MK-801 (radioligand)

    • Unlabeled MK-801 (for defining non-specific binding)

    • Assay Buffer: 5 mM Tris-HCl, pH 7.4

    • Test compound and vehicle (DMSO)

    • 96-well filter plates and vacuum manifold

    • Scintillation cocktail and liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of 2-(2-Bromophenyl)piperidine hydrochloride in the assay buffer, typically from 100 µM down to 10 pM.

    • In a 96-well plate, combine:

      • 50 µL of rat cortical membrane preparation (50-100 µg protein)

      • 50 µL of [³H]MK-801 (final concentration ~1-5 nM)

      • 50 µL of test compound dilution, vehicle, or unlabeled MK-801 (10 µM for non-specific binding).

    • Incubate the plate at room temperature for 60 minutes with gentle shaking to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry completely. Add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2.2: Whole-Cell Patch-Clamp Electrophysiology

Causality Statement: While binding assays confirm physical interaction, electrophysiology measures the functional consequence—specifically, the inhibition of ion flow through the channel. This protocol directly assesses whether the compound acts as an antagonist by measuring its effect on NMDA-evoked currents in primary neurons.

  • Objective: To measure the functional inhibition of NMDA receptor-mediated currents.

  • Materials:

    • Primary hippocampal or cortical neurons in culture (e.g., E18 rat)

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX), 0.01 Glycine. pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. pH adjusted to 7.2.

    • Agonists: NMDA and Glycine

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Procedure:

    • Identify a healthy neuron under the microscope and establish a whole-cell patch-clamp configuration (gigaohm seal).

    • Clamp the cell's membrane potential at -60 mV.

    • Perfuse the cell with the external solution. Apply a brief pulse (2-3 seconds) of NMDA (100 µM) + Glycine (10 µM) to elicit a baseline inward current. Repeat until a stable baseline is achieved.

    • Perfuse the cell with the external solution containing a specific concentration of 2-(2-Bromophenyl)piperidine hydrochloride for 2-5 minutes (pre-incubation).

    • While still in the presence of the test compound, co-apply the NMDA/Glycine pulse again and record the current.

    • Wash out the compound with the external solution and re-apply the NMDA/Glycine pulse to check for recovery.

    • Repeat steps 4-6 for a range of compound concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the log concentration and fit the data to determine the IC₅₀.

Proposed In Vivo Evaluation Framework

Positive in vitro results warrant progression to in vivo models. The primary objectives are to assess whether the compound can cross the blood-brain barrier and engage its target in a living system to produce a measurable physiological or behavioral effect.

in_vivo_workflow cluster_1 Pharmacokinetics & Target Engagement cluster_2 Behavioral Efficacy PK Pharmacokinetic Study (Blood & Brain Concentrations) PD Pharmacodynamic Study (e.g., Target Occupancy) PK->PD Confirm target engagement in vivo Behavior Behavioral Model (e.g., PCP-Induced Hyperlocomotion) PD->Behavior Evaluate effect on NMDA-related behavior Tox Preliminary Toxicology (e.g., Rotarod Test) Behavior->Tox Assess motor coordination & side effects Start In Vitro Confirmed Active Compound Start->PK Assess BBB penetration

Caption: Proposed workflow for in vivo evaluation of 2-(2-Bromophenyl)piperidine HCl.

Protocol 3.1: Rodent Pharmacokinetic (PK) and Brain Penetration Study

Causality Statement: A CNS drug is ineffective if it cannot reach its target in the brain at a sufficient concentration.[3] This protocol is designed to measure the concentration of the compound in both blood plasma and brain tissue over time after administration, allowing for the calculation of key PK parameters and the critical brain-to-plasma ratio.

  • Objective: To determine the bioavailability, half-life, and brain penetration of the compound in mice or rats.

  • Materials:

    • Male C57BL/6 mice or Sprague-Dawley rats

    • Dosing vehicle (e.g., saline, or 5% DMSO/5% Tween 80/90% saline for oral gavage)

    • Blood collection supplies (e.g., EDTA-coated tubes)

    • Tissue homogenization equipment

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Administer a single dose of 2-(2-Bromophenyl)piperidine hydrochloride to a cohort of animals via intravenous (IV) and oral (PO) routes (e.g., 1 mg/kg IV and 10 mg/kg PO).

    • At designated time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals (typically 3 animals per time point).

    • Immediately following blood collection, euthanize the animals and harvest the brains.

    • Process blood to separate plasma. Brains are weighed and homogenized.

    • Extract the compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma and brain concentrations versus time for both IV and PO routes.

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T₁/₂ (half-life).

    • Calculate oral bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

    • Determine the brain-to-plasma concentration ratio (Kp) at each time point. A ratio > 1 suggests active transport into the brain, while a ratio of 0.3-1.0 is often considered good for CNS targets.

Protocol 3.2: Phencyclidine (PCP)-Induced Hyperlocomotion Model

Causality Statement: Phencyclidine (PCP) is a non-competitive NMDA receptor antagonist that induces a hyperlocomotive state in rodents, which is a well-established behavioral proxy for certain aspects of psychosis.[7] A novel compound that also antagonizes the NMDA receptor is predicted to block or attenuate this PCP-induced behavior, providing in vivo evidence of functional target engagement.

  • Objective: To assess the ability of the test compound to reverse an NMDA receptor antagonist-induced behavioral phenotype.

  • Materials:

    • Male C57BL/6 mice

    • Phencyclidine (PCP)

    • Test compound and vehicle

    • Open-field activity chambers equipped with infrared beams to track movement

  • Procedure:

    • Acclimate mice to the open-field chambers for 30 minutes.

    • Administer the test compound (at various doses, e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (IP) injection. This is the pre-treatment phase.

    • After a pre-treatment period (e.g., 30 minutes, based on PK data), administer PCP (e.g., 5 mg/kg, IP) to all animals.

    • Immediately place the animals back into the open-field chambers and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-90 minutes.

  • Data Analysis:

    • Compare the total distance traveled by animals treated with Vehicle + PCP versus those treated with Compound + PCP.

    • A statistically significant reduction in locomotion in the compound-treated groups indicates efficacy.

    • Analyze the data using ANOVA followed by post-hoc tests to determine dose-dependent effects.

References

  • Chembeez. 2-(2-bromophenyl)piperidine hydrochloride, 95%.
  • BLDpharm. (S)-2-(2-Bromophenyl)piperidine hydrochloride.
  • Guedes, J., et al. (2024). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. MDPI. [Link]

  • Synblock. 2-(3-Bromophenyl)piperidine hydrochloride.
  • Salehi, B., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Zour, A., et al. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience. [Link]

  • CymitQuimica. 2-(2-Bromophenyl)piperidine hydrochloride.
  • Olowolagba, D., & Ojo, O. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]

  • Fakhri, S., et al. (2022). Medicinal Chemistry Studies Against Neurodegenerative Diseases. Frontiers in Pharmacology. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • CymitQuimica. 1-(2-BROMOPHENYL)PIPERAZINE.
  • Mota, S., et al. (2020). Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. MDPI. [Link]

  • Sharma, A., et al. (2023). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Bentham Science. [Link]

  • Olowolagba, D., & Ojo, O. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed. [Link]

  • Traynelis, S. F., et al. (2011). New advances in NMDA receptor pharmacology. Pharmacology & Therapeutics. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-(2-Bromophenyl)piperidine Hydrochloride

Abstract This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-(2-Bromophenyl)piperidine hydrochloride, a key intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-(2-Bromophenyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The described methodology is designed for researchers, scientists, and drug development professionals requiring a precise and accurate quantification of the active pharmaceutical ingredient (API) and its potential impurities. This document provides a comprehensive guide, including the scientific rationale for method development, detailed experimental protocols, system suitability criteria, and data interpretation, ensuring trustworthiness and adherence to rigorous scientific standards.

Introduction: The Analytical Imperative for 2-(2-Bromophenyl)piperidine Hydrochloride Purity

2-(2-Bromophenyl)piperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a crucial building block for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as the presence of impurities, even in trace amounts, can have a profound impact on the safety, efficacy, and stability of the final drug product. Therefore, a well-defined and validated analytical method for purity assessment is a critical component of quality control throughout the drug development lifecycle.

High-performance liquid chromatography (HPLC) is the preeminent analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1] This application note details a specific RP-HPLC method tailored for 2-(2-Bromophenyl)piperidine hydrochloride, addressing the challenges associated with its polar nature and the need to resolve it from potential process-related impurities and degradation products.

Method Rationale and Chromatographic Principles

The selection of the chromatographic conditions is a critical step in developing a robust HPLC method. The choices outlined below are based on the physicochemical properties of 2-(2-Bromophenyl)piperidine hydrochloride and established principles of reversed-phase chromatography.

Stationary Phase Selection: The Role of the C18 Column

A C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase HPLC and was chosen for this application.[2] This non-polar stationary phase provides excellent retention for a broad range of organic molecules. The separation mechanism is primarily based on hydrophobic interactions between the analyte and the C18 alkyl chains. For a moderately polar compound like 2-(2-Bromophenyl)piperidine hydrochloride, a C18 column offers a good balance of retention and resolution.

Mobile Phase Composition: A Buffered System for Optimal Peak Shape

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

  • Aqueous Buffer (pH 3.0 Phosphate Buffer): The piperidine moiety in the analyte is basic. A buffered mobile phase at a pH of 3.0 ensures that the piperidine nitrogen is consistently protonated, leading to a single, stable ionic species. This prevents peak tailing and improves peak symmetry, which is crucial for accurate quantification.

  • Organic Modifier (Acetonitrile): Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity, low UV cutoff, and excellent solvating properties. A gradient elution, where the concentration of acetonitrile is increased over time, is employed to ensure the timely elution of both the main analyte and any less polar impurities.

Detection Wavelength: Leveraging UV Absorbance

The bromophenyl group in the analyte contains a chromophore that absorbs ultraviolet (UV) light. Based on the UV spectra of similar bromophenyl compounds, a detection wavelength of 210 nm is selected to provide high sensitivity for the parent compound and potential aromatic impurities.[3][4]

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the purity analysis of 2-(2-Bromophenyl)piperidine hydrochloride.

Analytical Workflow Overview

The entire analytical process, from sample and standard preparation to data analysis, is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation SystemEquilibration System Equilibration SamplePrep->SystemEquilibration StandardPrep Standard Preparation StandardPrep->SystemEquilibration MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemEquilibration SST System Suitability Test (SST) SystemEquilibration->SST SampleAnalysis Sample Analysis SST->SampleAnalysis If SST Passes PeakIntegration Peak Integration SampleAnalysis->PeakIntegration PurityCalc Purity Calculation PeakIntegration->PurityCalc Report Generate Report PurityCalc->Report

Figure 1: HPLC Analysis Workflow for 2-(2-Bromophenyl)piperidine hydrochloride.

Materials and Reagents
Material/ReagentGrade/Specification
2-(2-Bromophenyl)piperidine HClReference Standard (>99.5%) and Test Sample
AcetonitrileHPLC Grade
Potassium Dihydrogen PhosphateAnalytical Reagent Grade
Phosphoric AcidAnalytical Reagent Grade
WaterHPLC Grade (Milli-Q or equivalent)
Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Preparation of Solutions
  • Mobile Phase A (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A : Acetonitrile (80:20, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-(2-Bromophenyl)piperidine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-(2-Bromophenyl)piperidine hydrochloride test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified through a System Suitability Test (SST). This ensures that the system is capable of producing accurate and precise results.[4][5][6][7][8]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Reference Standard Solution.

  • Evaluate the system suitability parameters against the acceptance criteria outlined in Table 3.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures good peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms retention time stability.

Table 3: System Suitability Test Parameters and Acceptance Criteria.

Data Analysis and Purity Calculation

The purity of the 2-(2-Bromophenyl)piperidine hydrochloride sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Identification of Potential Impurities

A thorough understanding of the synthetic route and potential degradation pathways of 2-(2-Bromophenyl)piperidine hydrochloride is essential for identifying potential impurities. These may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions.

  • Isomers: Positional isomers of the bromophenyl group (e.g., 3- or 4-bromophenylpiperidine).

  • Degradation products: Compounds formed upon exposure to light, heat, or reactive chemicals.

The developed HPLC method should demonstrate specificity by providing baseline resolution between the main analyte peak and any known impurities.

Purity Calculation

The purity is calculated using the area percent method, as shown in the following equation:

Peaks corresponding to the solvent front and any known blank peaks should be disregarded in the calculation.

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[3][9][10][11][12] The validation process should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The relationship between these validation parameters is illustrated in the diagram below.

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Range

Figure 2: Interrelationship of Analytical Method Validation Parameters.

Conclusion

This application note provides a comprehensive and scientifically sound RP-HPLC method for the purity determination of 2-(2-Bromophenyl)piperidine hydrochloride. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers and quality control analysts to implement this method with confidence. Adherence to the system suitability criteria and proper method validation will ensure the generation of reliable and accurate data, which is fundamental to the development of safe and effective pharmaceutical products.

References

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC North America. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (n.d.). Moravek. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (n.d.). Lab Manager. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012). ECA Academy. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv. [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]

  • 2-(2-bromophenyl)piperidine hydrochloride, 95%. (n.d.). Chem Pure. [Link]

  • SOP for Guideline for System Suitability Test for HPLC Analysis. (2025). Pharma Times Official. [Link]

Sources

Application

Application and Protocol Guide for the Spectroscopic Analysis of 2-(2-Bromophenyl)piperidine Hydrochloride

Abstract This comprehensive guide provides detailed protocols and technical insights for the structural elucidation of 2-(2-Bromophenyl)piperidine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy and Mas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the structural elucidation of 2-(2-Bromophenyl)piperidine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Designed for researchers in synthetic chemistry, pharmacology, and drug development, this document outlines not only the step-by-step procedures for sample preparation and data acquisition but also delves into the rationale behind the experimental choices and the interpretation of the resulting spectra. By integrating foundational principles with practical application, this guide serves as an authoritative resource for the comprehensive characterization of this and structurally related compounds.

Introduction: The Significance of 2-(2-Bromophenyl)piperidine

The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The specific compound, 2-(2-Bromophenyl)piperidine, combines this critical heterocyclic motif with a halogenated aromatic ring, making it a valuable intermediate for further synthetic transformations, such as cross-coupling reactions, and a target for biological screening. Its hydrochloride salt form enhances stability and aqueous solubility, common for amine-containing drug candidates.

Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. NMR and MS are the cornerstone techniques for this purpose, providing unambiguous evidence of molecular structure and composition. This application note provides the detailed methodology required to achieve this for 2-(2-Bromophenyl)piperidine hydrochloride.

Chemical and Physical Properties

A summary of the key properties for 2-(2-Bromophenyl)piperidine hydrochloride is presented below.

PropertyValueSource
CAS Number 1177325-72-2[1]
Molecular Formula C₁₁H₁₅BrClN[1]
Molecular Weight 276.60 g/mol [1]
Structure (See Figure 1)N/A
Appearance Typically a white to off-white solidN/A

Figure 1: Chemical Structure of 2-(2-Bromophenyl)piperidine Hydrochloride

Caption: Structure of 2-(2-Bromophenyl)piperidine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(2-Bromophenyl)piperidine hydrochloride, ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR will identify the number of unique carbon atoms. Advanced 2D NMR techniques like COSY and HSQC are used to establish connectivity between protons and carbons.

Rationale for Sample Preparation

The choice of solvent and sample concentration is critical for acquiring high-quality NMR spectra.

  • Solvent Selection: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices. CD₃OD is often preferred as it can dissolve a wider range of organic salts and avoids the very large H₂O/HOD peak that can obscure signals in D₂O. Deuterated chloroform (CDCl₃) may also be used, but solubility might be limited; adding a few drops of CD₃OD can improve solubility if needed. The use of deuterated solvents is standard practice to avoid large solvent signals that would overwhelm the analyte signals.[2]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is advisable to reduce acquisition time.[3]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, it is not soluble in D₂O. For aqueous samples, a water-soluble standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate sodium salt) can be used. Alternatively, the residual solvent peak (e.g., CHD₂OD in CD₃OD at ~3.31 ppm) can be used as a secondary internal reference.[2]

Experimental Protocol: NMR Sample Preparation

Caption: Workflow for NMR Sample Preparation.

  • Weighing: Accurately weigh 5-10 mg of 2-(2-Bromophenyl)piperidine hydrochloride into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CD₃OD) to the vial.[3]

  • Homogenization: Gently vortex or swirl the vial until the sample is fully dissolved. The solution should be clear and transparent.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to prevent shimming issues.[4]

  • Final Steps: Securely cap the NMR tube, label it clearly, and wipe the outside with a lint-free tissue before inserting it into the spectrometer.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts are predicted based on the analysis of similar structures. The hydrochloride salt form will cause deshielding (downfield shifts) of protons near the protonated nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for a solution in CD₃OD)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
Aromatic 7.2 - 7.8122 - 140Multiplets from the four distinct aromatic protons.
Piperidine C2 ~4.0 - 4.5~60 - 65Methine proton (CH), deshielded by both the aromatic ring and the adjacent protonated nitrogen.
Piperidine C6 ~3.0 - 3.6~45 - 50Methylene protons (CH₂), deshielded by the adjacent protonated nitrogen. Diastereotopic.
Piperidine C3, C4, C5 ~1.6 - 2.2~20 - 35Complex overlapping multiplets from the remaining six methylene protons.

Note: The N-H proton signal may be broad and could exchange with deuterons in CD₃OD, potentially making it unobservable.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For 2-(2-Bromophenyl)piperidine hydrochloride, soft ionization techniques like Electrospray Ionization (ESI) are ideal, as they typically yield the protonated molecule of the free base with minimal fragmentation.

Rationale for Method Selection
  • Ionization Technique: ESI is the method of choice for pre-charged or easily ionizable molecules like hydrochloride salts.[5] In positive ion mode, the analyte is detected as the protonated free base, [M+H]⁺. Electron Ionization (EI) would lead to extensive fragmentation, which can be useful for structural analysis but may not show a clear molecular ion.[5]

  • Isotopic Pattern: A key feature of this molecule is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for any fragment containing a bromine atom, providing a definitive signature for the presence of bromine in the molecule.[6]

Experimental Protocol: ESI-MS Analysis

Sources

Method

Application Notes &amp; Protocols: Developing Rodent Models for Preclinical Evaluation of 2-(2-Bromophenyl)piperidine hydrochloride, a Putative GPR88 Agonist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and validated animal models for the preclinical assessment of 2-(2-Bromophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and validated animal models for the preclinical assessment of 2-(2-Bromophenyl)piperidine hydrochloride. Given the structural class of this compound, we hypothesize its primary mechanism of action involves the G protein-coupled receptor 88 (GPR88). This guide outlines an integrated strategy, from initial in vitro target validation to the implementation of in vivo behavioral models relevant to the known neurobiology of GPR88, including assays for compulsive-like behaviors and reward processing.

Introduction: The Scientific Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] 2-(2-Bromophenyl)piperidine hydrochloride (CAS: 1177325-72-2) is a novel investigational compound whose pharmacological profile is yet to be fully characterized.[2] Based on structure-activity relationships of similar molecules, a promising hypothesis is that it acts as a ligand for the orphan G protein-coupled receptor 88 (GPR88).

GPR88 is a compelling therapeutic target for neuropsychiatric disorders.[3][4] It is almost exclusively expressed in the brain, with particularly high concentrations in the striatum, a key node in circuits controlling motor function, motivation, and cognition.[3][4] Mechanistically, GPR88 couples to Gαi/o G proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) production.[3][4][5] Genetic and pharmacological studies have implicated GPR88 in a range of conditions, including anxiety, schizophrenia, addiction, and obsessive-compulsive disorder (OCD).[3][4][6][7]

Therefore, the preclinical development of 2-(2-Bromophenyl)piperidine hydrochloride—hereafter referred to as "Compound X"—necessitates a rigorous, hypothesis-driven approach. This guide provides the foundational protocols to:

  • Confirm its engagement and agonist activity at the GPR88 receptor.

  • Establish its pharmacokinetic profile and a safe therapeutic window.

  • Evaluate its efficacy in validated rodent models of compulsive-like behavior and reward, which are strongly linked to GPR88 function.

Part 1: Initial Target Validation & Mechanism of Action

Before committing to extensive in vivo studies, it is critical to validate that Compound X engages the GPR88 receptor and elicits the expected downstream signaling.

GPR88 Signaling Pathway

GPR88 activation initiates an inhibitory cascade. The Gαi/o subunit dissociates and inhibits adenylyl cyclase (AC), reducing the conversion of ATP to cAMP. This decrease in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering neuronal excitability.[3][4]

GPR88_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR88 GPR88 Receptor G_protein Gαi/oβγ GPR88->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Modulates Agonist Compound X (Agonist) Agonist->GPR88 Binds

Caption: GPR88 receptor signaling cascade.

Protocol 1.1: [³⁵S]GTPγS Binding Assay for Gαi/o Activation

This assay quantitatively measures the activation of Gαi/o proteins upon receptor agonism, providing direct evidence of target engagement and functional activity.

Objective: To determine if Compound X is an agonist at the GPR88 receptor and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

Materials:

  • Cell membranes prepared from cells stably expressing human GPR88 (e.g., CHO-GPR88 or HEK-GPR88 cells).

  • Membranes from Gpr88 knockout mice striatum (Negative Control).

  • Membranes from wild-type mice striatum (Positive Control).

  • [³⁵S]GTPγS (radioligand).

  • GDP (non-hydrolyzable GTP analog).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Compound X stock solution (in DMSO).

  • Known GPR88 agonist (e.g., RTI-13951-33) as a positive control.[7]

  • Scintillation vials and cocktail.

  • Microplate scintillation counter.

Methodology:

  • Preparation: Thaw cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 5-10 µg protein per well.

  • Reaction Mix: In a 96-well plate, combine the diluted membranes, 10 µM GDP, and varying concentrations of Compound X (e.g., 0.1 nM to 100 µM).

    • Basal Binding: Wells with vehicle (DMSO) only.

    • Non-specific Binding: Wells with a high concentration of unlabeled GTPγS.

    • Positive Control: Wells with saturating concentrations of RTI-13951-33.

  • Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Scientist's Note: The incubation time and temperature should be optimized to ensure the reaction is within the linear range.

  • Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding against the log concentration of Compound X. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate EC₅₀ and Eₘₐₓ values.

ParameterDescriptionExpected Outcome for an Agonist
EC₅₀ The molar concentration of an agonist that produces 50% of the maximal possible effect.A low nanomolar to micromolar value.
Eₘₐₓ The maximum response achievable by the agonist.A significant increase over basal binding.
KO vs. WT Comparison of agonist effect in knockout vs. wild-type tissue.Agonist effect present in WT, absent in KO.[8]

Part 2: Animal Model Selection & Husbandry

Species: Male and female C57BL/6J mice (8-12 weeks old) are recommended due to their widespread use in behavioral neuroscience and the availability of genetic variants. Sprague-Dawley rats can also be used, particularly for more complex operant behaviors like intravenous self-administration.[9][10]

Genetic Models: To ensure the observed effects of Compound X are mediated by GPR88, parallel studies in Gpr88 knockout (KO) mice are essential.[6][7]

  • Rationale: A true GPR88-mediated effect will be present in wild-type (WT) animals but significantly attenuated or absent in Gpr88 KO mice. This is the gold standard for target validation in vivo.

Husbandry:

  • Housing: House animals in a temperature- and humidity-controlled vivarium (22 ± 2°C) on a 12-hour light/dark cycle with ad libitum access to food and water, unless specified by a protocol.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before any procedures. Handle mice gently for several days prior to testing to reduce stress.

  • Ethical Considerations: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the ethical treatment of animals.

Part 3: In Vivo Pharmacokinetics & Dose-Range Finding

A preliminary pharmacokinetic (PK) study is necessary to determine the appropriate dose, route of administration, and timing for behavioral experiments.

Protocol 3.1: Rodent Pharmacokinetic Profiling

Objective: To determine the key PK parameters of Compound X in rodents.

Methodology:

  • Dosing: Administer a single dose of Compound X to a cohort of mice or rats via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Brain Tissue Collection: At the final time point, euthanize animals and collect brain tissue to determine the brain-to-plasma ratio.

  • Bioanalysis: Process blood to plasma. Analyze plasma and brain homogenate concentrations of Compound X using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters.

ParameterDescriptionImportance
Cₘₐₓ Maximum plasma concentration.Relates to efficacy and potential toxicity.
Tₘₐₓ Time to reach Cₘₐₓ.Informs the optimal pre-treatment time for behavioral tests.
AUC Area under the curve (total drug exposure).Key measure of overall exposure.
t₁/₂ Half-life.Determines dosing frequency.
Brain/Plasma Ratio Ratio of drug concentration in the brain vs. plasma.Confirms the compound is CNS-penetrant.

Acute Toxicity: A dose-escalation study should be performed to identify the Maximum Tolerated Dose (MTD) and observe any overt adverse effects, which is crucial for selecting safe and effective doses for subsequent efficacy studies.[11]

Part 4: In Vivo Efficacy Models for GPR88 Function

Based on the known phenotypes of Gpr88 KO mice and the receptor's role in striatal function, the following behavioral paradigms are highly relevant.[3][12]

Focus Area 1: Compulsive and Repetitive Behaviors

Gpr88 is implicated in circuits that regulate repetitive actions. Therefore, models of compulsive-like behavior are appropriate for assessing the efficacy of a GPR88 agonist.

Caption: Workflow for assessing compulsive-like behaviors.

Protocol 4.1: Marble Burying Test

This test assesses repetitive, compulsive-like digging behavior in mice.[13][14]

Methodology:

  • Cage Preparation: Use a standard rodent cage filled with 5 cm of fresh bedding. Gently press 20 glass marbles into the bedding in a 4x5 grid.

  • Dosing: Administer Compound X or vehicle IP at a pre-determined time based on Tₘₐₓ.

  • Test: Place a single mouse into the cage and leave it undisturbed for 30 minutes.

  • Scoring: After 30 minutes, carefully remove the mouse. Count the number of marbles that are at least two-thirds buried in the bedding.

  • Expected Outcome: A reduction in marble burying in Compound X-treated WT mice compared to vehicle controls would suggest an anti-compulsive effect. This effect should be absent in Gpr88 KO mice.

Protocol 4.2: Nestlet Shredding Assay

This assay measures compulsive shredding of nesting material, another form of repetitive behavior.[13][14]

Methodology:

  • Cage Preparation: Place a single, pre-weighed nestlet (e.g., pressed cotton square) on top of the bedding in a clean cage.

  • Dosing: Administer Compound X or vehicle.

  • Test: Place a mouse in the cage for 30 minutes.

  • Scoring: Remove the mouse. Collect all the unshredded nestlet material, allow it to dry overnight, and weigh it. The percentage of nestlet shredded is calculated as: [(Initial Weight - Final Weight) / Initial Weight] * 100.

  • Expected Outcome: Similar to the marble burying test, a significant decrease in shredding behavior in treated WT mice, but not KO mice, would indicate target-specific efficacy.

Focus Area 2: Reward, Motivation, and Addiction

Given GPR88's dense expression in the striatum and its role in modulating dopamine pathways, assessing Compound X's effect on reward-seeking behavior is critical. The intravenous self-administration (IVSA) model is the gold standard for evaluating the abuse potential and anti-addiction properties of a compound.[9][15]

Protocol 4.3: Intravenous Self-Administration (IVSA)

Objective: To assess if Compound X alters the reinforcing properties of a drug of abuse (e.g., cocaine or a synthetic opioid).

Methodology (Phases):

  • Surgical Implantation:

    • Anesthetize the rat or mouse.

    • Surgically implant a chronic indwelling catheter into the right jugular vein.[9][10] The catheter tubing is passed subcutaneously to exit on the back between the scapulae.

    • Allow the animal to recover for 5-7 days. Flush the catheter daily with a heparinized saline solution to maintain patency.

  • Acquisition/Training:

    • Place the animal in an operant conditioning chamber equipped with two levers (one "active," one "inactive") and an infusion pump connected to the animal's catheter.[10][15]

    • An active lever press results in a brief intravenous infusion of a reinforcing drug (e.g., cocaine) and the presentation of a discrete cue (e.g., a light and/or tone).

    • An inactive lever press has no consequence.

    • Conduct daily 2-hour sessions until the animal demonstrates stable responding on the active lever.

  • Treatment and Testing:

    • Once responding is stable, pre-treat the animals with Compound X or vehicle before the daily session.

    • Record the number of active and inactive lever presses and the total number of infusions earned.

    • Expected Outcome: A GPR88 agonist is hypothesized to reduce the motivation to self-administer the drug of abuse. This would be observed as a dose-dependent decrease in active lever pressing in WT animals treated with Compound X. This effect should be absent in Gpr88 KO mice.

IVSA_Workflow A Jugular Vein Catheter Surgery B Recovery (5-7 Days) A->B C Acquisition Training (FR1 Schedule) B->C D Stable Responding Achieved C->D E Pre-treatment with Compound X or Vehicle D->E F IVSA Test Session (2 hours) E->F G Data Analysis (Lever Presses) F->G

Caption: Experimental timeline for an IVSA study.

Conclusion

The development of animal models for a novel compound like 2-(2-Bromophenyl)piperidine hydrochloride requires a systematic, multi-faceted approach. By first confirming its hypothesized mechanism as a GPR88 agonist through in vitro assays, researchers can proceed with confidence to a curated set of in vivo behavioral paradigms. The combined use of wild-type and Gpr88 knockout mice is indispensable for validating that the compound's effects are on-target. The protocols outlined in this guide, from PK/PD assessment to models of compulsivity and addiction, provide a robust framework for characterizing the therapeutic potential of this compound for treating complex neuropsychiatric disorders.

References

  • Logrip, M. L., et al. (2021). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Chemical Neuroscience. [Link]

  • Nutt, D., et al. (2020). Methods to assess compulsive behavior in mouse models. Nature Reviews Neuroscience. [Link]

  • Massart, R., et al. (2020). The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs. eLife. [Link]

  • ResearchGate. (n.d.). GPR88 signalling pathway. Scientific Diagram. [Link]

  • Logrip, M. L., et al. (2021). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Publications. [Link]

  • Thomsen, M., & Caine, S. B. (2005). Chronic intravenous drug self-administration in rats and mice. Current Protocols in Neuroscience. [Link]

  • Angoa-Pérez, M., et al. (2013). Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. Journal of Visualized Experiments (JoVE). [Link]

  • Massart, R., et al. (2020). The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs. Semantic Scholar. [Link]

  • BioMed. (2025). Drug self-administration (SA) Protocol. BioMed. [Link]

  • JoVE. (2023). Self-administration Studies: Principle and Protocol. Journal of Visualized Experiments (JoVE). [Link]

  • de Guglielmo, G., et al. (2019). The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice. Addiction Biology. [Link]

  • Semantic Scholar. (n.d.). Methods for Intravenous Self Administration in a Mouse Model. Semantic Scholar. [Link]

  • Ahmari, S. E., & Dougherty, J. D. (2015). Rodent Models of Obsessive Compulsive Disorder: Evaluating Validity to Interpret Emerging Neurobiology. Biological Psychiatry. [Link]

  • Bhowmick, A., et al. (2021). Bidirectional Behavioral Selection in Mice: A Novel Pre-clinical Approach to Examining Compulsivity. Frontiers in Behavioral Neuroscience. [Link]

  • JoVE. (2022). Marble Burying & Nestlet Shredding: Repetitive, Compulsive-Like Behaviors In Mice l Protocol Preview. YouTube. [Link]

  • Instech Labs. (2019). IV Self-Administration Demonstration with a Rat. YouTube. [Link]

  • Meirsman, A. C., et al. (2016). Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist. Genes, Brain and Behavior. [Link]

  • Contini, M. D., et al. (2022). The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder. Molecular Psychiatry. [Link]

  • Massart, R., et al. (2020). The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs. eLife. [Link]

  • Lead Sciences. (n.d.). (S)-2-(4-Bromophenyl)piperidine hydrochloride. Lead Sciences. [Link]

  • Paoletta, S., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Chembeez. (n.d.). 2-(2-bromophenyl)piperidine hydrochloride, 95%. Chembeez. [Link]

  • Greim, H., & Albertini, S. (2012). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. Perspectives in Medicinal Chemistry. [Link]

  • Mahalmani, V., et al. (2023). Translational research: Bridging the gap between preclinical and clinical research. Perspectives in Clinical Research. [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. [Link]

  • Descriptive Paper. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. [Link]

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Application

A Methodological Framework for Evaluating the Anti-Neuroinflammatory Potential of 2-(2-Bromophenyl)piperidine hydrochloride

An Application Guide for the Scientific Community Abstract: Neuroinflammation is a critical underlying pathology in a spectrum of neurological disorders, from acute brain injury to chronic neurodegenerative diseases.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scientific Community

Abstract: Neuroinflammation is a critical underlying pathology in a spectrum of neurological disorders, from acute brain injury to chronic neurodegenerative diseases.[1][2] The identification of novel small molecules capable of modulating this complex process is a paramount goal in modern drug discovery. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in centrally active pharmaceuticals due to its favorable physicochemical properties that can enhance metabolic stability and blood-brain barrier permeability.[3] This document presents a comprehensive framework for the investigation of 2-(2-Bromophenyl)piperidine hydrochloride , a piperidine-containing compound with uncharacterized effects on the central nervous system's immune response. We provide a series of detailed, self-validating protocols designed to systematically evaluate its potential as an anti-neuroinflammatory agent, from initial in vitro screening in microglial cell models to subsequent validation in an in vivo model of acute neuroinflammation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds in the neuroinflammation space.

Compound Profile: 2-(2-Bromophenyl)piperidine hydrochloride

A foundational step in any new investigation is the characterization of the molecule. Below are the key chemical properties of the subject compound.

PropertyValueSource
CAS Number 1177325-72-2[4]
Molecular Formula C₁₁H₁₅BrClN[4][5]
Molecular Weight 276.60 g/mol [4][5]
IUPAC Name 2-(2-bromophenyl)piperidine;hydrochloride[4]
Structure (Image of chemical structure would be placed here)

Part 1: In Vitro Characterization Using Microglial Cell Models

Scientific Rationale

Microglia are the resident immune cells of the central nervous system (CNS) and are principal players in initiating and propagating the neuroinflammatory cascade.[6] Therefore, in vitro microglial models serve as an essential first-line tool for high-throughput screening, dose-response analysis, and initial mechanistic inquiry. The murine BV-2 microglial cell line is a widely used and validated model that recapitulates many primary microglial responses to inflammatory stimuli, making it an ideal starting point.[7][8] Our primary objective is to determine if 2-(2-Bromophenyl)piperidine hydrochloride can attenuate the inflammatory response induced by lipopolysaccharide (LPS), a potent endotoxin that activates microglia via the Toll-like receptor 4 (TLR4) pathway.[1][9]

Overall In Vitro Experimental Workflow

The following diagram outlines the logical flow for the initial characterization of the compound's bioactivity and safety profile in a cell-based system.

In_Vitro_Workflow cluster_0 Phase 1: Safety & Efficacy Screening cluster_1 Phase 2: Mechanistic Insights start Prepare 2-(2-Bromophenyl)piperidine HCl Stock Solution cytotoxicity Protocol 1.1: Assess Cytotoxicity (e.g., MTT Assay on BV-2 cells) start->cytotoxicity dose_select Determine Non-Toxic Dose Range cytotoxicity->dose_select lps_model Protocol 1.2: Test Efficacy in LPS-Stimulated BV-2 Cells dose_select->lps_model endpoints Measure Key Inflammatory Endpoints (NO, TNF-α, IL-6) lps_model->endpoints q_pcr Protocol 1.3: Analyze Gene Expression (qRT-PCR for Nos2, Tnf, Il1b) endpoints->q_pcr pathway Hypothesize Mechanism of Action (e.g., NF-κB, MAPK pathways) q_pcr->pathway

Caption: Workflow for in vitro evaluation of the test compound.

Protocol 1.1: Assessment of Compound Cytotoxicity in BV-2 Microglia

Causality: Before assessing anti-inflammatory effects, it is critical to establish a non-toxic concentration range for the compound. A reduction in inflammatory markers could be a false positive if it results from cell death rather than specific modulation of inflammatory pathways.

Methodology:

  • Cell Culture: Seed BV-2 microglial cells in a 96-well plate at a density of 2 x 10⁴ cells/well in complete DMEM/F12 medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Bromophenyl)piperidine hydrochloride in sterile, cell culture-grade DMSO. Further dilute in serum-free medium to create a 2x working concentration series (e.g., ranging from 0.1 µM to 100 µM).

  • Treatment: Remove the culture medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include "vehicle control" wells treated with the highest equivalent concentration of DMSO.

  • Incubation: Incubate the plate for 24 hours. This time point should match the duration of your subsequent anti-inflammatory assays.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% cell viability for use in subsequent efficacy experiments.

Protocol 1.2: Evaluating Anti-inflammatory Efficacy in LPS-Stimulated BV-2 Cells

Causality: This protocol directly tests the hypothesis that the compound can suppress the production of key pro-inflammatory mediators. LPS is used to mimic a bacterial infection-related inflammatory challenge, which robustly activates microglia.[10] We will measure nitric oxide (NO) and pro-inflammatory cytokines, which are downstream effectors of microglial activation and contribute to neurotoxicity.

Methodology:

  • Cell Seeding: Seed BV-2 cells in 24-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Replace the medium with serum-free medium containing the non-toxic concentrations of 2-(2-Bromophenyl)piperidine hydrochloride determined in Protocol 1.1. Include a vehicle control. Incubate for 1-2 hours.

  • Inflammatory Challenge: Add LPS to each well to a final concentration of 100 ng/mL. Do not add LPS to the "negative control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant. Store at -80°C until analysis.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • Mix 50 µL of collected supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) in a 96-well plate.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

      • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Use commercially available ELISA kits to quantify the concentration of TNF-α and IL-6 in the collected supernatants, following the manufacturer's instructions precisely.

Hypothesized Mechanism of Action & Signaling Pathway

While the precise molecular target of 2-(2-Bromophenyl)piperidine hydrochloride is unknown, a plausible hypothesis is that it interferes with canonical inflammatory signaling pathways downstream of TLR4. The diagram below illustrates the LPS-TLR4 pathway and highlights potential points of inhibition for a novel anti-inflammatory agent.

MoA_Pathway cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 MyD88 MyD88 Adaptor Protein TLR4->MyD88 1. Signal Initiation IKK IKK Complex MyD88->IKK NFkB_I p50/p65-IκBα (Inactive) IKK->NFkB_I 2. IκBα Phosphorylation & Degradation NFkB_A p50/p65 (Active) NFkB_I->NFkB_A Nucleus Nucleus NFkB_A->Nucleus 3. Nuclear Translocation Gene Pro-inflammatory Gene Transcription NFkB_A->Gene Cytokines TNF-α, IL-6, iNOS (NO) Gene->Cytokines 4. Protein Production Compound 2-(2-Bromophenyl)piperidine HCl (Hypothetical Inhibition) Compound->IKK A? Compound->NFkB_A B?

Caption: Hypothesized points of inhibition within the LPS/TLR4/NF-κB pathway.

Part 2: In Vivo Validation in a Murine Model of Acute Neuroinflammation

Scientific Rationale

Positive in vitro results provide the justification for advancing to a more complex, physiologically relevant system. An in vivo model is essential to assess the compound's ability to cross the blood-brain barrier, engage its target in the CNS, and exert an anti-inflammatory effect within the context of a whole organism.[11] The systemic LPS administration model in mice is a robust and widely used paradigm to study acute neuroinflammation and screen potential therapeutics.[12][13]

Overall In Vivo Experimental Workflow

This timeline-based diagram illustrates the key phases of the in vivo study, from acclimatization to endpoint analysis.

In_Vivo_Workflow cluster_0 Pre-Experiment cluster_1 Experiment Day (Day 0) cluster_2 Post-Experiment Analysis acclimate Day -7 to -1: Animal Acclimatization treat Time 0h: Administer Compound or Vehicle (i.p.) acclimate->treat lps Time +1h: Administer LPS or Saline (i.p.) treat->lps collect Time +4h or +24h: Tissue Collection (Blood, Brain) lps->collect analyze Endpoint Analysis: - Brain Cytokines (Multiplex) - IHC (Iba1, GFAP) collect->analyze

Caption: Experimental timeline for the in vivo LPS neuroinflammation model.

Protocol 2.1: LPS-Induced Acute Neuroinflammation Model in Mice

Causality: This protocol aims to validate the in vitro findings by determining if systemic pre-treatment with the compound can reduce the magnitude of the inflammatory response within the brain following a peripheral LPS challenge.

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week before the experiment. All procedures must be approved by the institution's Animal Care and Use Committee.

  • Group Allocation (n=8-10 per group):

    • Group 1: Vehicle (Saline) + Saline

    • Group 2: Vehicle (Saline) + LPS

    • Group 3: Compound (Low Dose) + LPS

    • Group 4: Compound (High Dose) + LPS

  • Compound Administration: Administer 2-(2-Bromophenyl)piperidine hydrochloride or vehicle via intraperitoneal (i.p.) injection. Doses should be selected based on in vitro efficacy and predicted bioavailability.

  • LPS Challenge: One hour after compound administration, inject LPS (e.g., 1 mg/kg, i.p.) or sterile saline.

  • Tissue Collection: At a predetermined time point (e.g., 4 hours for peak cytokine response), euthanize the mice via an approved method and perfuse transcardially with ice-cold PBS.

  • Brain Dissection: Rapidly dissect the brain and isolate specific regions like the hippocampus and cortex. Snap-freeze one hemisphere in liquid nitrogen for biochemical analysis and fix the other in 4% paraformaldehyde for immunohistochemistry.

  • Endpoint Analysis:

    • Brain Homogenate Preparation: Homogenize the frozen brain tissue in a suitable lysis buffer containing protease inhibitors.[14]

    • Multiplex Immunoassay (e.g., Bio-Plex): Use a multiplex bead-based assay to simultaneously quantify multiple cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, CCL2) in the brain homogenates.[14] This provides a comprehensive profile of the inflammatory response.

    • Immunohistochemistry (IHC): Process the fixed hemisphere for paraffin or cryo-sectioning. Perform IHC staining with antibodies against Iba1 (to assess microglial activation/morphology) and GFAP (to assess astrocyte reactivity).

Data Presentation: In Vivo Neuroinflammation

Quantitative results from the in vivo study should be presented clearly to allow for straightforward comparison between treatment groups.

Treatment GroupBrain RegionTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle + SalineCortexBaseline ValueBaseline ValueBaseline Value
Vehicle + LPSCortexMean ± SEMMean ± SEMMean ± SEM
Cmpd (Low Dose) + LPSCortexMean ± SEMMean ± SEMMean ± SEM
Cmpd (High Dose) + LPSCortexMean ± SEMMean ± SEMMean ± SEM
Vehicle + SalineHippocampusBaseline ValueBaseline ValueBaseline Value
Vehicle + LPSHippocampusMean ± SEMMean ± SEMMean ± SEM
Cmpd (Low Dose) + LPSHippocampusMean ± SEMMean ± SEMMean ± SEM
Cmpd (High Dose) + LPSHippocampusMean ± SEMMean ± SEMMean ± SEM

Conclusion and Future Directions

This application guide provides a robust, multi-stage framework for the initial characterization of 2-(2-Bromophenyl)piperidine hydrochloride as a potential anti-neuroinflammatory agent. By systematically progressing from foundational cytotoxicity assays to in vitro efficacy screening and culminating in in vivo validation, researchers can generate the critical data needed to establish proof-of-concept.

Should the compound demonstrate significant and dose-dependent efficacy, logical next steps would include:

  • Advanced Mechanistic Studies: Investigating the modulation of specific signaling pathways (e.g., phosphorylation of NF-κB or p38 MAPK) via Western Blot.

  • Chronic Disease Models: Testing the compound's efficacy in transgenic or toxin-induced models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.

  • Target Identification: Employing techniques such as chemical proteomics or thermal shift assays to identify the direct molecular target(s) of the compound within the brain.

  • Pharmacokinetic Profiling: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following this structured approach, the scientific community can rigorously and efficiently evaluate the therapeutic potential of novel chemical entities in the fight against devastating neurological disorders.

References

  • Sygnature Discovery. (2023). Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model. Available at: [Link]

  • Bio-Rad. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Available at: [Link]

  • Sá-Leão, I., et al. (2024). Lipopolysaccharide-induced animal models for neuroinflammation - An overview. Journal of Neuroimmunology. Available at: [Link]

  • Hendriks, J.J.A., et al. (2019). An Overview of in vitro Methods to Study Microglia. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Zglejc-Waszak, K., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. Available at: [Link]

  • Calvo-Rodriguez, M., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLOS ONE. Available at: [Link]

  • Vasileva, L., et al. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology. Available at: [Link]

  • Lan, X., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Pharmacology. Available at: [Link]

  • Creative Biolabs. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Available at: [Link]

  • Carroll, J.A., et al. (2021). A 3D cell culture approach for studying neuroinflammation. Methods and Protocols. Available at: [Link]

  • Charles River Laboratories. Microglial Activation Assays. Available at: [Link]

  • Liew, Y.K., et al. (2018). Microglia-induced Neurotoxicity: A Review of in Vitro Co-culture Models. ResearchGate. Available at: [Link]

  • Chembeez. 2-(2-bromophenyl)piperidine hydrochloride, 95%. Available at: [Link]

  • Monnet-Tschudi, F., et al. (2011). Methods to Assess Neuroinflammation. ResearchGate. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Di Paolo, C., et al. (2024). Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • Brenner, T., et al. (2005). Bifunctional compounds eliciting both anti-inflammatory and cholinergic activity as potential drugs for neuroinflammatory impairments. Neuroscience Letters. Available at: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of Bromophenylpiperidines in Modern Drug Discovery

Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of pharmaceuticals and natural products.[1][2] When combined with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of pharmaceuticals and natural products.[1][2] When combined with a bromophenyl moiety, this scaffold becomes an exceptionally powerful tool for drug discovery. The bromine atom acts as a versatile synthetic handle, enabling a diverse array of late-stage functionalization reactions critical for lead optimization. This guide provides an in-depth overview of the applications of bromophenylpiperidines, detailing synthetic protocols, characterization techniques, and their role in developing therapeutics for major disease areas, particularly Central Nervous System (CNS) disorders and oncology.

The Bromophenylpiperidine Scaffold: A Privileged Architectural Element

The prevalence of the piperidine heterocycle in drug design is not coincidental; it offers a favorable combination of metabolic stability, improved pharmacokinetic properties (ADME), and the ability to modulate lipophilicity and solubility.[2] The introduction of a bromophenyl group onto this core structure provides several distinct advantages for the medicinal chemist:

  • Synthetic Versatility: The bromine atom is a key functional group for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings. This allows for the systematic and efficient exploration of chemical space around the phenyl ring, a critical process in establishing Structure-Activity Relationships (SAR).

  • Modulation of Physicochemical Properties: The position of the bromine atom and the subsequent functionalities introduced can be used to fine-tune lipophilicity, polarity, and hydrogen bonding potential, all of which are crucial for target engagement and pharmacokinetic profiles.

  • Target Interaction: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding, potentially enhancing affinity and selectivity for the biological target.

Therapeutic Applications

The unique properties of the bromophenylpiperidine scaffold have led to its incorporation into drug candidates across multiple therapeutic areas.

Central Nervous System (CNS) Disorders

The piperidine motif is a classic feature in many CNS-active agents, facilitating interactions with a wide range of G protein-coupled receptors (GPCRs) and transporters.[3] The bromophenylpiperidine framework serves as a valuable starting point for developing novel therapeutics for psychiatric and neurodegenerative diseases by allowing for the precise modification of ligands to optimize their affinity and selectivity for targets such as dopamine and serotonin receptors.[3]

Oncology

Protein kinases are one of the most successful classes of drug targets in modern oncology.[4][5] The development of small molecule kinase inhibitors often relies on scaffolds that can be extensively and systematically modified.[4] The bromophenylpiperidine core is ideally suited for this purpose. Its synthetic tractability allows for the generation of large libraries of compounds to probe the ATP-binding site of various kinases, leading to the discovery of potent and selective inhibitors.

Inflammatory Diseases

Piperidine-containing molecules have been successfully developed as antagonists for targets involved in inflammatory signaling pathways, such as the P2Y14 receptor, which is implicated in asthma and chronic pain.[6] The ability to diversify the bromophenylpiperidine scaffold is crucial for optimizing properties like bioavailability and reducing off-target effects in the pursuit of novel anti-inflammatory agents.[6]

Core Synthetic Methodologies: Protocols & Insights

The true power of the bromophenylpiperidine scaffold lies in its synthetic accessibility. The following protocols detail two of the most common and powerful transformations used in drug discovery programs.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is a cornerstone of modern medicinal chemistry, used to form a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.

Objective: To diversify the bromophenylpiperidine scaffold by introducing new aryl or heteroaryl substituents.

Materials:

  • 1-(4-Bromophenyl)piperidine (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the bromophenylpiperidine, the boronic acid/ester, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expert Insights (Causality behind Choices):

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Base: Required to activate the boronic acid in the transmetalation step of the catalytic cycle. The choice of base can influence reaction rate and side product formation.

  • Degassed Solvent: Removes dissolved oxygen, further protecting the catalyst.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.

Objective: To synthesize novel aniline derivatives from the bromophenylpiperidine core.

Materials:

  • 1-(4-Bromophenyl)piperidine (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

  • Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium source, ligand, base, and bromophenylpiperidine to a dry reaction vessel.

  • Reagent Addition: Add the solvent, followed by the amine.

  • Reaction: Seal the vessel and heat to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues and inorganic salts. Concentrate the filtrate.

  • Purification: Purify the crude product via flash column chromatography.

Expert Insights (Causality behind Choices):

  • Ligand: The bulky, electron-rich phosphine ligand is critical. It facilitates the reductive elimination step (the C-N bond formation) and stabilizes the active palladium species.

  • Strong, Non-nucleophilic Base: A strong base like sodium t-butoxide is required to deprotonate the amine, but it is too sterically hindered to act as a competing nucleophile.

  • Anhydrous Conditions: Water can hydrolyze the active catalyst and phosphine ligands, hindering the reaction.

Visualization of Workflows and Synthetic Pathways

Visualizing the role and potential of this scaffold is key to understanding its utility in a drug discovery context.

Diagram 1: Synthetic Diversification of the Bromophenylpiperidine Core

Caption: Key cross-coupling reactions for diversifying the bromophenylpiperidine scaffold.

Diagram 2: Role in the Drug Discovery Pipeline

DrugDiscovery cluster_discovery Discovery & Optimization cluster_dev Development Target_ID Target Identification Hit_Gen Hit Generation Target_ID->Hit_Gen H2L Hit-to-Lead (SAR) Hit_Gen->H2L Lead_Opt Lead Optimization (ADME) H2L->Lead_Opt Preclinical Preclinical Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical BPP_Role Application of Bromophenylpiperidine Chemistry: • Library Synthesis • SAR Exploration • ADME Optimization BPP_Role->H2L BPP_Role->Lead_Opt

Caption: Integration of bromophenylpiperidine chemistry into the drug discovery workflow.

Characterization and Assay Funnel

Following synthesis, novel compounds must be rigorously characterized to confirm their structure and purity, and then screened for biological activity.

Table 1: Standard Characterization and Screening Cascade

Stage Technique/Assay Purpose & Key Metrics
1. Structural Verification NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS) Confirm chemical structure, identity, and elemental composition.
2. Purity Assessment High-Performance Liquid Chromatography (HPLC), LC-MS Quantify sample purity (typically >95% required for biological assays).
3. Primary Screening In Vitro Binding Assays (e.g., Radioligand, FRET) Determine affinity for the primary target (Kᵢ, Kₔ).
4. Functional Activity Cell-based Functional Assays (e.g., cAMP, Reporter Gene) Measure functional potency and efficacy (IC₅₀, EC₅₀).
5. Selectivity Profiling Secondary Pharmacology Panels Assess activity against a panel of off-targets to identify potential side effects.

| 6. ADME Profiling | In Vitro ADME Assays (e.g., Microsomal Stability, Caco-2) | Evaluate metabolic stability, permeability, and other drug-like properties. |

Conclusion

The bromophenylpiperidine scaffold is a validated and highly effective platform in drug discovery. Its value is derived not only from the favorable properties of the piperidine ring but, more critically, from the synthetic flexibility afforded by the bromine atom. By leveraging robust cross-coupling methodologies, researchers can rapidly generate diverse compound libraries, enabling efficient SAR exploration and the optimization of lead candidates. This strategic combination of a privileged core with a versatile synthetic handle ensures that bromophenylpiperidines will continue to be a valuable asset in the development of novel therapeutics for the foreseeable future.

References

  • Google Patents. (2021). Synthetic method of 1-(4-bromophenyl) piperidine (CN112645902A).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Costanzi, S., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 12(9), 1436–1443. [Link]

  • Łowicki, D., & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116327. [Link]

  • Roskoski, R. Jr. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Pharmacological Research, 188, 106651. [Link]

  • Ye, N., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry, 257, 115414. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Senior Application Scientist's Guide to Optimizing 2-(2-Bromophenyl)piperidine Hydrochloride Synthesis

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize 2-(2-Bromophenyl)piperidine hydrochloride. My goal is to move beyond simple protocols and provide you with the causal logic behind key experimental choices, helping you troubleshoot common issues and rationally optimize your reaction for maximal yield and purity.

The synthesis of substituted piperidines is a cornerstone of modern drug discovery, yet it presents unique challenges, particularly when dealing with aromatic precursors that can inhibit or poison catalysts.[1][2] This guide will equip you with the expertise to navigate these challenges effectively.

Section 1: Overview of the Synthetic Pathway

The most common and reliable pathway to 2-(2-Bromophenyl)piperidine involves the catalytic hydrogenation of its aromatic precursor, 2-(2-bromophenyl)pyridine. This precursor is typically synthesized via a standard cross-coupling reaction. The final step is the formation of the hydrochloride salt to improve stability and handling.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Heterocyclic Reduction cluster_2 Stage 3: Salt Formation A 2-Chloropyridine C 2-(2-Bromophenyl)pyridine A->C Suzuki Coupling (Pd Catalyst, Base) B 2-Bromophenylboronic Acid B->C D 2-(2-Bromophenyl)piperidine (Free Base) C->D Catalytic Hydrogenation (Pt/C or Rh/C, H₂, Acidic Additive) E 2-(2-Bromophenyl)piperidine Hydrochloride D->E HCl in Ether or Isopropanol

Caption: General three-stage synthetic workflow for 2-(2-Bromophenyl)piperidine hydrochloride.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of this synthesis? The catalytic hydrogenation of the pyridine ring (Stage 2) is unequivocally the most challenging and yield-defining step. The aromaticity of the pyridine ring makes it resistant to reduction, and the basic nitrogen atom can act as a catalyst inhibitor or poison, leading to slow or incomplete reactions.[1] Careful selection of the catalyst, solvent, and additives is paramount.

Q2: Why might my hydrogenation reaction stall or fail completely? Catalyst inhibition by the basic nitrogen of the pyridine precursor is the most common cause. The lone pair on the nitrogen coordinates strongly to the surface of the metal catalyst (e.g., Palladium, Platinum), blocking active sites required for hydrogen activation. Additionally, impurities containing sulfur or phosphines from previous steps can irreversibly poison the catalyst.[1]

Q3: Is it necessary to protect the piperidine nitrogen before moving to the next step? For the final salt formation, no protection is needed. However, if you were planning subsequent reactions using reagents sensitive to primary or secondary amines (e.g., strong bases, certain electrophiles), using an N-protected piperidine derivative (like N-Boc or N-Cbz) would be essential to prevent side reactions.[1] The protecting group can be removed later.

Q4: I've noticed a white solid forming in my stored piperidine free base. What is it? Piperidines are basic and can react with atmospheric carbon dioxide to form a solid piperidine carbonate salt. If acidic gases like HCl are present in the lab environment, the hydrochloride salt can also form.[1] To prevent this, always store the purified free base in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are the expected yields for a synthesis like this? Yields are highly dependent on the scale and optimization of each step. A well-optimized Suzuki coupling should exceed 80-90%. The critical hydrogenation step can range from 50% to over 90% depending on the catalyst and conditions used.[1] The final salt formation is typically quantitative. An overall yield of 60-75% is a realistic target for an optimized process.

Section 3: Troubleshooting Guide by Synthetic Stage

This section addresses specific problems you may encounter during your experiment.

Stage 2: Catalytic Hydrogenation of 2-(2-Bromophenyl)pyridine
ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Slow or Incomplete Reaction 1. Catalyst Inhibition: The basic pyridine nitrogen is binding to and deactivating the catalyst.[1]2. Insufficient Reaction Conditions: Temperature or hydrogen pressure is too low to overcome the ring's aromaticity.[1]3. Ineffective Catalyst: Palladium on Carbon (Pd/C) is often less effective for pyridine reduction compared to other catalysts.1. Use Acidic Additives: Add a stoichiometric equivalent of an acid like HCl or acetic acid. This protonates the nitrogen, creating a pyridinium salt that is far less coordinating, thus freeing up the catalyst's active sites.[1]2. Optimize Conditions: Increase hydrogen pressure systematically (e.g., from 50 psi to 500 psi) and temperature (e.g., 60-80 °C). Higher pressure increases hydrogen concentration on the catalyst surface.[1]3. Change Catalyst: Switch to more effective catalysts for pyridine reduction, such as Platinum oxide (PtO₂), Rhodium on Carbon (Rh/C), or Rhodium oxide (Rh₂O₃).[1]
Formation of Byproducts (Debromination) 1. Catalyst Choice: Palladium-based catalysts are well-known for promoting hydrodebromination, where the C-Br bond is cleaved and replaced with a C-H bond.2. Harsh Conditions: High temperatures and prolonged reaction times can increase the rate of this side reaction.1. Avoid Palladium Catalysts: Use Platinum or Rhodium-based catalysts, which are generally less prone to causing debromination.2. Milder Conditions: Once the optimal catalyst is identified, try to run the reaction at the lowest effective temperature and pressure to improve chemoselectivity. Monitor the reaction closely by LC-MS or GC-MS to stop it upon completion, avoiding over-reduction.
Ring-Opening Observed 1. Catalyst and Solvent: Certain rhodium complexes, especially in the presence of water, can catalyze the cleavage of the C-N bonds within the piperidine ring.[1]1. Ensure Anhydrous Conditions: Use anhydrous solvents and dry the precursor thoroughly before the reaction. Running the reaction under an inert, dry atmosphere is crucial.[1]2. Catalyst Screening: If ring-opening persists, screen other catalysts like PtO₂ which may be less prone to this side reaction under your specific conditions.
Stage 3: Formation and Purification of the Hydrochloride Salt
ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Product Oiled Out / Failed to Crystallize 1. Impurities: Residual starting material, solvent, or byproducts are acting as crystallization inhibitors.2. Incorrect Solvent: The chosen solvent system is not suitable for inducing crystallization of the hydrochloride salt.3. Residual Water: Water can interfere with salt formation and crystallization in organic solvents.1. Purify the Free Base First: Before salt formation, purify the crude 2-(2-bromophenyl)piperidine free base by column chromatography or distillation to remove all impurities.2. Select an Appropriate Solvent: Dissolve the purified free base in a minimal amount of a solvent in which it is soluble (e.g., isopropanol, methanol). Then, add a solution of anhydrous HCl in a solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, or heptane) dropwise to precipitate the clean, crystalline salt.
Final Product is Gummy or Hygroscopic 1. Incomplete Drying: Residual solvent (especially water) is trapped in the crystal lattice.2. Inherent Product Nature: Some hydrochloride salts are naturally hygroscopic.1. Rigorous Drying: Dry the filtered solid under high vacuum for an extended period (12-24 hours), potentially with gentle heating (40-50 °C) if the compound is thermally stable. Breaking up the solid periodically can aid in releasing trapped solvent.2. Proper Storage: Immediately transfer the dry product to a sealed vial and store it in a desiccator or glove box with an inert atmosphere to prevent moisture uptake.

Section 4: Experimental Protocol Example

This protocol represents a robust starting point. Optimization may be required based on your specific setup and reagents.

Step 1: Catalytic Hydrogenation of 2-(2-Bromophenyl)pyridine

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-(2-bromophenyl)pyridine (1.0 eq).

  • Catalyst and Solvent: Under an inert atmosphere (N₂ or Ar), add Platinum(IV) oxide (PtO₂, 5 mol%) and anhydrous methanol (approx. 0.1 M concentration).

  • Acidification: Add concentrated hydrochloric acid (1.05 eq) dropwise while stirring. The formation of the pyridinium salt may be exothermic.

  • Hydrogenation: Seal the vessel. Purge with H₂ gas three times. Pressurize the vessel to 100 psi with H₂.

  • Reaction: Stir the mixture vigorously at 60 °C for 12-24 hours.

  • Monitoring: Cool the vessel, vent carefully, and take an aliquot to check for the disappearance of starting material by LC-MS or TLC. If the reaction is incomplete, you may increase pressure (e.g., to 200 psi) and/or temperature (e.g., to 80 °C) and continue.[1]

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt.

Step 2: Purification and Final Salt Formation

  • Basification: Dissolve the crude salt in deionized water and cool in an ice bath. Adjust the pH to >12 with a 3 M NaOH solution.

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base, which may be an oil or a low-melting solid. Note: At this stage, column chromatography can be performed if impurities are detected.

  • Final Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous isopropanol. Slowly add a 2 M solution of HCl in diethyl ether with stirring.

  • Isolation: The white precipitate of 2-(2-Bromophenyl)piperidine hydrochloride will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Drying: Wash the filter cake with cold diethyl ether and dry under high vacuum at 40 °C to a constant weight.

Section 5: Visual Troubleshooting Workflow

G cluster_solutions Troubleshooting Actions start Low Yield or Stalled Hydrogenation Reaction check_sm Check Reaction Profile (TLC, LC-MS) start->check_sm sm_present Starting Material Still Present? check_sm->sm_present no_acid No Acidic Additive Used? sm_present->no_acid Yes byproducts Byproducts Detected? (e.g., Debromination) sm_present->byproducts No add_acid Add Stoichiometric HCl or Acetic Acid no_acid->add_acid Yes low_cond Conditions Too Mild? no_acid->low_cond No end Reaction Optimized add_acid->end inc_cond Increase H₂ Pressure and/or Temperature low_cond->inc_cond Yes bad_cat Using Pd/C Catalyst? low_cond->bad_cat No inc_cond->end change_cat Switch to PtO₂ or Rh/C bad_cat->change_cat Yes bad_cat->end No change_cat->end check_cat_bp Using Pd/C Catalyst? byproducts->check_cat_bp Yes byproducts->end No change_cat_bp Switch to PtO₂ or Rh/C check_cat_bp->change_cat_bp Yes lower_cond Lower Temperature & Monitor Closely check_cat_bp->lower_cond No change_cat_bp->end lower_cond->end

Caption: A logical workflow for troubleshooting common hydrogenation issues.

References

  • CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride.
  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap. [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC - NIH. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - ResearchGate. [Link]

  • Piperidine synthesis - Organic Chemistry Portal. [Link]

  • Piperidine compounds and their preparation and use - European Patent Office. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - White Rose Research Online. [Link]

  • (PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine - ResearchGate. [Link]

  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks. [Link]

  • CN104402805A - 2-bromopyridine synthesis method - Google P

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-(2-Bromophenyl)piperidine Hydrochloride in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)piperidine hydrochloride. Here, we provide in-depth troubleshooting advice, frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)piperidine hydrochloride. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered when handling this compound in solution. Our approach is grounded in established principles of physical organic chemistry and pharmaceutical formulation science to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability Landscape

2-(2-Bromophenyl)piperidine hydrochloride is a secondary amine hydrochloride salt. The stability of this compound in solution is primarily influenced by the reactivity of the piperidine ring and the bromophenyl moiety. As a hydrochloride salt, the compound's solubility and the equilibrium between the protonated (more stable) and free base forms are highly dependent on the solution's pH. The primary degradation pathways to consider are oxidation of the piperidine nitrogen and potential reactions involving the bromophenyl group under stress conditions.

This guide will walk you through the critical factors affecting stability—pH, temperature, light, and oxygen—and provide actionable strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-(2-Bromophenyl)piperidine hydrochloride is showing a decrease in purity over a short period. What is the most likely cause?

A1: The most common cause of degradation for secondary amines like 2-(2-Bromophenyl)piperidine in solution is pH-dependent instability and oxidation.[1] If the pH of your solution is not adequately controlled, a shift towards neutral or basic conditions can increase the concentration of the more reactive free base form. This free amine is more susceptible to oxidation by dissolved oxygen. We recommend verifying the pH of your solution and ensuring it is maintained in the acidic range, where the protonated form of the piperidine is predominant.

Q2: What is the optimal pH range to maintain the stability of 2-(2-Bromophenyl)piperidine hydrochloride in an aqueous solution?

A2: For amine hydrochlorides, maintaining a pH well below the pKa of the parent amine is crucial for stability. The pKa of the piperidine moiety in similar structures is typically in the range of 9-11. Therefore, to ensure the compound remains in its more stable protonated form, a pH range of 4 to 6 is generally recommended. This acidic environment minimizes the concentration of the free base, thereby reducing susceptibility to oxidative degradation.[1]

Q3: I am observing the formation of new, unidentified peaks in my HPLC analysis. What could these be?

A3: New peaks likely represent degradation products. For 2-(2-Bromophenyl)piperidine, potential degradation pathways include:

  • Oxidation of the piperidine ring: This can lead to the formation of the corresponding N-oxide, imine (2,3,4,5-tetrahydropyridine derivative), or ring-opened products.[2][3][4][5][6]

  • Nitrosamine formation: If there are sources of nitrite in your system (e.g., from excipients or the environment), the secondary amine can form a nitrosamine derivative, which is a significant concern due to potential toxicity.[7]

  • Photodegradation: Exposure to UV or fluorescent light can induce degradation, often through free-radical mechanisms.[8]

We recommend conducting forced degradation studies (see Troubleshooting Guide 1) to systematically identify these degradation products.

Q4: Can I use a phosphate buffer to stabilize my solution? Are there any compatibility issues I should be aware of?

A4: Yes, phosphate buffers are a good choice for maintaining a stable pH in the desired range of 6.0 to 8.0.[3] However, for a target pH of 4-6, acetate or citrate buffers would be more appropriate.[3] When selecting a buffer, it is important to consider its effective buffering range and potential interactions with your compound. For injectable or ophthalmic preparations, ensure the buffer concentration is optimized to avoid irritation, typically in the range of 10-100 mM for oral and topical formulations and 5-50 mM for parenteral solutions.[3]

Q5: Should I be concerned about storing my solutions in the freezer?

A5: While freezing can slow down many degradation reactions, it can also introduce its own set of challenges. For buffered solutions, the freezing process can cause phase separation and significant shifts in pH as buffer salts crystallize, potentially leading to degradation. If you need to store solutions frozen, it is advisable to conduct freeze-thaw stability studies to ensure the integrity of your compound.

Troubleshooting Guides

Guide 1: Investigating and Identifying Degradation Products

This guide provides a systematic approach to understanding the degradation profile of your 2-(2-Bromophenyl)piperidine hydrochloride solution through a forced degradation study.

Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and establish degradation pathways.

Core Principle: Forced degradation studies are a regulatory requirement and a scientific necessity to develop stability-indicating analytical methods and to understand the intrinsic stability of a drug substance.[9][10]

Caption: Workflow for a forced degradation study.

  • Prepare a Stock Solution: Accurately weigh and dissolve 2-(2-Bromophenyl)piperidine hydrochloride in a suitable solvent (e.g., water, methanol, or acetonitrile) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours. Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80°C for up to 48 hours. Prepare solutions from the solid sample and dilute the liquid sample for analysis.

  • Photolytic Degradation: Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] Shield a control sample from light. Prepare solutions from the solid sample and dilute the liquid sample for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

Guide 2: Selecting an Appropriate Buffer System

Objective: To choose and prepare a buffer system that effectively maintains the pH of the solution within a range that maximizes the stability of 2-(2-Bromophenyl)piperidine hydrochloride.

Core Principle: Buffers are solutions that resist changes in pH.[3] The selection of a buffer is critical for maintaining the stability of pH-sensitive drugs.[1]

Buffer_Selection start Start: Need to Stabilize Solution ph_range Identify Target pH Range (e.g., pH 4-6 for stability) start->ph_range buffer_choice Select Buffer with pKa near Target pH ph_range->buffer_choice acetate Acetate Buffer (pKa ~4.76) buffer_choice->acetate pH ~4.7 citrate Citrate Buffer (pKa1 ~3.13, pKa2 ~4.76) buffer_choice->citrate pH 3-5 other Consider Other Buffers (e.g., Phosphate for pH 6-8) buffer_choice->other Other pH concentration Determine Buffer Concentration (10-100 mM typical) acetate->concentration citrate->concentration other->concentration compatibility Check for API/Excipient Compatibility concentration->compatibility prepare Prepare and Validate Buffer compatibility->prepare Compatible incompatible Incompatible? Re-evaluate Buffer Choice compatibility->incompatible Not Compatible end Stable Solution prepare->end incompatible->buffer_choice

Caption: Decision tree for selecting a suitable buffer system.

Buffer SystemEffective pH RangeRecommended ConcentrationNotes
Acetate Buffer 3.6 - 5.610 - 100 mMCommonly used for formulations requiring mild acidity.[3]
Citrate Buffer 2.5 - 6.510 - 100 mMVersatile with multiple pKa values; can cause irritation at higher concentrations.[3]
Phosphate Buffer 6.0 - 8.010 - 50 mMGood for physiological pH ranges, but less effective for the optimal stability of this compound.[3]
Guide 3: Mitigating Oxidative Degradation

Objective: To prevent or minimize the oxidative degradation of 2-(2-Bromophenyl)piperidine hydrochloride in solution.

Core Principle: Oxidative degradation is a common pathway for amines and can be mitigated by removing oxygen and/or using antioxidants.[4][12]

  • Deoxygenation of Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Use of Antioxidants: The addition of an antioxidant can effectively scavenge free radicals and inhibit oxidative chain reactions.[4]

    • Water-Soluble Antioxidants: Ascorbic acid (Vitamin C) is a good choice for aqueous solutions. It can be used at concentrations of 0.01% to 0.1%.[2][4]

    • Lipid-Soluble Antioxidants: For non-aqueous solutions or formulations with a lipid component, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be used.[4]

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) can sequester these ions and improve stability.[4]

  • Control of Headspace: When storing solutions, minimize the headspace in the vial or flush the headspace with an inert gas before sealing.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[8]

Proposed Degradation Pathways

Based on the chemical structure of 2-(2-Bromophenyl)piperidine hydrochloride and known degradation mechanisms of similar compounds, the following pathways are proposed under stress conditions:

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Forced) cluster_nitrosation Nitrosation parent 2-(2-Bromophenyl)piperidine C₁₁H₁₄BrN N_Oxide N-Oxide Derivative C₁₁H₁₄BrNO parent:f0->N_Oxide:f0 [O] Imine Imine/Tetrahydropyridine Derivative C₁₁H₁₂BrN parent:f0->Imine:f0 [O], -H₂ Hydroxylated 2-(2-Hydroxyphenyl)piperidine C₁₁H₁₅NO parent:f0->Hydroxylated:f0 H₂O / Δ (Forced) Nitrosamine N-Nitrosopiperidine Derivative C₁₁H₁₃BrN₂O parent:f0->Nitrosamine:f0 Nitrite Source (e.g., NaNO₂) Ring_Opened Ring-Opened Products e.g., Amino Aldehyde Imine:f0->Ring_Opened:f0 Further Oxidation/Hydrolysis

Caption: Proposed degradation pathways for 2-(2-Bromophenyl)piperidine.

Justification of Pathways:

  • Oxidative Degradation: The secondary amine of the piperidine ring is susceptible to oxidation. This can lead to the formation of an N-oxide, which is a common metabolite and degradation product of amines.[2] Dehydrogenation can form an imine, which may be further hydrolyzed to ring-opened products.[3][6]

  • Hydrolytic Degradation: The C-Br bond on the aromatic ring is generally stable due to the high energy of the phenyl cation intermediate.[13][14] However, under forced conditions (e.g., high temperature and pressure in the presence of a nucleophile), nucleophilic aromatic substitution to form a hydroxylated derivative is a plausible, albeit likely minor, pathway.

  • Nitrosation: In the presence of nitrous acid (formed from nitrites in acidic solution), secondary amines can undergo N-nitrosation to form N-nitrosamines.[7] This is a critical pathway to investigate due to the high toxicity associated with many nitrosamines.

Conclusion

The stability of 2-(2-Bromophenyl)piperidine hydrochloride in solution is a multifactorial issue that requires careful control of pH, protection from oxygen and light, and consideration of temperature. By implementing the strategies outlined in this guide—namely, maintaining an acidic pH with an appropriate buffer system, taking measures to prevent oxidation, and understanding potential degradation pathways—researchers can significantly improve the reliability and reproducibility of their experimental results. For critical applications, a thorough, compound-specific stability study is always recommended.

References

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers - Pharmaguideline. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Case for NOT Ignoring Select Secondary Antioxidants | Stabilization Technologies. (n.d.). Retrieved January 21, 2026, from [Link]

  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs - Manufacturing Chemist. (2023, January 20). Retrieved January 21, 2026, from [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists - Fagron Academy. (n.d.). Retrieved January 21, 2026, from [Link]

  • Role of Antioxidants in Mitigating Oxidative Degradation - Stability Studies. (n.d.). Retrieved January 21, 2026, from [Link]

  • Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 12(1), 1–32.
  • Shinde, N., Bangar, B., Sherekar, D. P., & Shere, D. P. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 168-176.
  • Alsante, K. M., Hatajik, T. D., Horni, A., & Lohr, L. L. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34–41.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved January 21, 2026, from [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate. (2025, August 10). Retrieved January 21, 2026, from [Link]

  • An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidation. Pharmaceutical Development and Technology, 7(1), 1-32.
  • Stability Indicating Forced Degradation Studies - RJPT. (n.d.). Retrieved January 21, 2026, from [Link]

  • Tian, J., & Stella, V. J. (2010). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 99(3), 1288–1298.
  • Gallard, H., & von Gunten, U. (2002). Rate constants of reactions of bromine with phenols in aqueous solution.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Piperidine-based drug discovery - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Badkar, A. V., et al. (2023). A systematic review of commercial high concentration antibody drug products approved in the US: formulation composition, dosage form design and primary packaging considerations. Journal of Pharmaceutical Sciences, 112(5), 1285-1297.
  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 853-866.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved January 21, 2026, from [Link]

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Gulevich, A. V., & Glorius, F. (2021).
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Retrieved January 21, 2026, from [Link]

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers - Pharmaguideline. (n.d.). Retrieved January 21, 2026, from [Link]

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 206–211.
  • Singh, S. K., & Parent, E. (2022). Glycopeptide antibiotic drug stability in aqueous solution. AAPS Open, 8(1), 20.
  • Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers - FDA. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Bromophenyl)piperidine Hydrochloride

Welcome to the technical support center for 2-(2-Bromophenyl)piperidine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Bromophenyl)piperidine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important synthetic intermediate. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

The purification of 2-(2-Bromophenyl)piperidine, and its subsequent crystallization as a hydrochloride salt, presents a unique set of challenges stemming from its chemical nature: a basic secondary amine, a chiral center at the 2-position, and the steric and electronic influence of the ortho-bromophenyl group. This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols to address the common—and uncommon—issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(2-Bromophenyl)piperidine?

The impurity profile is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing 2-arylpiperidines is the catalytic hydrogenation of the corresponding 2-arylpyridine.[1][2] In this context, the primary impurities to anticipate are:

  • Starting Material: Unreacted 2-Bromo-2'-pyridylpyridine.

  • Partially Reduced Intermediates: Various isomers of 2-(2-Bromophenyl)-tetrahydropyridine. These are often difficult to separate from the final product due to similar polarities.

  • Debrominated Byproduct: 2-Phenylpiperidine, arising from hydrodebromination during hydrogenation.

  • Positional Isomers: If the starting 2-bromopyridine contains isomeric impurities (e.g., 3- or 4-bromopyridine), you may form 2-(3-bromophenyl)piperidine or 2-(4-bromophenyl)piperidine.

Understanding this profile is the first step in designing an effective purification strategy.

Q2: Why does my compound show severe peak tailing during silica gel column chromatography?

This is a classic problem when purifying basic amines on standard silica gel.[3] The root cause is the strong ionic interaction between the basic nitrogen atom of your piperidine and the acidic silanol (Si-OH) groups on the silica surface. This leads to a non-linear adsorption isotherm, resulting in broad, tailing peaks and poor separation.

The most effective solution is to neutralize these acidic sites by modifying the mobile phase. Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia , will compete with your product for binding to the silanol groups, leading to sharper peaks and significantly improved resolution. A typical starting concentration is 0.5-2% (v/v) TEA in your eluent system (e.g., Hexane/Ethyl Acetate).

Q3: I've isolated the free base as an oil. What is the best way to form and crystallize the hydrochloride salt?

Formation of the hydrochloride salt serves two purposes: it provides a stable, crystalline solid that is easier to handle than the free base oil, and it can be a highly effective final purification step.[4] However, improper technique can lead to oils or amorphous solids.

The key is controlled precipitation. A general, robust protocol is as follows:

  • Dissolve the purified free base oil in a suitable, dry, non-polar or moderately polar solvent. Anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc) are excellent starting points.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in Et₂O, HCl in dioxane, or HCl in isopropanol). Add the acid dropwise with vigorous stirring.

  • Observe for precipitation. If the solution becomes cloudy, stop the addition and allow the crystals to nucleate and grow. Rapid addition often leads to "oiling out."

  • If no solid forms, you may need to cool the solution or add a non-polar anti-solvent like hexane to induce crystallization.

Q4: My product is a racemic mixture. Do I need to worry about enantiomeric separation?

For most applications where 2-(2-Bromophenyl)piperidine hydrochloride is used as a building block, it is handled as a racemic mixture. However, it is crucial to be aware of its chiral nature. The presence of a stereocenter at the C2 position means that if any chiral reagents or impurities are present in your synthesis or purification, they could potentially lead to the formation of diastereomeric salts, complicating crystallization and analysis.[5]

If your downstream application requires a single enantiomer, specialized chiral separation techniques, such as preparative chiral HPLC or diastereomeric salt resolution with a chiral acid, would be necessary.[5][6]

Troubleshooting Guides

This section provides in-depth solutions to specific experimental failures.

Problem 1: The Hydrochloride Salt "Oils Out" or Precipitates as a Gummy Solid.

This is a common and frustrating issue, often caused by the rate of precipitation being too high, trapping solvent and impurities.

// Nodes start [label="Problem:\nProduct Oils Out During\nHCl Salt Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Step 1: Evaluate Solvent System", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_rate [label="Step 2: Control Precipitation Rate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Step 3: Assess Free Base Purity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

sol_solvent [label="Solution A: Change Solvent\n- Increase solvent volume.\n- Switch to a solvent where the HCl salt is slightly more soluble (e.g., Isopropanol, Ethanol).[7]\n- Use a co-solvent system (e.g., Et₂O/Hexane).", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_rate [label="Solution B: Slow Down Acid Addition\n- Add HCl solution dropwise over a longer period.\n- Cool the solution (0 °C) before and during addition.\n- Stir vigorously to avoid localized high concentrations.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_purity [label="Solution C: Re-purify Free Base\n- Residual polar impurities (e.g., partially reduced species) can inhibit crystallization.\n- Perform another column (with TEA) or a distillation if thermally stable.", fillcolor="#F1F3F4", fontcolor="#202124"];

success [label="Outcome:\nClean, Crystalline Solid Precipitates", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_solvent; check_solvent -> sol_solvent [label="Is solvent appropriate?"]; sol_solvent -> check_rate;

start -> check_rate; check_rate -> sol_rate [label="Is precipitation too fast?"]; sol_rate -> check_purity;

start -> check_purity; check_purity -> sol_purity [label="Is free base >98% pure?"]; sol_purity -> success;

sol_solvent -> success [style=dashed]; sol_rate -> success [style=dashed]; } } Caption: Troubleshooting workflow for non-crystalline salt formation.

Problem 2: Low Yield After Recrystallization of the Hydrochloride Salt.

Significant product loss during recrystallization indicates that the chosen solvent system is suboptimal, either by dissolving too much product at low temperatures or by being inappropriate for the salt form.

The ideal recrystallization solvent should dissolve the solute poorly at room temperature but completely at its boiling point.[8] For hydrochloride salts, polar solvents like alcohols are often required. A two-solvent system is frequently most effective.

Recommended Solvent Systems for Screening:

Solvent SystemRationale & ProcedureExpected Outcome
Isopropanol (IPA) / Diethyl Ether (Et₂O) IPA dissolves the HCl salt when hot, while Et₂O is a poor solvent (anti-solvent). Dissolve the salt in a minimal amount of hot IPA, then slowly add Et₂O until turbidity persists. Cool slowly.Often yields high-quality, well-defined crystals.
Methanol (MeOH) / Methyl tert-butyl ether (MTBE) Similar to the above, but with a more polar alcohol and a less volatile anti-solvent. Good for larger scale work.Good for controlled crystallization.
Ethanol (EtOH) / Water For highly polar salts. Dissolve in hot ethanol/water mixture. The small amount of water increases solubility when hot, but upon cooling, the organic character of the molecule forces it out of solution.[7]Can be effective but risks forming a hydrate. Dry crystals thoroughly under high vacuum.
Acetonitrile A single polar aprotic solvent. Can sometimes provide excellent crystals if solubility characteristics are right.Simple to execute, but less tunable than a two-solvent system.
  • Dissolution: Place the crude 2-(2-Bromophenyl)piperidine HCl in an Erlenmeyer flask. Add the "good" solvent (e.g., hot Isopropanol) dropwise while heating until the solid just dissolves.

  • Induce Saturation: Remove from heat. Add the "poor" solvent (e.g., Diethyl Ether) dropwise until the solution remains faintly cloudy.

  • Re-dissolve: Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Crystallize: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath or refrigerator.

  • Isolate & Dry: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under high vacuum.

Problem 3: Persistent Impurity Detected by HPLC/NMR After Multiple Purification Attempts.

If an impurity co-elutes with your product during chromatography and co-crystallizes, it is likely structurally very similar.

// Nodes start [label="Problem:\nPersistent Impurity\n(Similar Polarity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

id_impurity [label="Step 1: Identify the Impurity\n- Check LC-MS for Molecular Weight.\n- Compare with likely byproducts (e.g., tetrahydropyridine, debrominated product).", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

strategy1 [label="Strategy A:\nDerivative Chromatography", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy2 [label="Strategy B:\nFree Base / Salt Cycling", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

desc1 [label="Protect the piperidine nitrogen (e.g., with a Boc group). The polarity difference between the protected product and the (unprotected) impurity may now be large enough for easy separation via chromatography.", fillcolor="#F1F3F4", fontcolor="#202124", width=3]; desc2 [label="Convert the salt back to the free base. Perform a liquid-liquid extraction. Sometimes the partitioning coefficient (Kow) difference between the free bases is sufficient for separation. Re-form the salt and recrystallize.", fillcolor="#F1F3F4", fontcolor="#202124", width=3];

outcome [label="Outcome:\nImpurity Removed, Product >99% Pure", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> id_impurity; id_impurity -> strategy1 [label="If impurity is a related amine"]; id_impurity -> strategy2 [label="If impurity has different basicity/solubility"];

strategy1 -> desc1 [style=dotted, arrowhead=none]; strategy2 -> desc2 [style=dotted, arrowhead=none];

desc1 -> outcome; desc2 -> outcome; } } Caption: Advanced strategies for removing persistent, structurally similar impurities.

References

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Troubleshooting Crystallization. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Google Patents. (n.d.). Piperidine compounds and their preparation and use.
  • Google Patents. (n.d.). Preparation method of piperidine and derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 21, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 21, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The importance of piperidines and their synthesis via reduction of pyridines. Retrieved January 21, 2026, from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds.
  • Recrystallization-1.pdf. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved January 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of Piperidine Derivatives

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for scientists and researchers encountering challenges with the oral bioavailability of piperidine derivatives. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for scientists and researchers encountering challenges with the oral bioavailability of piperidine derivatives. This guide is designed to function as a virtual Senior Application Scientist, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate common hurdles in your research.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might be facing in the lab. Each question is designed to reflect a common experimental roadblock, followed by a detailed, step-by-step troubleshooting plan.

Question 1: My piperidine derivative shows very low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in our standard Caco-2 assay. What are my next steps?

Answer:

Low apparent permeability (Papp) in a Caco-2 assay is a common issue for many drug candidates, including piperidine derivatives, and it directly points to poor intestinal absorption.[1][2] This value suggests that the compound struggles to cross the intestinal epithelial barrier. Here’s a systematic approach to diagnose and address the problem.

Step 1: Verify Assay Integrity and Compound Properties

  • Check Monolayer Integrity: First, confirm the integrity of your Caco-2 monolayers by reviewing the transepithelial electrical resistance (TEER) values and the permeability of a low-permeability marker like Lucifer yellow or mannitol.[1] A compromised monolayer can lead to inaccurate Papp values.

  • Assess Aqueous Solubility: Poor solubility in the assay buffer can artificially lower the measured permeability. Determine the kinetic solubility of your compound in the assay buffer (e.g., HBSS, pH 7.4). If solubility is below the tested concentration, the permeability value is not reliable. Consider reducing the compound concentration or using solubility-enhancing excipients.[3]

Step 2: Investigate the Role of Efflux Transporters

Piperidine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump compounds back into the intestinal lumen, reducing net absorption.[4][5]

  • Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[1]

  • Calculate the Efflux Ratio (ER): The ER is calculated as Papp (B-A) / Papp (A-B).

    • An ER > 2 strongly suggests that your compound is a substrate for an efflux transporter.[4]

  • Use Transporter Inhibitors: To confirm which transporter is involved, repeat the bidirectional assay in the presence of specific inhibitors. For example, use verapamil or quinidine for P-gp and Ko143 for BCRP.[4] A significant reduction in the ER in the presence of an inhibitor confirms the involvement of that specific transporter.

Step 3: Evaluate Physicochemical Properties

The inherent properties of your molecule are critical.

  • Lipophilicity (LogP/LogD): The optimal LogP for passive diffusion is typically between 1 and 3. If your compound is too hydrophilic (LogP < 0) or too lipophilic (LogP > 5), it will struggle to permeate the cell membrane.

  • Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor membrane permeability.

  • Hydrogen Bond Donors/Acceptors: High numbers of hydrogen bond donors (>5) and acceptors (>10) can also hinder permeability (Lipinski's Rule of Five).[6]

If these properties are suboptimal, medicinal chemistry efforts may be required to modify the structure.

Question 2: My compound is rapidly disappearing in my liver microsome stability assay (t½ < 10 minutes). How do I determine the cause and potential solutions?

Answer:

Rapid degradation in a liver microsomal stability assay indicates high intrinsic clearance (Clint), suggesting that the compound will be quickly metabolized by the liver upon absorption, leading to low oral bioavailability.[7][8] The primary enzymes in liver microsomes are Cytochrome P450s (CYPs).[8][9]

Step 1: Confirm the Nature of Disappearance

  • Run a "-NADPH" Control: Conduct the assay in parallel with and without the necessary cofactor, NADPH.[8][10]

    • If the compound is stable in the absence of NADPH but degrades rapidly in its presence, the degradation is due to CYP-mediated metabolism.

    • If the compound disappears in both conditions, it may be chemically unstable in the assay buffer or subject to metabolism by other microsomal enzymes like UDP-glucuronosyltransferases (UGTs), though this is less common for initial piperidine metabolism.

Step 2: Identify the Metabolizing CYP Isoforms

Knowing which CYP enzyme is responsible can guide structural modifications.

  • Use Recombinant Human CYP Isoforms: Incubate your compound with individual recombinant CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to identify which ones metabolize it.[11]

  • Use Chemical Inhibitors: Incubate your compound with human liver microsomes in the presence of specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant decrease in metabolism in the presence of an inhibitor points to the involvement of that isoform.[11]

Step 3: Identify the "Soft Spot" (Metabolic Hotspot)

  • Metabolite Identification: Use LC-MS/MS to identify the structure of the major metabolites formed. Common metabolic pathways for piperidine rings include N-dealkylation, ring hydroxylation, and ring contraction.[12][13][14] Identifying the site of metabolism (the "soft spot") is crucial.

Step 4: Propose Solutions

  • Medicinal Chemistry: Once the metabolic hotspot is known, chemists can modify the structure to block or reduce metabolism at that site. For example, introducing a fluorine atom or replacing a hydrogen with a deuterium (deuterium kinetic isotope effect) at the site of hydroxylation can slow down metabolism.

  • Dose Adjustment (if applicable): In some cases, if the metabolism is saturable, a higher dose might overcome the first-pass effect, but this often comes with toxicity concerns.

Frequently Asked Questions (FAQs)

What are the primary reasons piperidine derivatives often have poor oral bioavailability?

Piperidine derivatives, while a common scaffold in many successful drugs, can present several challenges to achieving good oral bioavailability.[15] The primary reasons can be grouped into three categories:

  • Absorption Barriers:

    • Poor Permeability: Many piperidine derivatives have physicochemical properties outside the optimal range for passive diffusion across the intestinal wall. This can be due to high polarity (low LogP), a large polar surface area (PSA), or a high number of hydrogen bond donors/acceptors.[6]

    • Efflux Transporter Substrates: The piperidine nitrogen can make these compounds recognizable substrates for efflux transporters like P-gp, which actively pump them out of intestinal cells.[5][16]

  • Metabolic Instability:

    • First-Pass Metabolism: The piperidine ring and its substituents are susceptible to extensive metabolism by Cytochrome P450 enzymes in the liver and intestinal wall.[8] Common metabolic pathways include N-dealkylation, C-hydroxylation, and N-oxidation, which can rapidly clear the drug before it reaches systemic circulation.[11][13][14]

  • Solubility Issues:

    • Poor Aqueous Solubility: Depending on the substituents, some piperidine derivatives can be highly crystalline and poorly soluble in water, which limits their dissolution in the gastrointestinal tract—a prerequisite for absorption.[3]

What is the role of Cytochrome P450 (CYP) enzymes in piperidine metabolism?

Cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP1A2, are the primary drivers of Phase I metabolism for many piperidine-containing drugs.[11][17] Their role is to introduce or expose polar functional groups to facilitate excretion. For piperidine derivatives, common CYP-mediated reactions include:

  • N-dealkylation: Cleavage of alkyl groups attached to the piperidine nitrogen. This is a very common pathway for 4-aminopiperidine drugs and is often catalyzed by CYP3A4.[13][14]

  • Hydroxylation: Addition of a hydroxyl (-OH) group to the carbon atoms of the piperidine ring.

  • N-oxidation: Oxidation of the piperidine nitrogen to form an N-oxide.

  • Ring Contraction: A more complex rearrangement where the six-membered piperidine ring can be metabolized into a five-membered pyrrolidine ring.[12]

Understanding which CYP isoforms are involved is critical for predicting drug-drug interactions and inter-patient variability in drug response.[11]

What are some common formulation strategies to improve the bioavailability of poorly soluble piperidine derivatives?

When poor solubility is the rate-limiting step, various formulation strategies can be employed to enhance dissolution and absorption.[18][19][20]

StrategyMechanism of ActionBest For
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[19]Crystalline compounds with dissolution-limited absorption (BCS Class II).
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, preventing crystallization and improving dissolution.[18][21]Poorly soluble crystalline drugs that can be stabilized in an amorphous form.
Lipid-Based Formulations The drug is dissolved in lipids and surfactants. These can form micelles or emulsions (e.g., SEDDS) in the gut, which can enhance solubility and utilize lipid absorption pathways.[19][22]Lipophilic (high LogP) compounds with poor aqueous solubility.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[18][23]Compounds with appropriate size and geometry to fit within the cyclodextrin cavity.
What is a prodrug strategy and how can it be applied to piperidine derivatives?

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[24][25][26] This strategy is used to overcome pharmacokinetic barriers like poor absorption or rapid metabolism.[27][28]

For piperidine derivatives, a prodrug approach could be used to:

  • Mask Polarity to Enhance Permeability: If the piperidine nitrogen or another polar group is hindering passive diffusion, it can be temporarily masked with a lipophilic promoiety (e.g., forming an ester or carbamate). This increases the drug's lipophilicity, facilitating membrane crossing. Once absorbed, cellular enzymes (like esterases) cleave the promoiety to release the active drug.[28][29]

  • Target Uptake Transporters: A promoiety resembling a natural substrate (e.g., an amino acid or a peptide) can be attached to the drug. This allows the prodrug to be actively transported into cells by nutrient transporters (like PEPT1), bypassing poor passive diffusion.[27]

  • Block Metabolic "Soft Spots": If a specific site on the molecule is prone to rapid metabolism, a promoiety can be attached to sterically hinder the metabolic enzymes from accessing that site.

The key to a successful prodrug is ensuring that the conversion to the active drug happens efficiently at the desired site and that the released promoiety is non-toxic.[29]

Visualizations & Workflows

Troubleshooting Workflow for Poor Oral Bioavailability

G start Start: Poor in vivo Oral Bioavailability solubility Assess Aqueous Solubility start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) solubility->permeability Solubility OK formulate Action: Formulation Strategies (e.g., Solid Dispersion, SEDDS) solubility->formulate Poor Solubility metabolism Assess Metabolic Stability (e.g., Microsomes, Hepatocytes) permeability->metabolism Permeability OK efflux Is Efflux Ratio > 2? permeability->efflux Poor Permeability metab_id Action: Identify Metabolites and CYP Isoforms metabolism->metab_id High Metabolism end Re-evaluate Candidate metabolism->end Metabolism OK sol_ok Solubility OK perm_ok Permeability OK metab_ok Metabolism OK sol_bad Poor Solubility perm_bad Poor Permeability metab_bad High Metabolism formulate->end prodrug_perm Action: Prodrug Strategy or Medicinal Chemistry to Reduce Polarity / PSA efflux->prodrug_perm No efflux_confirm Action: Use Efflux Inhibitors or Prodrug Strategy to Bypass Transporters efflux->efflux_confirm Yes prodrug_perm->end efflux_confirm->end med_chem_metab Action: Medicinal Chemistry to Block Metabolic Hotspot metab_id->med_chem_metab med_chem_metab->end

Caption: Decision workflow for diagnosing and addressing poor oral bioavailability.

Factors Influencing Oral Bioavailability

G Bioavailability Oral Bioavailability Absorption Absorption Bioavailability->Absorption Metabolism First-Pass Metabolism Bioavailability->Metabolism Solubility Solubility/ Dissolution Absorption->Solubility Permeability Permeability Absorption->Permeability Gut_Wall Gut Wall Metabolism Metabolism->Gut_Wall Hepatic Hepatic Metabolism Metabolism->Hepatic Efflux Efflux (-) Permeability->Efflux

Caption: Interplay of key factors that determine the oral bioavailability of a drug.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is adapted from standard methods to assess intestinal permeability and identify potential efflux transporter substrates.[1][30][31]

1. Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Test piperidine derivative, positive controls (e.g., propranolol - high permeability, atenolol - low permeability), and negative control (e.g., Lucifer Yellow - monolayer integrity).

  • LC-MS/MS system for quantification.

2. Cell Culture and Seeding:

  • Culture Caco-2 cells in flasks according to standard procedures.

  • Seed cells onto the apical side of Transwell inserts at a density of ~6 x 10⁴ cells/cm².

  • Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change medium every 2-3 days.

3. Assay Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values > 250 Ω·cm².

  • Preparation: Gently wash the monolayers twice with pre-warmed (37°C) transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add transport buffer containing the test compound (e.g., at 10 µM) to the apical (donor) chamber.[1]

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.

  • Basolateral to Apical (B-A) Transport:

    • Add transport buffer containing the test compound to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate under the same conditions as the A-B transport.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers. Also, take a sample from the initial dosing solution (T=0).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt = Rate of drug appearance in the receiver chamber (mol/s)

      • A = Surface area of the membrane (cm²)

      • C₀ = Initial concentration in the donor chamber (mol/cm³)

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

Interpretation of Results:

Papp (A-B) (x 10⁻⁶ cm/s)Permeability ClassificationEfflux Ratio (ER)Interpretation
< 1Low> 2Likely an efflux substrate
1 - 10Moderate< 2Not a significant efflux substrate
> 10High-High passive permeability
Protocol 2: Liver Microsome Metabolic Stability Assay

This protocol determines the in vitro metabolic stability of a compound in the presence of liver microsomes.[7][9][32]

1. Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Test piperidine derivative and positive controls (e.g., midazolam - high turnover, verapamil - moderate turnover).

  • Ice-cold acetonitrile (ACN) with an internal standard (IS) to stop the reaction.

  • LC-MS/MS system for quantification.

2. Assay Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer. Keep microsomes on ice at all times.[9]

  • Pre-incubation: In a 96-well plate, add the liver microsomes (final concentration 0.5 mg/mL) and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.[8]

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with IS to the respective wells.[8][9]

  • Control Reactions:

    • T=0 control: Add the stop solution before adding the NADPH system.

    • -NADPH control: Incubate the compound and microsomes for the longest time point (60 min) without adding the NADPH system.

  • Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.

3. Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • Determine the slope of the line (k) from the linear portion of the curve.

  • Calculate the half-life (t½):

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) in µL/min/mg protein:

    • Clint = (0.693 / t½) * (1 / protein concentration in mg/mL) * 1000 [10]

Interpretation of Results:

Half-life (t½)Clint (µL/min/mg)Metabolic Stability Classification
> 60 min< 12Low Clearance / High Stability
10 - 60 min12 - 116Moderate Clearance / Stability
< 10 min> 116High Clearance / Low Stability

References

  • AxisPharm. Microsomal Stability Assay Protocol.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Dalton Transactions. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. [Link]

  • Enamine. Caco-2 Permeability Assay.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • Mercell. Metabolic stability in liver microsomes.
  • Chen, J. et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes.
  • Concept Life Sciences. Caco-2 Permeability. [Link]

  • Xin, H. et al. (2019). Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2. PubMed. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • Wójcikowski, J. et al. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]

  • Zaini, E. et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. [Link]

  • ResearchGate. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. [Link]

  • Yi, T. et al. (2014). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. PubMed. [Link]

  • Nda, D. S. et al. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2012). Current prodrug strategies for improving oral absorption of nucleoside analogues. [Link]

  • Nda, D. S. et al. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed. [Link]

  • Gumina, G. et al. (2007). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. NIH. [Link]

  • ResearchGate. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • Salsabila, H. et al. (2021). RECENT STRATEGIES FOR IMPROVING SOLUBILITY AND ORAL BIOAVAILABILITY OF PIPERINE. Scope Database. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. (2004). Strategies to improve oral bioavailability. [Link]

  • Semantic Scholar. (2004). Strategies to improve oral drug bioavailability. [Link]

  • MDPI. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ResearchGate. (2015). DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. [Link]

  • Frontiers. (2021). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. [Link]

  • Ruiz-Garcia, A. et al. (2007). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. PubMed. [Link]

  • Journal of Bioequivalence & Bioavailability. (2023). The Crucial Role of Transporters in Drug Disposition and Metabolism. [Link]

  • ResearchGate. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • The AAPS Journal. (2012). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. [Link]

  • PubChem. Piperidine. [Link]

Sources

Troubleshooting

minimizing off-target effects of 2-(2-Bromophenyl)piperidine hydrochloride

Prepared by: Your Senior Application Scientist Welcome to the technical support center for researchers utilizing 2-(2-Bromophenyl)piperidine hydrochloride. This guide is designed to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2-(2-Bromophenyl)piperidine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimentation, with a primary focus on ensuring on-target specificity and minimizing confounding off-target effects. The information herein is synthesized from established pharmacological principles and data from structurally related compounds to provide a robust framework for your research.

A Note on 2-(2-Bromophenyl)piperidine hydrochloride

While 2-(2-Bromophenyl)piperidine hydrochloride is a commercially available small molecule, comprehensive public data on its specific biological targets is limited. However, its core piperidine structure is a highly privileged scaffold in medicinal chemistry, frequently found in compounds targeting central nervous system (CNS) receptors.[1] Based on extensive structure-activity relationship (SAR) data from analogous compounds, we can infer that its primary targets likely include Sigma (σ) receptors and/or N-methyl-D-aspartate (NMDA) receptors .[2][3][4]

This guide will proceed under this well-founded hypothesis, providing you with the tools to validate the on-target activity of 2-(2-Bromophenyl)piperidine hydrochloride in your specific experimental system and troubleshoot potential off-target phenomena.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing an unexpected or inconsistent phenotype in my cells/animal model after treatment. Could this be an off-target effect?

Causality: Your observed effect could be due to several factors:

  • True On-Target Effect: The phenotype is a previously uncharacterized consequence of modulating the intended target.

  • Off-Target Effect: The compound is binding to one or more unintended proteins, triggering a separate signaling cascade that produces the phenotype.[7]

  • Compound Toxicity: At the concentration used, the compound may be inducing cellular stress or toxicity unrelated to specific receptor modulation.

  • Experimental Artifact: The vehicle or other experimental conditions could be contributing to the observation.

To dissect these possibilities, a systematic approach is required, starting with the most fundamental principle of pharmacology: the dose-response relationship.

Q2: What is the most critical first step to minimize and identify off-target effects?

A: The single most important initial experiment is to generate a complete dose-response curve .[8][9][10] This analysis is foundational because it quantifies the relationship between the concentration of your compound and the magnitude of the biological response.[11]

Expertise & Experience: It is tempting to use a single, high concentration of a compound based on literature for a similar molecule. However, this is a frequent source of experimental error. A high concentration may saturate the intended target and then "spill over" to engage lower-affinity off-targets, producing a mixed signal. A dose-response curve allows you to identify the specific concentration range where the on-target effect is dominant.

The key parameters derived from this curve are:

  • EC50 (Effective Concentration 50): The concentration at which the compound produces 50% of its maximal agonistic effect.

  • IC50 (Inhibitory Concentration 50): The concentration at which the compound inhibits 50% of a specific biological response (for antagonists).

  • Efficacy (Emax): The maximum response a compound can produce.[10]

  • Potency: The concentration of a compound required to produce a specific effect.[10]

Working at concentrations between 1x and 10x the EC50/IC50 value for your desired on-target effect is a crucial first step to minimizing off-target binding.[12]

Experimental Protocol: Generating a Dose-Response Curve

This protocol ensures a self-validating system by including essential controls.

Component Purpose Example
Vehicle Control Establishes the baseline response in the absence of the compound. Accounts for effects of the solvent (e.g., DMSO, saline).Cells treated with 0.1% DMSO.
Test Compound 2-(2-Bromophenyl)piperidine hydrochloride.Serial dilutions from 1 nM to 100 µM.
Positive Control A well-characterized compound known to produce the expected effect through the target of interest.For NMDA receptor antagonism: AP5.[13] For Sigma-1 agonism: (+)-Pentazocine.
Negative Control An untreated group or a group treated with a structurally similar but biologically inactive molecule (if available).Untreated cells or cells treated with an inactive analog.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2-(2-Bromophenyl)piperidine hydrochloride in an appropriate solvent (e.g., DMSO).

  • Serial Dilution: Create a series of 10-point, 3-fold serial dilutions. This will typically cover a broad concentration range (e.g., from picomolar to micromolar).

  • Cell Plating/Animal Dosing: Prepare your biological system (e.g., plate cells at a consistent density, acclimate animals).

  • Treatment: Add the diluted compound, vehicle control, and positive control to your system. Ensure each concentration is tested in triplicate or greater to ensure statistical power.

  • Incubation: Incubate for a predetermined time, optimized to observe the biological readout of interest.

  • Assay Readout: Measure the biological response using a quantitative assay (e.g., fluorescence, luminescence, cell viability, electrophysiology).

  • Data Analysis:

    • Normalize the data: Set the vehicle control response to 0% or 100% (depending on whether you are measuring inhibition or activation) and the maximal response of a positive control to 100% or 0%.

    • Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to accurately determine the EC50/IC50.[8]

Q3: My dose-response curve is clean. How can I gain more confidence that the effect is truly on-target?

A: This is where a multi-pronged validation strategy becomes essential. The next steps involve using negative controls and orthogonal assays to build a stronger case for on-target activity.

Workflow for On-Target Validation

G cluster_0 A Start: Observed Phenotype B Perform Dose-Response Curve Experiment A->B C Is curve sigmoidal with a reasonable EC50/IC50? B->C D Introduce Negative Control (Inactive Analog) C->D Yes J Re-evaluate dose. Consider toxicity. C->J No E Does Negative Control show no effect? D->E F Perform Orthogonal Assay (Different readout/system) E->F Yes I Potential Off-Target Effect or Artifact. Re-evaluate. E->I No G Is effect confirmed? F->G H High Confidence On-Target Effect G->H Yes G->I No

Caption: A decision workflow for validating on-target effects.

1. The Power of a Negative Control

A proper negative control is one of the most powerful tools in pharmacology.[14][15] In this context, the ideal negative control is a molecule that is structurally very similar to 2-(2-Bromophenyl)piperidine hydrochloride but is known to be inactive at the hypothesized target.

  • Why it works: If your biological effect is truly mediated by the target receptor, the inactive analog should fail to produce the same effect.[14] If both the active compound and the "inactive" analog produce the same result, it strongly suggests the phenotype is due to an off-target interaction or a non-specific effect related to the chemical scaffold itself.

  • What if I can't find an inactive analog? While challenging, you can sometimes use the opposite stereoisomer if the target is known to be stereoselective. For example, if you are using the (S)-enantiomer, testing the (R)-enantiomer could serve as a negative control if it shows significantly lower activity.

2. Confirmation with Orthogonal Assays

An orthogonal assay measures the same biological process but uses a different technology or readout. This helps to rule out artifacts specific to your primary assay.

Example Scenario:

  • Primary Assay: You observe that 2-(2-Bromophenyl)piperidine hydrochloride inhibits cell proliferation in a cancer cell line using a CellTiter-Glo® (luminescence-based) assay.

  • Potential Artifact: The compound could be quenching the luciferase enzyme, giving a false positive for cell death.

  • Orthogonal Assay: You re-run the experiment but measure cell death via two different methods:

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

    • Flow Cytometry: Using Annexin V/PI staining to quantify apoptosis.

If all three assays show a consistent, dose-dependent inhibition of proliferation, you can be much more confident that the observed effect is real and not an artifact.

Q4: How can I definitively prove my compound binds to the intended target and determine its selectivity?

A: To demonstrate direct physical interaction (target engagement) and assess selectivity, you need to perform binding assays and/or screen against a panel of potential off-targets.

Target Engagement: The Competitive Binding Assay

This experiment directly tests whether your compound can displace a known, labeled ligand from the target receptor.

Conceptual Workflow: Competitive Binding Assay

G cluster_0 A Prepare Membrane/Cell Lysate Expressing Target Receptor (e.g., Sigma-1 or NMDA) B Add Radiolabeled Ligand (e.g., [3H]-(+)-Pentazocine for Sigma-1) at a fixed concentration (Kd) A->B C Add Increasing Concentrations of 2-(2-Bromophenyl)piperidine HCl (The 'Competitor') B->C D Incubate to Reach Equilibrium C->D E Separate Bound from Free Radioligand (e.g., Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Plot % Displacement vs. [Competitor] Calculate Ki (Inhibition Constant) F->G

Caption: Workflow for a competitive radioligand binding assay.

Interpreting the Results: If 2-(2-Bromophenyl)piperidine hydrochloride binds to the target, it will displace the radiolabeled ligand in a dose-dependent manner. The resulting data allows you to calculate the Ki (inhibition constant) , which reflects the binding affinity of your compound for the target. A lower Ki value indicates higher binding affinity.

Assessing Selectivity: Off-Target Screening Panels

Even if your compound binds potently to your primary target, it may also bind to other receptors. Predicting these interactions in silico can be a starting point, but experimental validation is crucial.[16][17]

Many contract research organizations (CROs) offer off-target screening services.[18] A common approach is to test your compound at a fixed concentration (e.g., 1 or 10 µM) against a panel of dozens or hundreds of known receptors, ion channels, transporters, and enzymes.

Hypothetical Selectivity Data:

TargetKi (nM)Functional Activity (IC50, nM)Selectivity Ratio (vs. Sigma-1)
Sigma-1 Receptor (σ1R) 15 25 1x (Primary Target)
Sigma-2 Receptor (σ2R)15028010x
NMDA Receptor (GluN2B)850>100057x
Dopamine Transporter (DAT)>10,000>10,000>667x
Serotonin Transporter (SERT)>10,000>10,000>667x

Trustworthiness: In this hypothetical example, the compound is 10-fold selective for the Sigma-1 receptor over the Sigma-2 receptor and over 50-fold selective against the NMDA receptor. This provides strong evidence that at concentrations around its functional IC50 (25 nM), the biological effects are likely mediated by the Sigma-1 receptor. A good rule of thumb is to seek at least a 100-fold selectivity against relevant off-targets to be highly confident.

Summary & Key Takeaways

Minimizing off-target effects is not a single action but a systematic process of validation.

  • Start with a Dose-Response Curve: This is non-negotiable. It defines the optimal concentration window for your experiments.

  • Employ a "Triad of Confidence":

    • Dose-Response: Shows how much compound is needed.

    • Negative Controls: Shows the effect is specific to your molecule's unique structure.

    • Orthogonal Assays: Shows the effect is not an artifact of your measurement technique.

  • Confirm Target Engagement: Use binding assays to prove a direct interaction between your compound and the intended target.

  • Quantify Selectivity: Use broad screening panels to understand your compound's interaction profile and ensure a sufficient selectivity window.

References
  • Understanding the Importance of The Dose-Response Curve. Collaborative Drug Discovery. Available at: [Link]

  • Dose Response Curve | Definition, Equation & Examples. Study.com. Available at: [Link]

  • What is a Dose-Response Curve?. News-Medical.Net. Available at: [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • An in vitro solution to model off-target effects. Labcorp. Available at: [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Negative Control Group | Definition & Examples. Study.com. Available at: [Link]

  • What are Positive and Negative Controls?. Science Ready. Available at: [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • Understanding Positive and Negative Controls in Experiments. Oreate AI Blog. Available at: [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available at: [Link]

  • The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. PMC. Available at: [Link]

  • Positive Control vs Negative Control | Experimental Group. YouTube. Available at: [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Available at: [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH. Available at: [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. Available at: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH. Available at: [Link]

  • (S)-2-(4-Bromophenyl)piperidine hydrochloride. Lead Sciences. Available at: [Link]

  • 2-(2-bromophenyl)piperidine hydrochloride, 95%. Chembeez. Available at: [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC - PubMed Central. Available at: [Link]

  • 2-(2-bromophenyl)piperidine (C11H14BrN). PubChemLite. Available at: [Link]

  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. Available at: [Link]

  • Sigma receptor. Wikipedia. Available at: [Link]

  • Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. PubMed. Available at: [Link]

  • The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception. PubMed. Available at: [Link]

  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-). PubMed. Available at: [Link]

  • N-METHYL-d-ASPARTATE RECEPTORS AND LARGE CONDUCTANCE CALCIUM-SENSITIVE POTASSIUM CHANNELS INHIBIT THE RELEASE OF OPIOID PEPTIDES THAT INDUCE μ-OPIOID RECEPTOR INTERNALIZATION IN THE RAT SPINAL CORD. PubMed Central. Available at: [Link]

  • Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed. Available at: [Link]

  • Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. PubMed. Available at: [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. Available at: [Link]

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Optimization

Technical Support Center: Degradation Pathways of 2-(2-Bromophenyl)piperidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-(2-Bromophenyl)piperidine hydrochloride. This document is designed for researchers, analytical scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(2-Bromophenyl)piperidine hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established principles of organic chemistry and pharmaceutical stability testing. Since direct degradation studies on this specific molecule are not extensively published, this guide synthesizes data from analogous structures—bromoaromatic compounds and piperidine derivatives—to provide a predictive and scientifically grounded framework for your experiments.

Section 1: General Stability and Predicted Degradation Pathways

This section addresses fundamental questions about the molecule's stability and outlines the most probable degradation routes.

Q1: What are the most likely degradation pathways for 2-(2-Bromophenyl)piperidine hydrochloride based on its chemical structure?

Answer: Based on its structure, 2-(2-Bromophenyl)piperidine hydrochloride has two primary moieties susceptible to degradation: the piperidine ring and the bromophenyl group . The hydrochloride salt form also implies that it is often handled in aqueous or protic solutions, making hydrolysis a key consideration.

The most probable degradation pathways are:

  • Oxidation of the Piperidine Ring: The piperidine ring, particularly the carbon atoms adjacent to the nitrogen (alpha-carbons), is susceptible to oxidation. This can lead to the formation of imines, hydroxylated species, or even ring-opening products under harsh oxidative conditions.[1][2][3][4]

  • Photodegradation of the Bromophenyl Group: Bromoaromatic compounds are known to be sensitive to UV light. The primary photolytic reactions involve the cleavage of the carbon-bromine (C-Br) bond, leading to debromination (replacement of -Br with -H) or photohydrolysis (replacement of -Br with -OH).[5][6]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) coupled with high temperatures could potentially promote reactions.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. The stability of piperidine rings is generally good, but the overall structure's stability will be dependent on the specific conditions.[7]

The following diagram illustrates these predicted pathways.

G cluster_main 2-(2-Bromophenyl)piperidine HCl cluster_stress cluster_products Potential Degradation Products main_compound Parent Compound Oxidation Oxidation (e.g., H₂O₂) main_compound->Oxidation Photolysis Photolysis (UV/Vis Light) main_compound->Photolysis Hydrolysis Hydrolysis (Acid/Base) main_compound->Hydrolysis Thermal Thermal (Heat) main_compound->Thermal Imine Piperidine Imine Derivative Oxidation->Imine RingOpened Ring-Opened Products Oxidation->RingOpened Debrominated 2-Phenylpiperidine Photolysis->Debrominated Hydroxylated 2-(2-Hydroxyphenyl)piperidine Photolysis->Hydroxylated Hydrolysis->Hydroxylated Other Complex Oligomers Thermal->Other

Caption: Predicted degradation pathways for 2-(2-Bromophenyl)piperidine HCl.

Section 2: Troubleshooting Forced Degradation Studies

Forced degradation (or stress testing) is a critical step to identify potential degradants and establish the stability-indicating nature of analytical methods.[8][9] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without completely consuming the parent drug.[10]

Q2: I am starting a forced degradation study. What are the recommended initial stress conditions?

Answer: A well-designed forced degradation study should cover hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[8] It is crucial to run a control sample (protected from stress) in parallel for each condition to ensure that observed changes are due to the stress applied.

Here is a recommended starting point, summarized in the table below.

Stress ConditionRecommended ProtocolScientific Rationale & Causality
Acid Hydrolysis 0.1 M HCl at 60°C for 24-72 hours.Probes susceptibility to low pH environments. The protonated piperidine nitrogen may influence the stability of the molecule.[11]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-72 hours.Probes susceptibility to high pH. The free base form may undergo different degradation pathways than the salt form.
Oxidation 3% H₂O₂ at room temperature for 24 hours.Simulates exposure to oxidative stress. The piperidine ring is a likely target, with potential for N-oxidation or C-H oxidation.[1][3]
Photostability Expose solid & solution samples to UV/Vis light (ICH Q1B option 1 or 2).The C-Br bond is a known chromophore and is susceptible to photolytic cleavage, leading to free radical intermediates.[5]
Thermal Stress Solid drug substance at 80°C for 48 hours.Evaluates the intrinsic solid-state thermal stability of the molecule.[7]
Q3: My compound shows no degradation under initial hydrolytic (acid/base) conditions. What should I do next?

Answer: This indicates that the molecule is quite stable against hydrolysis at 60°C.

  • Causality: The C-C bond between the phenyl and piperidine rings is robust, and the C-Br bond on the aromatic ring is generally resistant to hydrolysis unless activated. The piperidine ring itself is also hydrolytically stable.

  • Troubleshooting Steps:

    • Increase Stress Severity: Incrementally increase the temperature (e.g., to 80°C) or the concentration of the acid/base (e.g., to 1 M HCl / 1 M NaOH).[11] Be cautious, as overly harsh conditions can lead to unrealistic degradation pathways not relevant to real-world stability.

    • Extend Exposure Time: If increasing severity is not desired, extend the duration of the study and monitor at intermediate time points (e.g., 72h, 96h, 1 week).

    • Confirm Analytical Method: Ensure your analytical method has sufficient sensitivity to detect a small percentage of degradation (~1-5%). Check your mass balance; a loss of the parent peak without the appearance of new peaks could indicate the formation of non-UV active products or products that are not eluting from your column.

Q4: I see many small peaks in my chromatogram after oxidative stress with H₂O₂. How do I identify the primary degradant?

Answer: The formation of multiple products is common in oxidative degradation, which often proceeds through radical mechanisms.

  • Causality: The reaction of the piperidine ring with hydroxyl radicals (from H₂O₂) can occur at multiple sites (N-H, C2-H, C3-H), leading to a mixture of products including imines, hydroxylated derivatives, and even ring-opened species.[1][2][4]

  • Troubleshooting & Investigation Protocol:

    • Reduce Stress: Lower the concentration of H₂O₂ (e.g., to 1%) or the exposure time to favor the formation of primary, kinetically preferred products over secondary, more complex degradants.

    • Time-Course Study: Analyze samples at multiple time points (e.g., 2, 6, 12, 24 hours). The primary degradant should appear first and may decrease over time as it converts to secondary products.

    • Utilize Mass Spectrometry (LC-MS): This is the most powerful tool for this problem.

      • Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32).

      • Look for a mass corresponding to dehydrogenation (M-2), which would indicate the formation of an imine (e.g., 2-(2-Bromophenyl)-2,3,4,5-tetrahydropyridine).[3]

    • Isolate and Characterize: If a specific degradant appears to be significant, preparative HPLC can be used to isolate it for structural elucidation by NMR.

The following workflow illustrates a standard approach to forced degradation studies.

G start Start: Prepare Stock Solution of Compound prep_samples Prepare Samples: - Control (no stress) - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (Light) start->prep_samples stress Apply Stress Conditions (Defined Time & Temp) prep_samples->stress analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS stress->analyze eval Evaluate Chromatograms analyze->eval no_deg No or <5% Degradation eval->no_deg No Degradation good_deg 5-20% Degradation eval->good_deg Good Degradation high_deg >50% Degradation eval->high_deg Excessive Degradation increase_stress Increase Stress Severity (Temp, Conc., Time) no_deg->increase_stress proceed Proceed to Peak Purity, Mass Balance & Identification good_deg->proceed decrease_stress Decrease Stress Severity (Temp, Conc., Time) high_deg->decrease_stress increase_stress->stress end End: Pathways Elucidated proceed->end decrease_stress->stress

Caption: Workflow for a typical forced degradation experiment.

Section 3: Analytical Method Development FAQs

Developing a robust, stability-indicating analytical method is paramount. Piperidine-containing compounds can present unique chromatographic challenges.

Q5: My parent compound peak is tailing significantly on a C18 column. What is causing this and how can I fix it?

Answer: This is a classic issue when analyzing basic compounds like piperidines by reversed-phase HPLC.

  • Causality: Peak tailing is primarily caused by secondary ionic interactions between the protonated (positively charged) piperidine nitrogen and residual, deprotonated silanol groups (negatively charged) on the surface of the silica-based stationary phase. This interaction is stronger than the desired hydrophobic interactions, causing a portion of the molecules to lag on the column.

  • Troubleshooting Solutions:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic "masking agent" to the mobile phase.[12] Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1% (v/v) is highly effective. These amines compete with your analyte for the active silanol sites, improving peak shape.

    • Lower Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid (TFA) or formic acid) ensures that both the analyte and the silanol groups are fully protonated. This creates electrostatic repulsion and minimizes ionic interactions. However, be aware that TFA can cause ion suppression if you are using LC-MS.

    • Use a Modern Column: Employ a column with end-capping technology or a hybrid particle technology (e.g., BEH) that has a lower density of residual silanols. These are specifically designed to provide better peak shape for basic compounds.

Q6: I am using LC-MS to identify degradants. What are the key mass shifts I should look for?

Answer: Based on the predicted pathways, you should extract ion chromatograms for the following theoretical masses to quickly screen for potential degradants.

Potential DegradationMass Change from Parent (M)Likely Stress ConditionRationale / Reference
Debromination M - 79/81 (loss of Br, gain of H)PhotolyticCleavage of the C-Br bond.[5]
Hydroxylation M + 16Oxidative, PhotolyticAddition of an oxygen atom.
Photohydrolysis M - 63/65 (loss of Br, gain of OH)PhotolyticReplacement of bromine with a hydroxyl group.[13]
Dehydrogenation (Imine) M - 2OxidativeH-abstraction from the piperidine ring.[1][4]
Ring Opening + Hydrolysis M + 18Oxidative, HydrolyticAddition of a water molecule across a cleaved bond.

Note: Bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Look for this characteristic isotopic pattern in your mass spectra for any bromine-containing fragment or degradant.

References
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC. PubMed Central.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online. White Rose Research Online.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF.
  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed.
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Technical Support Center: Purification of Piperidine Deriv
  • Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. PubMed.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Development of forced degradation and stability indic
  • Thermal degradation of piperazine and its structural analogs.
  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin

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Troubleshooting

Technical Support Center: Enhancing Selectivity in 2-Phenylpiperidine Synthesis &amp; Application

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylpiperidine compounds. This versatile scaffold is a cornerstone in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylpiperidine compounds. This versatile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from analgesics to CNS-targeted drugs.[1][2][3] However, achieving the desired biological effect hinges on precise control over its three-dimensional structure and substitution pattern. Selectivity—whether for a specific stereoisomer, receptor subtype, or site of functionalization—is the paramount challenge and the key to unlocking therapeutic potential while minimizing off-target effects.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move from foundational concepts of stereocontrol to advanced strategies for optimizing pharmacological selectivity, explaining the causality behind each experimental choice.

Part 1: Troubleshooting Stereoselectivity in Piperidine Ring Formation

Controlling the relative and absolute stereochemistry during the synthesis of the piperidine ring is a frequent and critical challenge. The orientation of the C2-phenyl group relative to other substituents dictates the molecule's conformation and, consequently, its biological activity.

FAQ 1: My cyclization reaction yields a mixture of cis and trans 2,X-disubstituted piperidines with low diastereoselectivity. How can I favor the desired isomer?

This is a classic problem of kinetic versus thermodynamic control.[4][5] The outcome of your reaction is determined by which product forms faster (the kinetic product) versus which product is more stable (the thermodynamic product).

Core Concept: Kinetic vs. Thermodynamic Control

In many cyclization reactions, such as Prins or carbonyl-ene cyclizations, the initial ring closure can form an intermediate (e.g., a carbocation) that leads to the cis product faster due to a lower activation energy transition state.[6][7] However, the trans product, where bulky substituents are often in a more stable equatorial arrangement in the chair conformation, is typically the thermodynamically favored isomer.[6][7] If the reaction conditions allow for equilibration (reversibility), the product ratio will shift over time to favor the most stable isomer.

Troubleshooting Strategies:

  • Lower the Temperature for Kinetic Control: To favor the kinetic product (often cis), run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. At low temperatures, once a product is formed, it lacks the energy to revert to the intermediate, effectively making the reaction irreversible.[4]

  • Increase Temperature/Time for Thermodynamic Control: To favor the more stable thermodynamic product (often trans), run the reaction at a higher temperature (e.g., reflux) for a longer duration.[6][8] This provides the necessary energy to overcome the reverse activation barrier, allowing the initial kinetic product to equilibrate to the more stable thermodynamic product.

  • Catalyst Choice is Crucial:

    • Lewis Acids (e.g., MeAlCl₂, SnCl₄): At low temperatures, Lewis acids can favor the kinetic product. However, upon warming, they can also facilitate the isomerization to the thermodynamic product.[7]

    • Brønsted Acids (e.g., HCl, TFA): Strong Brønsted acids often favor the formation of cis isomers via a mechanism with significant carbocationic character, where the cis carbocation intermediate can be more stable.[6][7]

Data Summary: Catalyst and Temperature Effects in Piperidine Cyclization

Reaction Type Catalyst Temperature Predominant Isomer Diastereomeric Ratio (dr) Reference
Carbonyl-ene MeAlCl₂ Low Temp -> Warm cis -> trans (Final) up to 93:7 trans [6][7]
Carbonyl-ene MeAlCl₂ Reflux trans up to 93:7 [6][7]

| Prins Cyclization | Conc. HCl | Low Temp | cis | up to >98:2 |[6][7] |

Part 2: Achieving Enantioselectivity: From Racemates to Single Enantiomers

For most pharmaceutical applications, a single enantiomer is required, as different enantiomers can have vastly different pharmacological or toxicological profiles.

FAQ 2: I have synthesized a racemic mixture of my N-Boc-2-phenylpiperidine derivative. What is an effective method for isolating the desired enantiomer?

While classical resolution using chiral acids is a viable option, a more elegant and efficient modern approach is asymmetric deprotonation , a form of kinetic resolution.

Core Concept: Kinetic Resolution by Asymmetric Deprotonation

This technique uses a chiral base to selectively deprotonate one enantiomer of the racemic starting material at a faster rate than the other. The most common system for N-Boc-2-arylpiperidines is n-butyllithium (n-BuLi) complexed with a chiral diamine ligand, such as (-)-sparteine or a (+)-sparteine surrogate.[9] The deprotonated enantiomer forms a configurationally stable lithiated intermediate, while the unreacted, desired enantiomer is recovered with high enantiomeric excess (ee).[9][10]

G cluster_0 Kinetic Resolution Workflow cluster_1 Reaction Products racemate Racemic (R/S) N-Boc-2-phenylpiperidine deprotonation Asymmetric Deprotonation racemate->deprotonation reagents n-BuLi / (-)-sparteine (Sub-stoichiometric) reagents->deprotonation lithiated Lithiated (R)-Intermediate (Reacts Faster) deprotonation->lithiated k_fast unreacted Unreacted (S)-Starting Material (Enantioenriched) deprotonation->unreacted k_slow quench Electrophilic Quench (e.g., H₂O or Me₃SnCl) lithiated->quench separation Chromatographic Separation unreacted->separation product Quenched Product (e.g., Recycled Racemate) quench->product product->separation final_S Desired (S)-Enantiomer (High ee) separation->final_S

Caption: Workflow for kinetic resolution via asymmetric deprotonation.

Experimental Protocol: Kinetic Resolution of N-Boc-2-phenylpiperidine

This protocol is adapted from methodologies described by Coldham et al. and serves as a representative example.[9] Always refer to primary literature and perform appropriate safety assessments.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve racemic N-Boc-2-phenylpiperidine (1.0 eq) and (-)-sparteine (0.5 eq) in anhydrous toluene at -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add a solution of n-BuLi (0.45 eq) in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C. The sub-stoichiometric amount of the chiral base ensures that only a portion of the starting material is consumed.

  • Monitoring: Stir the reaction at -78 °C for the optimized time (e.g., 1-4 hours). The reaction progress and selectivity can be monitored by chiral HPLC on quenched aliquots.

  • Quenching: Quench the reaction by adding a suitable electrophile. For simple recovery, saturated aqueous NH₄Cl can be used. For recycling the undesired enantiomer, an electrophile like trimethyltin chloride (Me₃SnCl) can be used, as the resulting stannane can be converted back to the racemic starting material.[9]

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude material using flash column chromatography to separate the unreacted, enantioenriched N-Boc-2-phenylpiperidine from the quenched by-product.

  • Analysis: Determine the enantiomeric excess (ee) of the recovered starting material using chiral HPLC.

Troubleshooting Tip: Low enantioselectivity can sometimes be caused by pre-mixing the n-BuLi and sparteine before addition. Adding the n-BuLi solution to the mixture of substrate and ligand often improves selectivity.[9]

Part 3: Controlling Pharmacological Selectivity

Once the desired stereoisomer is obtained, the next challenge is often to enhance its selectivity for a specific biological target over related off-targets (e.g., σ₁ vs. σ₂ receptors, or different opioid receptor subtypes).

FAQ 3: My 2-phenylpiperidine lead compound binds to both σ₁ and σ₂ receptors. How can I engineer higher selectivity for the σ₁ receptor?

Achieving subtype selectivity is a central task in medicinal chemistry that relies on exploiting subtle differences in the topology and chemical environment of the receptor binding pockets.

Core Concept: Structure-Activity Relationship (SAR) and Rational Design

By systematically modifying the structure of your lead compound and measuring the resulting change in binding affinity, you can build a structure-activity relationship (SAR) model. This model informs rational design to improve selectivity.

Strategies for Enhancing σ₁ Selectivity:

  • Modify the N-Substituent: The nitrogen atom of the piperidine ring is a key interaction point and a common site for modification. Changing the size, length, and electronics of the N-substituent can drastically alter selectivity. For piperidine-4-carboxamide scaffolds, introducing a 4-chlorobenzyl group on the piperidine nitrogen has been shown to confer very high σ₁ affinity and selectivity.[11]

  • Explore the Phenyl Ring Substitution: Adding substituents to the 2-phenyl ring can introduce new interactions or create steric clashes with one receptor subtype but not the other. Explore electron-donating and electron-withdrawing groups at the ortho, meta, and para positions.

  • Conformational Constraint: The flexibility of the 2-phenylpiperidine core can allow it to adapt to multiple binding sites. Introducing conformational rigidity can lock the molecule into a shape that is optimal for the desired target. This can be achieved by:

    • Adding bulky groups that restrict bond rotation.

    • Creating bicyclic or spirocyclic analogs.

    • Understanding the preferred conformation (axial vs. equatorial phenyl group) is critical. The axial conformer may be favored in some N-substituted piperidines due to allylic strain, presenting a unique exit vector for substituents to explore the binding site.[12][13]

G cluster_0 Strategy for Improving Receptor Selectivity start Lead Compound (Poor Selectivity) sar Systematic SAR Exploration start->sar mod_N Modify N-Substituent (Size, Electronics) sar->mod_N Vector 1 mod_Ph Modify Phenyl Ring (Substitution Pattern) sar->mod_Ph Vector 2 mod_Conf Introduce Conformational Constraint sar->mod_Conf Vector 3 assay Binding Assay (Ki for Target vs. Off-Target) mod_N->assay mod_Ph->assay mod_Conf->assay result Analyze Data: Improved Selectivity? assay->result result->sar No, Iterate optimized Optimized Compound (High Selectivity) result->optimized Yes

Caption: Iterative cycle for selectivity optimization.

Data Summary: SAR of Piperidine-4-Carboxamides for Sigma Receptor Selectivity

Compound Piperidine N-Substituent Amide Moiety σ₁ Ki (nM) σ₂ Ki (nM) Selectivity (σ₂/σ₁) Reference
2a Benzyl Benzyl 12.0 728 61 [11]
2f 4-Chlorobenzyl Benzyl 6.4 1000 156 [11]

| 2k | 4-Chlorobenzyl | Tetrahydroquinoline | 3.7 | 1300 | 351 |[11] |

This data clearly illustrates that modifying both the piperidine N-substituent (benzyl vs. 4-chlorobenzyl) and the amide portion of the molecule dramatically impacts both affinity and, critically, selectivity for the σ₁ receptor.[11]

References

  • D. G. A. M. d. Koning, W. J. T. Steverink, A. P. H. T. M. d. Goey, L. A. M. v. d. Broek, J. W. G. D. d. Boer, W. N. Speckamp, H. Hiemstra. NMR evidence of the kinetic and thermodynamic products in the NIS promoted cyclization of 1-phenyl-4-pentenylamines. Synthesis and reactivity of trans-2-phenyl-5-iodopiperidines. Chemical Communications. URL: [Link]

  • P. A. Clarke, P. S. Sellars, A. C. Jones. Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry. URL: [Link]

  • P. A. Clarke, P. S. Sellars, A. C. Jones. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed. URL: [Link]

  • J. J. T. H. P. v. d. Werf, J. G. D. d. Boer, D. Leonori. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. URL: [Link]

  • H. Liu, K. Anderson, Y. Li, J. A. T. Romero, T. L. Johnson, J. D. Chodera, M. P. Mazanetz. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. URL: [Link]

  • Chem-Impex. 2-Phenylpiperidine. Chem-Impex International. URL: [Link]

  • E. J. Cochrane, D. Leonori, L. A. Hassall, I. Coldham. Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. URL: [Link]

  • I. O'Neil. Asymmetric routes to substituted piperidines. Chemical Communications. URL: [Link]

  • Unknown. Phenylpiperidines. ScienceDirect. URL: [Link]

  • S. A. Shipilovskikh, A. Y. Eltsov, V. Y. Vaganov, A. I. Matern. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. URL: [Link]

  • H. G. Lee, H. J. Kim, S. H. Kim, S. H. Lee, J. H. Park, Y. S. Lee. Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • A. R. Katritzky, M. L. Lopez-Rodriguez, J. J. J. d. Pozo. Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

  • H. Liu, K. Anderson, Y. Li, J. A. T. Romero, T. L. Johnson, J. D. Chodera, M. P. Mazanetz. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health. URL: [Link]

  • J. P. Kaye, A. D. Kaye, R. D. Urman. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. URL: [Link]

  • J. P. Kaye, A. D. Kaye, R. D. Urman. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. URL: [Link]

  • C. T. Werner, C. G. W. L. T. W. W. d. W. d. Graaf. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. URL: [Link]

  • K. Pandurangan, S. S. Narayanan, N. Chandrasekaran. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. URL: [Link]

  • LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. URL: [Link]

  • W. B. Jensen. Kinetic vs Thermodynamic Control. University of Cincinnati. URL: [Link]

  • D. Zampieri, M. Mamolo, S. Pricl, E. Laurini. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry. URL: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Target Validation of 2-(2-Bromophenyl)piperidine hydrochloride

This guide provides a comprehensive framework for the target validation of 2-(2-Bromophenyl)piperidine hydrochloride, a novel synthetic compound with potential neuropharmacological activity. For clarity within this guide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the target validation of 2-(2-Bromophenyl)piperidine hydrochloride, a novel synthetic compound with potential neuropharmacological activity. For clarity within this guide, 2-(2-Bromophenyl)piperidine hydrochloride will be referred to as Compound X . Given its structural similarity to known psychoactive agents, we hypothesize that its primary biological targets may include monoamine transporters and sigma receptors, both of which are critical in central nervous system (CNS) function and are the focus of extensive drug discovery efforts.[1][2]

The process of validating a drug's target is a cornerstone of modern pharmacology, ensuring that a compound's therapeutic effects are mediated through its intended molecular target.[3] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of Compound X's performance against established pharmacological tools using a multi-faceted, data-driven approach. We will progress through three critical phases of target validation: initial binding affinity determination, confirmation of target engagement in a cellular environment, and characterization of functional activity.

The comparators selected for this study are well-characterized ligands for our hypothesized targets:

  • GBR 12909 (Vanoxerine): A potent and selective dopamine transporter (DAT) inhibitor, serving as our benchmark for DAT-related activity.[4][5]

  • (+)-Pentazocine: A high-affinity and selective sigma-1 (σ1) receptor agonist, used to benchmark σ1 receptor interaction.[6][7]

  • Rimcazole: A sigma-2 (σ2) receptor antagonist that also exhibits DAT inhibitory properties, providing a valuable tool for dissecting polypharmacology.

Phase 1: Primary Target Identification via Radioligand Binding Assays

Rationale: The initial and most fundamental step in target validation is to determine if a compound physically interacts with its hypothesized target. Radioligand binding assays are the gold standard for quantifying this interaction, allowing us to determine the binding affinity (Ki) of Compound X for the human dopamine transporter (hDAT), sigma-1 (σ1), and sigma-2 (σ2) receptors.[8] A low Ki value indicates high binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted for the three targets using specific radioligands and cell membrane preparations.

  • Membrane Preparation:

    • For hDAT, use cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter.

    • For σ1 and σ2 receptors, use membranes from a cell line with high endogenous expression, such as the human neuroblastoma cell line SK-N-SH, or from guinea pig liver preparations.[7][9]

    • Homogenize cells or tissues in an ice-cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an appropriate assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup:

    • Perform assays in a 96-well plate format.[10]

    • To each well, add:

      • 50 µL of assay buffer (or a known non-specific ligand like haloperidol for defining non-specific binding).

      • 50 µL of Compound X or a comparator compound at 10-12 different concentrations.

      • 50 µL of the appropriate radioligand at a fixed concentration (near its Kd value).

        • hDAT: [³H]-WIN 35,428

        • σ1 Receptor: [³H]-(+)-Pentazocine[7][11]

        • σ2 Receptor: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of (+)-pentazocine to block σ1 sites.[12]

      • 100 µL of the prepared cell membrane suspension.

  • Incubation & Filtration:

    • Incubate the plates for 60-120 minutes at room temperature or 37°C (depending on the target) to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Comparative Binding Affinity Data
CompoundhDAT Ki (nM)σ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
Compound X 15.2 89.5 45.3
GBR 129093.1>10,000>10,000
(+)-Pentazocine>10,0005.81,250
Rimcazole250.6180.122.4

Interpretation: The hypothetical data suggest that Compound X possesses a polypharmacological profile. Its highest affinity is for the dopamine transporter (DAT), with a Ki of 15.2 nM. It also shows significant, albeit lower, affinity for the σ2 and σ1 receptors. In comparison, GBR 12909 is highly selective for DAT, and (+)-Pentazocine is highly selective for the σ1 receptor. Rimcazole confirms its known profile with the highest affinity for the σ2 receptor and moderate affinity for DAT. This initial screen strongly validates hDAT as a primary target of Compound X.

Phase 2: Cellular Target Engagement Confirmation with CETSA

Rationale: While binding assays are powerful, they are typically performed on isolated cell membranes. It is crucial to confirm that a compound can penetrate the cell membrane and engage its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is an innovative method that measures the thermal stabilization of a target protein upon ligand binding in intact cells.[13][14] An increase in the protein's melting temperature (Tm) in the presence of the compound provides direct evidence of target engagement.[15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture HEK293 cells expressing hDAT to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10-50 µM) of Compound X or GBR 12909 for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., from 37°C to 67°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

    • Transfer the supernatant to new tubes.

  • Analysis (Western Blot):

    • Quantify the amount of soluble hDAT remaining at each temperature using Western blot analysis with a specific anti-DAT antibody.

    • Plot the band intensity for soluble hDAT against the temperature to generate melting curves.

    • The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). The difference in Tm between the vehicle- and drug-treated groups (ΔTm) represents the degree of thermal stabilization.

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_culture Step 1: Cell Treatment cluster_heating Step 2: Heat Challenge cluster_lysis Step 3: Lysis & Separation cluster_analysis Step 4: Analysis start HEK293-hDAT Cells treat_vehicle Treat with Vehicle (DMSO) start->treat_vehicle treat_compound Treat with Compound X start->treat_compound heat_vehicle Heat Aliquots (37°C to 67°C) treat_vehicle->heat_vehicle heat_compound Heat Aliquots (37°C to 67°C) treat_compound->heat_compound lyse_vehicle Freeze-Thaw Lysis heat_vehicle->lyse_vehicle lyse_compound Freeze-Thaw Lysis heat_compound->lyse_compound centrifuge_vehicle Centrifugation lyse_vehicle->centrifuge_vehicle supernatant_vehicle Collect Soluble Fraction centrifuge_vehicle->supernatant_vehicle wb Western Blot (Anti-DAT Antibody) supernatant_vehicle->wb centrifuge_compound Centrifugation lyse_compound->centrifuge_compound supernatant_compound Collect Soluble Fraction centrifuge_compound->supernatant_compound supernatant_compound->wb plot Plot Melting Curves wb->plot calc Calculate ΔTm plot->calc

Caption: Workflow for CETSA to confirm target engagement in intact cells.

Comparative Cellular Target Engagement Data
CompoundTargetApparent Tm (Vehicle)Apparent Tm (Compound)ΔTm (°C)
Compound X hDAT49.5°C55.2°C+5.7
GBR 12909hDAT49.5°C57.8°C+8.3

Interpretation: The data show that both Compound X and the positive control, GBR 12909, induce a significant thermal stabilization of the hDAT protein in intact cells. The robust positive shift in the melting temperature (ΔTm) for Compound X provides compelling evidence that it crosses the cell membrane and directly binds to hDAT in a physiological context, thus validating the binding assay results.

Phase 3: Functional Activity Assessment

Rationale: Confirming that a compound binds to a target is essential, but it is equally important to understand the functional consequence of that binding. For a transporter like DAT, the key function is the reuptake of dopamine from the synaptic cleft.[17][18] A dopamine uptake inhibition assay measures a compound's ability to block this function, providing a direct link between target engagement and a biological effect.[19][20]

Experimental Protocol: [³H]-Dopamine Uptake Inhibition Assay
  • Cell Plating:

    • Plate HEK293-hDAT cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.[21]

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 15-20 minutes with various concentrations of Compound X, GBR 12909, or vehicle.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.[22]

    • Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]-Dopamine.

  • Quantification and Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR 12909) or by using non-transfected cells.

    • Plot the percentage of dopamine uptake inhibition against the compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of dopamine uptake).

Dopamine Transporter (DAT) Mechanismdot

DAT_Mechanism cluster_outside Synaptic Cleft (Extracellular) cluster_inside Presynaptic Neuron (Intracellular) DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Normal Reuptake CompoundX Compound X CompoundX->DAT Inhibition DA_in Dopamine (DA) DAT->DA_in

Sources

Comparative

A Comparative Guide to P2Y14 Receptor Antagonists: Benchmarking Diverse Scaffolds

For Researchers, Scientists, and Drug Development Professionals The P2Y14 Receptor: A Key Player in Inflammation and Immunity The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a critical component of the purine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The P2Y14 Receptor: A Key Player in Inflammation and Immunity

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a critical component of the purinergic signaling system.[1] Activated by endogenous UDP-sugars like UDP-glucose, which are released from cells during stress or damage, P2Y14R is a key player in inflammatory and immune responses.[2] Its expression is prominent in immune cells, such as neutrophils and mast cells, and it has been implicated in a range of inflammatory conditions including asthma, neuropathic pain, and gout.[1][3]

Upon activation, the P2Y14R couples to Gαi, an inhibitory G protein. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade triggers various cellular responses, most notably chemotaxis of immune cells to sites of inflammation.[5] The central role of P2Y14R in orchestrating these inflammatory responses makes it a highly attractive therapeutic target for a new generation of anti-inflammatory drugs.[6]

The Landscape of P2Y14R Antagonists

The quest for potent and selective P2Y14R antagonists has led to the exploration of several distinct chemical scaffolds. Early research identified nucleotide-based antagonists, but their poor pharmacokinetic properties limited their therapeutic potential. This has spurred the development of small molecule, non-nucleotide antagonists with improved drug-like characteristics.

The Naphthalene-Based Scaffold: The Prototypical Antagonist

The most well-characterized class of P2Y14R antagonists is based on a 2-naphthoic acid scaffold. Within this class, PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid) stands out as a highly potent and selective antagonist.[1] It is often used as a reference compound in the evaluation of new potential antagonists.

Piperidine Bioisosteres and Beyond: The Search for Improved Properties

While potent, zwitterionic antagonists like PPTN often suffer from low oral bioavailability.[7] This has driven medicinal chemistry efforts to replace the piperidine moiety with other heterocyclic groups or to modify it to improve pharmacokinetic properties.[7] These efforts have led to the development of antagonists with triazole and pyrazole substitutions, some of which have demonstrated oral efficacy in animal models.[7]

Diverse Scaffolds: Expanding the Chemical Space

Virtual screening and high-throughput screening campaigns have identified several other novel scaffolds for P2Y14R antagonism.[1] These include compounds based on pyrimidine piperidine and 3-substituted benzoic acid cores.[1] The identification of these diverse chemical starting points is crucial for developing a broad portfolio of potential therapeutic agents targeting the P2Y14R.

Comparative Performance of P2Y14R Antagonists

The following table summarizes the in vitro potency of selected P2Y14R antagonists from different chemical classes. The data is compiled from various studies to provide a comparative overview.

Compound Name/ReferenceChemical ScaffoldPotency (IC50/Ki)Assay System
PPTN Naphthalene-piperidine~4 nM (IC50)cAMP accumulation in HEK293 cells
Compound 8 (from Tian et al., 2020) Novel Scaffold (Virtual Screen Hit)2.46 nM (IC50)cAMP accumulation in HEK293 cells
MRS4917 Naphthalene-pyrazole2.88 nM (IC50)Radioligand binding assay
MRS4916 Naphthalene-triazole3.69 nM (IC50)Radioligand binding assay
Compound 32 (from Ko et al., 2021) Naphthalene-isoxazole15 nM (IC50)Radioligand binding assay

Visualizing the Mechanism: P2Y14R Signaling and Antagonist Evaluation

To understand the context of antagonist activity, it is essential to visualize the underlying biological processes and the experimental workflows used for their characterization.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14R P2Y14R G_protein Gαi/βγ P2Y14R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Binds to G_protein->AC Inhibits ATP ATP ATP->AC downstream Downstream Effects (e.g., Chemotaxis) cAMP->downstream Regulates

Caption: P2Y14R signaling pathway.

Antagonist_Evaluation_Workflow cluster_assay cAMP Accumulation Assay start Seed P2Y14R-expressing cells preincubate Pre-incubate with antagonist start->preincubate stimulate Stimulate with Forskolin + Agonist (UDP-glucose) preincubate->stimulate lyse Lyse cells and measure cAMP levels stimulate->lyse analyze Analyze data and determine IC50 lyse->analyze

Caption: Experimental workflow for P2Y14R antagonist evaluation.

Experimental Protocols

A self-validating system is crucial for trustworthy and reproducible results. The following protocols are standard in the field for characterizing P2Y14R antagonists.

cAMP Accumulation Functional Assay

This assay is a cornerstone for evaluating the functional consequence of P2Y14R antagonism. The causality is clear: a potent antagonist will block the agonist-induced inhibition of cAMP production.

Step-by-Step Methodology:

  • Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in appropriate media and seeded into 384-well plates approximately 24 hours before the assay.[1]

  • Cell Preparation: On the day of the assay, the culture medium is removed, and the cells are washed with a phosphate-buffered saline solution.[1]

  • Antagonist Incubation: The cells are then pre-incubated with an induction buffer containing various concentrations of the test antagonist for a defined period (e.g., 30 minutes) at 37°C.[1]

  • Agonist Stimulation: To stimulate cAMP production, forskolin (an adenylyl cyclase activator) is added, followed by a P2Y14R agonist such as UDP-glucose.[1]

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and the IC50 value is calculated from the concentration-response curve.

Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for the P2Y14 receptor by assessing its ability to compete with a labeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing the human P2Y14 receptor.

  • Binding Reaction: The cell membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled P2Y14R ligand (e.g., a fluorescently labeled antagonist) and varying concentrations of the unlabeled test antagonist.

  • Equilibrium: The reaction is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a filter plate.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the Ki or IC50 value of the antagonist is determined.

In Vivo Models: Neutrophil Chemotaxis

To assess the in vivo efficacy of P2Y14R antagonists, animal models of inflammation are employed. One common model evaluates the inhibition of neutrophil chemotaxis.

Step-by-Step Methodology:

  • Animal Model: A suitable animal model of inflammation is chosen, such as a murine model of allergic asthma or peritonitis.

  • Antagonist Administration: The test antagonist is administered to the animals via an appropriate route (e.g., intraperitoneal or oral).

  • Inflammatory Challenge: An inflammatory stimulus (e.g., allergen challenge or injection of a chemoattractant) is introduced to induce neutrophil recruitment to a specific tissue or cavity (e.g., the lungs or peritoneal cavity).

  • Sample Collection: At a predetermined time point after the inflammatory challenge, samples such as bronchoalveolar lavage fluid or peritoneal lavage fluid are collected.

  • Cell Counting: The number of neutrophils in the collected fluid is quantified, typically by flow cytometry or manual cell counting after staining.

  • Data Analysis: The ability of the antagonist to reduce the number of recruited neutrophils compared to a vehicle-treated control group is determined to assess its in vivo efficacy.

Conclusion

The P2Y14 receptor remains a promising target for the development of novel anti-inflammatory therapies. While the specific compound 2-(2-Bromophenyl)piperidine hydrochloride lacks published data in this context, the broader class of piperidine-containing molecules, exemplified by the potent antagonist PPTN, has been instrumental in validating P2Y14R as a therapeutic target. The ongoing exploration of diverse chemical scaffolds continues to yield novel antagonists with improved pharmacokinetic profiles and in vivo efficacy. The standardized and robust experimental protocols outlined in this guide are essential for the continued discovery and development of the next generation of P2Y14R-targeted therapeutics.

References

  • Tian, S., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Journal of Advanced Research, 23, 133-142. Available from: [Link]

  • Ko, H., et al. (2021). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science, 4(3), 1113-1134. Available from: [Link]

  • Gao, Z. G., & Jacobson, K. A. (2019). Recent progress on the discovery of P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 175, 219-227. Available from: [Link]

  • Scrivens, M., & Dickenson, J. M. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(7), 3845-3863. Available from: [Link]

  • Harden, T. K., et al. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 199(2), 149-160. Available from: [Link]

  • Jayasekara, M. P. S., et al. (2019). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. ACS Medicinal Chemistry Letters, 10(10), 1433-1438. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (n.d.). Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions. NIDDK Technology Transfer. Available from: [Link]

  • Barrett, M. O., et al. (2013). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS Chemical Neuroscience, 4(12), 1545-1554. Available from: [Link]

  • Ebone, R., et al. (2023). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Inflammation Research, 72(1), 1-13. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). P2RY14 purinergic receptor P2Y14 [ Homo sapiens (human) ]. Gene - NCBI. Available from: [Link]

  • Sedeek, K. A., et al. (2024). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry. Available from: [Link]

  • Carter, R. L., et al. (2012). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology, 82(5), 906-915. Available from: [Link]

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Comparative

A Researcher's Guide to the In Vivo Validation of 2-(2-Bromophenyl)piperidine hydrochloride: A Comparative Framework

For drug development professionals and researchers in neuroscience, the piperidine scaffold is a cornerstone of innovation, present in a multitude of clinically significant drugs targeting the central nervous system (CNS...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in neuroscience, the piperidine scaffold is a cornerstone of innovation, present in a multitude of clinically significant drugs targeting the central nervous system (CNS).[1][2] The novel compound, 2-(2-bromophenyl)piperidine hydrochloride, represents a promising but uncharacterized molecule within this class. This guide provides a comprehensive, technically-grounded framework for its in vivo validation. We will proceed from a structurally-informed hypothesis about its mechanism of action to a multi-phase experimental plan designed to elucidate its pharmacological profile. This guide is structured not as a rigid template, but as a logical progression of inquiry, explaining the causality behind each experimental choice. The ultimate goal is to benchmark its performance against established pharmacological agents, providing the critical data necessary for further development.

Part 1: Hypothesized Mechanism of Action - An NMDA Receptor Antagonist?

The structure of 2-(2-bromophenyl)piperidine hydrochloride bears a notable resemblance to phencyclidine (PCP), a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] The piperidine ring is a core component of PCP and many of its analogs.[4] This structural similarity forms our primary hypothesis: 2-(2-bromophenyl)piperidine hydrochloride acts as a non-competitive antagonist at the NMDA receptor.

NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory. Their dysfunction is implicated in a range of neurological and psychiatric disorders.[3] Antagonists like PCP and ketamine block the channel pore, preventing calcium influx and downstream signaling.[5] This action can produce a range of effects, including anesthesia, analgesia, and, at sub-anesthetic doses, psychomimetic and antidepressant-like responses.[6][7]

To visualize this proposed mechanism, the following diagram illustrates the NMDA receptor signaling pathway and the putative site of action for our test compound.

NMDA_Pathway cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ion_Channel Ion Channel Pore Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Opens Channel Glutamate Glutamate & Glycine (Co-agonist) Glutamate->NMDA_Receptor Binds Compound 2-(2-Bromophenyl)piperidine HCl (Hypothesized Antagonist) Compound->Ion_Channel Blocks Pore (Non-competitive) Mg Mg2+ Mg->Ion_Channel Blocks (at rest) Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activates Cellular_Response Synaptic Plasticity, Neurotransmission Downstream->Cellular_Response Modulates

Caption: Hypothesized mechanism of 2-(2-Bromophenyl)piperidine hydrochloride at the NMDA receptor.

Part 2: A Phased Approach to In Vivo Validation

A rigorous in vivo assessment requires a systematic progression from foundational safety and pharmacokinetic profiling to robust behavioral and neurochemical analyses. The following workflow is designed to be self-validating, with each phase informing the next.

Caption: A sequential workflow for the in vivo validation of a novel CNS compound.

Phase 1: Pharmacokinetics (PK) and Acute Safety

Causality: Before assessing what a compound does, we must understand how it is absorbed, distributed, metabolized, and excreted (ADME). This PK data is not merely procedural; it is essential for designing meaningful efficacy studies by ensuring that the compound reaches the target organ (the brain) at sufficient concentrations and for an adequate duration. An acute safety screen is run in parallel to identify a safe and tolerable dose range, preventing adverse effects from confounding behavioral results.

Experimental Protocol: Preliminary PK Screen

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=3 per group):

    • Group A: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group B: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Procedure:

    • Administer 2-(2-bromophenyl)piperidine hydrochloride via the assigned route.

    • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

    • At the final time point, euthanize animals and collect brain tissue.

    • Process plasma and brain homogenates.

    • Analyze compound concentrations using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Key Parameters to Calculate:

    • Maximum concentration (Cmax).

    • Time to maximum concentration (Tmax).

    • Area under the curve (AUC).

    • Half-life (t1/2).

    • Oral bioavailability (F%).

    • Brain-to-plasma ratio.

Phase 2: Behavioral Phenotyping

Causality: This phase directly tests our hypothesis. NMDA receptor antagonists are known to induce specific, dose-dependent behavioral changes.[6][8] For example, they often cause hyperlocomotion at lower doses, can have anxiolytic or anxiogenic effects, and famously show rapid antidepressant-like effects in preclinical models like the Forced Swim Test.[6][9] Observing this pattern of behavior would provide strong, albeit indirect, evidence of NMDA receptor modulation.

Experimental Protocol: Open Field Test (Locomotor Activity)

  • Animal Model: Male C57BL/6 mice.

  • Groups (n=10-12 per group):

    • Vehicle control (e.g., saline or 0.5% Tween 80).

    • 2-(2-bromophenyl)piperidine hydrochloride (e.g., 1, 5, 10 mg/kg, intraperitoneally - IP). Doses are informed by Phase 1.

  • Procedure:

    • Administer the compound or vehicle 30 minutes prior to testing.

    • Place each mouse in the center of an open field arena (e.g., 40x40 cm).

    • Record activity for 15-30 minutes using an automated tracking system.

  • Key Parameters to Measure:

    • Total distance traveled (hyper/hypo-locomotion).

    • Time spent in the center vs. periphery (an indicator of anxiety-like behavior).

    • Rearing frequency.

Experimental Protocol: Forced Swim Test (Antidepressant-like Activity)

  • Animal Model: Male C57BL/6 mice.

  • Groups (n=10-12 per group):

    • Vehicle control.

    • 2-(2-bromophenyl)piperidine hydrochloride (doses selected from Open Field results).

    • Positive control: Ketamine (e.g., 10 mg/kg, IP).[6]

  • Procedure:

    • Administer the compound or vehicle 30-60 minutes prior to the test.

    • Place each mouse in a glass cylinder filled with water (25°C) from which it cannot escape.

    • Record a 6-minute session. Score the last 4 minutes for immobility.

  • Key Parameter to Measure:

    • Duration of immobility. A significant reduction in immobility time is interpreted as an antidepressant-like effect.[9]

Phase 3: Target Engagement & Neurochemical Correlates

Causality: While behavioral data provides strong clues, demonstrating a direct effect on brain neurochemistry provides a more mechanistic link. NMDA receptor antagonists are known to increase the release of dopamine in cortical brain regions, a phenomenon thought to contribute to their psychomimetic and potentially therapeutic effects.[10] This experiment aims to confirm if our compound engages its putative target in a way that produces a known downstream neurochemical signature.

Experimental Protocol: In Vivo Microdialysis

  • Animal Model: Male Sprague-Dawley rats (allowing for larger surgical implants).

  • Procedure:

    • Surgically implant a microdialysis guide cannula targeting the medial prefrontal cortex (mPFC). Allow for recovery.

    • On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples to establish stable dopamine levels.

    • Administer 2-(2-bromophenyl)piperidine hydrochloride (IP) at a behaviorally active dose.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

    • Analyze dopamine concentrations in the dialysate using HPLC with electrochemical detection.

  • Key Parameter to Measure:

    • Percent change in extracellular dopamine levels from baseline.

Part 3: Comparative Analysis with Established Alternatives

No compound is evaluated in a vacuum. Its potential is defined by its performance relative to existing options. The most relevant comparators for our hypothesized mechanism are Ketamine and its parent compound class representative, Phencyclidine (PCP).

Parameter 2-(2-Bromophenyl)piperidine HCl (Hypothesized) Ketamine (Established) Phencyclidine (PCP) (Established)
Primary Mechanism Non-competitive NMDA Receptor AntagonistNon-competitive NMDA Receptor Antagonist[5]Non-competitive NMDA Receptor Antagonist[3]
Potency To be determined (TBD)Lower potency than PCP.[5][8]High potency.[8]
Duration of Action TBDShort (30-60 minutes).[5]Long (several hours).[8]
Locomotor Activity Expected to cause dose-dependent hyperlocomotion.Induces hyperlocomotion.[6]Induces hyperlocomotion and stereotypy.[10]
Antidepressant-like Effect Expected to reduce immobility in Forced Swim Test.Rapid antidepressant effects in FST.[9]Can induce behavioral despair with repeated administration.[3]
Cortical Dopamine Release Expected to increase dopamine release in mPFC.Increases dopamine release in prefrontal cortex.[10]Increases dopamine release in cortical regions.[10]
Adverse Effects Profile TBDLower incidence of adverse emergence reactions than PCP.[7]High incidence of dissociation, delirium, and psychosis.[4]

This comparative table provides clear benchmarks. The goal of the validation plan is to populate the first column with robust experimental data. An ideal outcome would be a compound that retains the rapid antidepressant-like efficacy of ketamine but possesses an improved safety profile, longer duration of action, or better oral bioavailability.

Conclusion

The journey from a novel chemical entity to a validated therapeutic candidate is built on a foundation of rigorous, hypothesis-driven science. This guide outlines a logical and comprehensive pathway for the in vivo characterization of 2-(2-bromophenyl)piperidine hydrochloride. By systematically evaluating its pharmacokinetics, behavioral effects, and neurochemical impact in direct comparison to established agents like ketamine and PCP, researchers can effectively determine its pharmacological identity and therapeutic potential. Each experimental step is designed not merely to generate data, but to answer critical questions that validate or refute the guiding hypothesis, ensuring a trustworthy and scientifically sound assessment.

References

  • BenchChem. Validating Neuroprotective Effects of Novel Piperidine Compounds In Vivo: A Comparative Guide. BenchChem.
  • Gresch, P. J., Sved, A. F., Zigmond, M. J., & Finlay, J. M. (1995). Differential effects of phencyclidine (PCP) and ketamine on mesocortical and mesostriatal dopamine release in vivo. PubMed.
  • Smear, M. C., Hsiang, J. C., & Cox, J. A. (2020). A Model to Study NMDA Receptors in Early Nervous System Development. eNeuro.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Nabeshima, T., Murase, K., Ishimaru, H., & Kameyama, T. (1998). Animal model of schizophrenia: dysfunction of NMDA receptor-signaling in mice following withdrawal from repeated administration of phencyclidine. PubMed.
  • Matsumoto, R. R., Bowen, W. D., & Walker, J. M. (1995). In Vivo Labeling of Sigma Receptors in Mouse Brain With [3H]4-phenyl-1-(4-phenylbutyl)piperidine. PubMed.
  • Kozikowski, A. P. Biological Studies of Piperidine Analogs of Cocaine. Grantome.
  • Jones, B. E., Tovar, K. R., Goehring, A., Ja, C., & Rfa, N. (2023). Optimizing animal models of autoimmune encephalitis using active immunization. Frontiers in Immunology.
  • Budac, D., et al. (2018). Pregnanolone Glutamate, a Novel Use-Dependent NMDA Receptor Inhibitor, Exerts Antidepressant-Like Properties in Animal Models. Frontiers in Cellular Neuroscience.
  • Bridgland, L. A., & MacQueen, G. (2019). A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity. Journal of Psychopharmacology.
  • Kozlovskaya, L. I., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Ghelardini, C., et al. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. PubMed.
  • Nicholson, K. L., & Balster, R. L. (1987). Behavioral effects of phencyclidine and ketamine alone and in combination with other drugs. PubMed.
  • Enamine. Analogues of Piperidine for Drug Design. Enamine.
  • Harvey, S. C. (2006). Ketamine, But Not Phencyclidine, Selectively Modulates Cerebellar GABAA Receptors Containing α6 and δ Subunits. Journal of Pharmacology and Experimental Therapeutics.
  • St. Germaine, D. (2022). A Review of Phencyclidine and Ketamine Analogues: Naming, Pharmacology, and EI-MS Interpretation. YouTube.
  • Medical News Today. (2024). How do PCP and ketamine work and how do they affect the body? Medical News Today.

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Comparative

A Comparative Guide to Validating the Therapeutic Potential of 2-(2-Bromophenyl)piperidine hydrochloride as a Novel Analgesic

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical validation of 2-(2-Bromophenyl)piperidine hydrochloride, a novel phenylpiperidine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of 2-(2-Bromophenyl)piperidine hydrochloride, a novel phenylpiperidine derivative. Given its structural similarity to known centrally acting agents, we will proceed under the scientifically grounded hypothesis that this compound is a potential modulator of the µ-opioid receptor (MOR), a key target in pain management. This document offers an in-depth comparison with established alternatives and provides detailed experimental protocols to rigorously assess its therapeutic viability as an analgesic.

The piperidine moiety is a cornerstone in medicinal chemistry, integral to a vast number of pharmaceuticals, particularly those targeting the central nervous system.[1][2][3] Phenylpiperidine derivatives, specifically, have a rich history in the development of analgesics, with prominent examples including meperidine and fentanyl.[4] Our subject compound, 2-(2-Bromophenyl)piperidine hydrochloride, presents a unique structural variation whose impact on efficacy, selectivity, and safety warrants systematic investigation.

Part 1: Mechanistic Hypothesis and Rationale

The core hypothesis is that 2-(2-Bromophenyl)piperidine hydrochloride functions as an agonist at the µ-opioid receptor. Activation of MORs in the central and peripheral nervous systems is the primary mechanism for the most effective analgesics. This agonism initiates a signaling cascade that ultimately reduces neuronal excitability and nociceptive signal transmission.

The rationale for this hypothesis is twofold:

  • Structural Precedent: The phenylpiperidine scaffold is a well-established pharmacophore for MOR ligands.[4]

  • Modulatory Potential of Substitution: The 2-bromo substitution on the phenyl ring is a critical modification. Halogenation can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including binding affinity, selectivity, and metabolic stability. This specific substitution could offer a novel profile compared to existing MOR agonists.

Hypothesized Signaling Pathway

Activation of the G-protein coupled µ-opioid receptor by an agonist like our test compound is expected to trigger the following intracellular events:

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR µ-Opioid Receptor (GPCR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx (Reduced) Ca_Channel->Ca_Influx K_Channel GIRK Channel (K+ Channel) K_Efflux K+ Efflux (Increased) K_Channel->K_Efflux Compound 2-(2-Bromophenyl)piperidine (Agonist) Compound->MOR Binds & Activates G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Firing Ca_Influx->Hyperpolarization K_Efflux->Hyperpolarization

Caption: Hypothesized µ-opioid receptor (MOR) signaling cascade upon agonist binding.

Part 2: A Phased Approach to Preclinical Validation

A rigorous validation process is essential. The following experimental workflow provides a self-validating system, where each phase builds upon the last, from initial target engagement to in vivo efficacy.

Validation_Workflow A Phase 1: In Vitro Target Engagement B Phase 2: In Vitro Functional Activity A->B Confirm Affinity C Phase 3: Selectivity & Off-Target Screening B->C Confirm Agonism D Phase 4: In Vivo Efficacy Models C->D Establish Selectivity E Phase 5: Preliminary Safety & PK/PD D->E Demonstrate Efficacy F Decision Point: Lead Candidate? E->F Assess Druggability

Caption: A phased experimental workflow for validating therapeutic potential.

Phase 1: In Vitro Target Engagement

Objective: To quantify the binding affinity of 2-(2-Bromophenyl)piperidine hydrochloride for the µ-opioid receptor.

Causality: High binding affinity is a prerequisite for a potent drug. This experiment directly measures the physical interaction between the compound and its hypothesized target. A low dissociation constant (Kd) or inhibition constant (Ki) indicates a strong interaction.

Experimental Protocol: Radioligand Binding Assay
  • Preparation: Utilize cell membranes from a stable cell line overexpressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled MOR-specific ligand (e.g., [³H]-DAMGO), and varying concentrations of the test compound, 2-(2-Bromophenyl)piperidine hydrochloride.

  • Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (concentration that inhibits 50% of specific binding), which can then be converted to a Ki value.

Phase 2: In Vitro Functional Activity

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the MOR and to quantify its potency and efficacy.

Causality: Binding alone does not guarantee a therapeutic effect. A functional assay is required to confirm that binding translates into the desired biological response (i.e., receptor activation).

Experimental Protocol: GTPγS Binding Assay
  • Principle: This assay measures the activation of G-proteins, the first step in the downstream signaling cascade after receptor agonism. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. We measure the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Procedure:

    • Incubate the hMOR-expressing cell membranes with varying concentrations of the test compound.

    • Add [³⁵S]GTPγS to the mixture.

    • Following incubation, separate bound and free [³⁵S]GTPγS via filtration.

    • Quantify bound radioactivity.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the compound concentration. The resulting sigmoidal curve allows for the determination of EC50 (potency) and Emax (maximum efficacy) relative to a full agonist like DAMGO.

Part 3: Comparative Performance Analysis

A crucial step is to benchmark the novel compound against established alternatives. We will compare it to Morphine (a classic opioid analgesic) and Fentanyl (a potent synthetic opioid).

Table 1: Comparative In Vitro Profile
CompoundTargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of DAMGO)
2-(2-Bromophenyl)piperidine HCl µ-Opioid ReceptorExperimental DataExperimental DataExperimental Data
Morphineµ-Opioid Receptor1 - 1050 - 100~90%
Fentanylµ-Opioid Receptor0.5 - 1.55 - 15100%
Naloxone (Antagonist Control)µ-Opioid Receptor1 - 2No Agonist Activity0%

Note: Values for Morphine and Fentanyl are typical literature ranges and may vary between specific assays.

Phase 3 & 4: Selectivity and In Vivo Efficacy

Objective: To ensure the compound's activity is specific to the µ-opioid receptor and to demonstrate a tangible analgesic effect in a living system.

Causality: Lack of selectivity can lead to undesirable side effects. A compound that binds to multiple receptors (e.g., kappa or delta opioid receptors, or other CNS targets) may have a complex and unpredictable pharmacological profile. In vivo models are the ultimate test of whether the in vitro activity translates to a therapeutic outcome in a complex biological environment.

Experimental Protocol: Receptor Selectivity Panel
  • Screen the compound against a panel of other relevant receptors, ion channels, and transporters (e.g., a CEREP panel). This is critical for identifying potential off-target liabilities early in the development process.

Experimental Protocol: Hot Plate Test (Thermal Pain Model)
  • Acclimatization: Acclimate mice to the testing room and equipment.

  • Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a pain response (e.g., paw licking or jumping).

  • Compound Administration: Administer 2-(2-Bromophenyl)piperidine hydrochloride, a vehicle control, or a reference drug (e.g., morphine) via a relevant route (e.g., intraperitoneal or oral).

  • Post-Treatment Measurement: At set time points after administration (e.g., 30, 60, 90 minutes), re-test the mice on the hot plate.

  • Data Analysis: An increase in the time it takes for the mouse to respond is indicative of an analgesic effect. Calculate the Maximum Possible Effect (%MPE) to normalize the data.

Table 2: Comparative In Vivo Analgesic Profile
CompoundRouteDose Range (mg/kg)Peak Analgesic Effect (%MPE)Duration of Action (min)
2-(2-Bromophenyl)piperidine HCl i.p.Experimental DataExperimental DataExperimental Data
Morphinei.p.1 - 10~80-100%60 - 120
Fentanyli.p.0.01 - 0.1100%30 - 60
Vehicle Controli.p.N/A<10%N/A

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial validation of 2-(2-Bromophenyl)piperidine hydrochloride. The data generated from these comparative studies will provide a clear, objective assessment of its potential as a novel analgesic. Positive results—namely high affinity and potent, selective MOR agonism translating to in vivo efficacy—would justify progression to more advanced studies. These would include comprehensive pharmacokinetic profiling, investigation of metabolic stability, assessment of abuse liability, and evaluation in more complex pain models (e.g., neuropathic or inflammatory pain). The unique 2-bromo substitution offers the potential for a differentiated therapeutic profile, making its rigorous evaluation a worthwhile endeavor in the search for new pain management solutions.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. [Link]

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Validation

A Head-to-Head Comparison of Piperidine-Based Antagonists: Risperidone vs. Haloperidol

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant antagonists across a range of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant antagonists across a range of receptor families.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for achieving high-affinity and selective receptor blockade. This guide provides a detailed, head-to-head comparison of two prominent piperidine-based antipsychotics: the atypical antagonist, risperidone, and the conventional antagonist, haloperidol. We will delve into their distinct receptor binding profiles, the downstream signaling consequences, and the experimental methodologies used to characterize these critical pharmacological parameters.

At a Glance: Key Pharmacological Distinctions

FeatureRisperidoneHaloperidol
Primary Mechanism Potent 5-HT2A and D2 Receptor AntagonistPotent D2 Receptor Antagonist
Receptor Affinity High affinity for 5-HT2A, D2, α1-adrenergic, and H1 receptors[5][6]High affinity primarily for D2 receptors[5][7]
Clinical Classification Atypical Antipsychotic[8]Typical Antipsychotic[7]
Side Effect Profile Lower incidence of extrapyramidal symptoms at low doses, but higher risk of metabolic side effects.[8]High incidence of extrapyramidal symptoms.[7][9]

Deep Dive: Receptor Binding Profiles and Functional Consequences

The therapeutic and side-effect profiles of risperidone and haloperidol are direct consequences of their interactions with a spectrum of neurotransmitter receptors. While both drugs exhibit potent antagonism at the dopamine D2 receptor, a key target for antipsychotic efficacy, their affinities for other receptors, particularly the serotonin 5-HT2A receptor, diverge significantly.[9][10]

Risperidone is characterized by its high affinity for both 5-HT2A and D2 receptors. In fact, its affinity for the 5-HT2A receptor is even higher than for the D2 receptor.[5][10] This dual antagonism is a hallmark of many atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms. Risperidone also demonstrates significant affinity for α1- and α2-adrenergic receptors and H1 histaminergic receptors, which can contribute to side effects such as orthostatic hypotension and sedation.[5][6][8]

Haloperidol , in contrast, is a more selective D2 antagonist.[5][7] Its high affinity for the D2 receptor is responsible for its potent antipsychotic effects. However, this strong and selective D2 blockade, particularly in the nigrostriatal pathway, is also the primary driver of its high propensity to cause extrapyramidal side effects. Haloperidol has a much lower affinity for 5-HT2A receptors compared to risperidone.[10]

Comparative Receptor Binding Affinities (Ki values in nM)
ReceptorRisperidone (Ki, nM)Haloperidol (Ki, nM)
Dopamine D23.13[5]1.55[5]
Serotonin 5-HT2A0.16[5]~2.6 mg/kg (ED50)[7]
α1-Adrenergic0.8[5]-
Histamine H12.23[5]-
α2-Adrenergic7.54[5]-

Note: Ki values can vary between studies depending on the experimental conditions.[11]

Signaling Pathways: The Downstream Effects of Receptor Blockade

The antagonism of D2 and 5-HT2A receptors by risperidone and haloperidol initiates distinct intracellular signaling cascades.

Dopamine D2 Receptor Signaling: The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o pathway.[12][13] Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately leading to a reduction in neuronal excitability.[13][14] Both risperidone and haloperidol, by blocking the D2 receptor, prevent dopamine from initiating these downstream effects.

Caption: Dopamine D2 Receptor Antagonism Workflow.

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is a GPCR that couples to the Gαq/11 pathway.[15][16] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[15][17] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), resulting in increased neuronal excitability.[17] Risperidone's potent antagonism of the 5-HT2A receptor effectively blocks this excitatory signaling cascade. This action in cortical regions is thought to modulate dopamine release in the striatum, potentially contributing to the reduced risk of extrapyramidal symptoms.

Experimental Protocol: Competitive Radioligand Binding Assay

A fundamental technique to determine the binding affinity (Ki) of an unlabeled compound, such as risperidone or haloperidol, is the competitive radioligand binding assay.[18][19][20] This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a cell membrane homogenate expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A receptors).[21]

    • Prepare a stock solution of a high-affinity radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).[22]

    • Prepare serial dilutions of the unlabeled test compounds (risperidone and haloperidol).[18]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[21]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[18]

  • Incubation:

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a sufficient duration to allow the binding to reach equilibrium.[21]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[19][23]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[18]

  • Scintillation Counting:

    • Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.[21]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled competitor to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

The head-to-head comparison of risperidone and haloperidol highlights the profound impact of subtle modifications to the piperidine scaffold on receptor selectivity and, consequently, clinical outcomes. While both are effective antipsychotics, risperidone's broader receptor profile, particularly its potent 5-HT2A antagonism, distinguishes it from the more selective D2 antagonist, haloperidol. This detailed understanding of their pharmacological properties, derived from robust experimental data, is crucial for the rational design and development of next-generation therapeutics with improved efficacy and safety profiles.

References

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  • Seeman, P. (2006). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 26(5-6), 343-354. Retrieved January 21, 2026, from [Link]

  • Kapur, S., Zipursky, R. B., & Remington, G. (1998). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Psychopharmacology, 140(1), 13-18. Retrieved January 21, 2026, from [Link]

  • Roth, B. L. (2008). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Opinion in Pharmacology, 8(6), 630-636. Retrieved January 21, 2026, from [Link]

  • 5-HT2A receptor. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience, 282, 13-22. Retrieved January 21, 2026, from [Link]

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  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: In vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57-73. Retrieved January 21, 2026, from [Link]

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Comparative

A Comparative Benchmarking Guide to 2-(2-Bromophenyl)piperidine hydrochloride Against Standard NMDA Receptor Antagonists

For researchers, scientists, and professionals in drug development, the exploration of novel compounds with potential central nervous system (CNS) activity is a cornerstone of advancing neuropharmacology. The arylpiperid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel compounds with potential central nervous system (CNS) activity is a cornerstone of advancing neuropharmacology. The arylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of CNS targets.[1][2][3] This guide provides a comprehensive framework for benchmarking 2-(2-Bromophenyl)piperidine hydrochloride, a compound of interest within this class, against well-characterized standard compounds. Due to the limited publicly available data on this specific molecule, we will proceed under the structurally-informed hypothesis that it may act as an N-methyl-D-aspartate (NMDA) receptor antagonist. This document will therefore serve as a roadmap for its initial characterization.

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[4] Its overactivation, however, is implicated in a range of neuropathological conditions, making NMDA receptor antagonists a significant area of therapeutic interest.[5][6] This guide will compare the hypothetical performance of 2-(2-Bromophenyl)piperidine hydrochloride against two standard NMDA receptor antagonists with distinct mechanisms of action: D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) , a competitive antagonist at the glutamate binding site, and Ketamine , an uncompetitive channel blocker.[5][7][8]

Part 1: In Vitro Characterization: Receptor Binding and Functional Assays

The initial step in characterizing a novel compound is to determine its direct interaction with the target receptor and its functional consequence on receptor activity.

Rationale for Experimental Choices

To establish a comprehensive in vitro profile, we will employ two primary assays: a competitive radioligand binding assay to determine binding affinity (Ki) and an electrophysiological assay to assess functional inhibition (IC50) and mechanism of action. The binding assay quantifies the direct interaction of the test compound with the NMDA receptor, while the electrophysiology assay provides crucial information on its functional effect on receptor-mediated ion flow.

Experimental Protocols

A. Competitive Radioligand Binding Assay

This protocol aims to determine the binding affinity of 2-(2-Bromophenyl)piperidine hydrochloride for the NMDA receptor complex.

Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Rat cortical tissue homogenization P2 Centrifugation and washing P1->P2 P3 Resuspension in assay buffer to create membrane preparation P2->P3 A1 Incubate membrane preparation with [3H]CGP-39653 (radioligand) A2 Add increasing concentrations of test compound (2-(2-Bromophenyl)piperidine HCl, D-AP5, or Ketamine) A1->A2 A3 Incubate to equilibrium A2->A3 A4 Rapid filtration through glass fiber filters to separate bound and free radioligand A3->A4 D1 Quantify radioactivity on filters using liquid scintillation counting D2 Generate competition curves D1->D2 D3 Calculate Ki values using the Cheng-Prusoff equation D2->D3

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize fresh rat cortical tissue in ice-cold buffer. Centrifuge the homogenate, wash the pellet, and resuspend in the assay buffer to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]CGP-39653, a high-affinity NMDA receptor antagonist), and a range of concentrations of the test compound or standards.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and then determine the Ki (binding affinity) using the Cheng-Prusoff equation.

B. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This assay will determine the functional inhibitory potency and mechanism of 2-(2-Bromophenyl)piperidine hydrochloride on specific NMDA receptor subtypes.

Workflow:

cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis P1 Harvest Xenopus laevis oocytes P2 Inject cRNAs for NMDA receptor subunits (e.g., GluN1 and GluN2A) P1->P2 P3 Incubate oocytes for 2-4 days to allow for receptor expression P2->P3 R1 Mount oocyte in recording chamber and impale with two electrodes R2 Perfuse with buffer containing NMDA and glycine to elicit a current R1->R2 R3 Apply increasing concentrations of the test compound or standards R2->R3 R4 Record the resulting changes in membrane current R3->R4 D1 Measure peak current amplitude at each concentration D2 Normalize data to the baseline current D1->D2 D3 Generate concentration-response curves and calculate IC50 values D2->D3

Caption: Workflow for the two-electrode voltage-clamp electrophysiology assay.

Step-by-Step Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a Xenopus laevis frog. Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1/GluN2A). Incubate the oocytes for 2-4 days.[4]

  • Recording Setup: Place an oocyte in a recording chamber and perfuse with a standard buffer. Impale the oocyte with two microelectrodes for voltage clamping.

  • Eliciting Currents: Apply a solution containing saturating concentrations of NMDA and glycine to elicit a maximal inward current.

  • Compound Application: Once a stable baseline current is established, co-apply the NMDA/glycine solution with increasing concentrations of 2-(2-Bromophenyl)piperidine hydrochloride, D-AP5, or Ketamine.

  • Data Acquisition: Record the current responses at each concentration.

  • Data Analysis: Measure the peak current amplitude for each concentration and normalize it to the control response. Plot the normalized response against the logarithm of the compound concentration to determine the IC50.

Hypothetical Comparative Data
CompoundRadioligand Binding (Ki, nM)Electrophysiology (IC50, µM) on GluN1/GluN2A
2-(2-Bromophenyl)piperidine HCl 851.2
D-AP5 500.8
Ketamine >10,000 (does not compete with site)2.5

Note: Data for 2-(2-Bromophenyl)piperidine hydrochloride is hypothetical for illustrative purposes.

Part 2: In Vivo Evaluation: NMDA-Induced Seizure Model

To translate in vitro findings into a physiological context, an in vivo model is essential. The NMDA-induced seizure model in rodents is a standard method to assess the efficacy of NMDA receptor antagonists.[9]

Rationale for Experimental Choices

This model directly tests the ability of a compound to antagonize the effects of NMDA in vivo. By administering NMDA to induce characteristic seizure-like behaviors, we can quantify the protective effects of our test compound and standards. This provides a measure of in vivo potency and allows for an initial assessment of the therapeutic window.

Experimental Protocol

Workflow:

cluster_prep Animal Preparation cluster_dosing Dosing and Observation cluster_analysis Data Analysis P1 Acclimate male Swiss Webster mice to the facility P2 Randomly assign mice to treatment groups (Vehicle, Test Compound, Standards) P1->P2 D1 Administer test compound or standards via intraperitoneal (i.p.) injection D2 After a set pretreatment time, administer a convulsive dose of NMDA (i.p.) D1->D2 D3 Immediately place mice in an observation arena and record behavior D2->D3 A1 Measure latency to clonic seizures and incidence of tonic seizures A2 Calculate the percentage of animals protected from seizures A1->A2 A3 Determine the ED50 (effective dose to protect 50% of animals) A2->A3

Caption: Workflow for the NMDA-induced seizure model in mice.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male Swiss Webster mice for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign mice to groups. Administer various doses of 2-(2-Bromophenyl)piperidine hydrochloride, D-AP5, Ketamine, or vehicle via intraperitoneal (i.p.) injection.

  • NMDA Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of NMDA (e.g., 100 mg/kg, i.p.).[9]

  • Behavioral Observation: Immediately after the NMDA injection, place each mouse in an individual observation chamber and record the latency to the onset of clonic seizures and the incidence of tonic seizures and death for 30 minutes.

  • Data Analysis: For each treatment group, calculate the percentage of animals protected from seizures. Use probit analysis to determine the ED50 for each compound.

Hypothetical Comparative Data
CompoundED50 (mg/kg, i.p.) for Protection Against Clonic Seizures
2-(2-Bromophenyl)piperidine HCl 15
D-AP5 10
Ketamine 20

Note: Data for 2-(2-Bromophenyl)piperidine hydrochloride is hypothetical for illustrative purposes.

Part 3: Synthesis of Findings and Future Directions

This guide outlines a foundational strategy for the initial characterization of 2-(2-Bromophenyl)piperidine hydrochloride as a putative NMDA receptor antagonist. The hypothetical data presented suggests that the compound exhibits moderate affinity and functional antagonism at the NMDA receptor, with corresponding protective effects in vivo.

The in vitro binding data, showing a Ki in the nanomolar range, would suggest a direct interaction with the receptor, while the electrophysiology results would confirm its inhibitory action on receptor function. The in vivo data would demonstrate that this molecular activity translates to a physiological effect in a relevant disease model.

Future studies should aim to further elucidate the precise mechanism of action. For instance, determining if the compound's inhibitory effect is voltage-dependent can help differentiate between a competitive and an uncompetitive mechanism. Additionally, assessing its selectivity against other CNS receptors (e.g., dopamine, serotonin, AMPA) would be crucial in building a comprehensive pharmacological profile and predicting potential off-target effects.

By following this structured, comparative approach, researchers can efficiently and rigorously evaluate the potential of novel compounds like 2-(2-Bromophenyl)piperidine hydrochloride, paving the way for the development of next-generation therapeutics for neurological disorders.

References

  • Zhu, Z., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry, 193, 112214. Available from: [Link]

  • ResearchGate. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy | Request PDF. Available from: [Link]

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  • PubMed. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. Available from: [Link]

  • MDPI. (2023). Comparative Analysis of Chemical Distribution Models for Quantitative In Vitro to In Vivo Extrapolation. Toxics, 11(11), 903. Available from: [Link]

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  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6383. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-(2-Bromophenyl)piperidine hydrochloride

As researchers and developers in the pharmaceutical landscape, our focus is often on synthesis and application. However, the responsible management of chemical compounds at the end of their lifecycle is a critical compon...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical landscape, our focus is often on synthesis and application. However, the responsible management of chemical compounds at the end of their lifecycle is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven framework for the proper disposal of 2-(2-Bromophenyl)piperidine hydrochloride, moving beyond simple checklists to explain the scientific rationale behind each procedural step. The protocols herein are designed to ensure a self-validating system of safety and compliance.

Hazard Assessment & Risk Mitigation

Understanding the intrinsic properties of 2-(2-Bromophenyl)piperidine hydrochloride is the foundation of its safe handling and disposal. This compound is a substituted piperidine derivative containing a halogenated aromatic ring. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs provide clear indicators of its potential hazards.[1] The piperidine moiety is known for its toxic and corrosive properties, while brominated organic compounds present specific environmental concerns.[2]

Based on data from analogous structures, such as (R)-2-(4-Bromophenyl)piperidine and 2-Bromophenylhydrazine hydrochloride, we must assume the compound is, at a minimum:

  • Harmful if swallowed (Acute Oral Toxicity).[3]

  • A cause of skin irritation and serious eye damage.[3][4]

  • A potential respiratory irritant.[1][3]

Table 1: Hazard & Handling Summary for 2-(2-Bromophenyl)piperidine hydrochloride

ParameterSpecificationRationale & Source
Assumed Hazard Class Toxic, Irritant, CorrosiveBased on piperidine and bromophenyl functional groups.[3][5]
Personal Protective Equipment (PPE) Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab CoatStandard for handling hazardous laboratory chemicals to prevent skin and eye contact.[4][6]
Handling Environment Certified Laboratory Chemical Fume HoodTo prevent inhalation of dusts or aerosols.[7]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Strong AcidsTo prevent uncontrolled exothermic or gas-evolving reactions.[1][8]
Emergency Spill Protocol

Accidents, though preventable, require a prepared response. In the event of a spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1, including respiratory protection if dust is airborne.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect & Containerize: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[4][7]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with established laboratory protocols.

Waste Characterization & Segregation

Proper disposal begins with accurate waste characterization. As a generator of chemical waste, you are legally responsible for its correct classification.[1][4] 2-(2-Bromophenyl)piperidine hydrochloride falls into the category of halogenated organic waste.[9] Mixing this waste stream with non-halogenated solvents or other waste types can significantly increase disposal costs and complicate the disposal process.[9]

The following decision workflow provides a logical pathway for segregating waste streams associated with this compound.

G Diagram 1: Waste Segregation Workflow cluster_container Select Appropriate Waste Container start Waste Containing 2-(2-Bromophenyl)piperidine HCl is_solid Unused/Expired Solid Chemical start->is_solid Pure Compound is_contaminated_solid Contaminated Solids (Gloves, Weigh Boats, Wipes) start->is_contaminated_solid Contaminated Labware is_empty_container "Empty" Container (e.g., original bottle) start->is_empty_container Residual Amount container_halogenated Hazardous Waste: Halogenated Organics (Solid) is_solid->container_halogenated container_solid_waste Hazardous Waste: Contaminated Solid Waste is_contaminated_solid->container_solid_waste container_empty Dispose as Unused Product (Deface label, place in solid waste) is_empty_container->container_empty Follow EHS guidance for RCRA empty procedures

Caption: Waste segregation decision tree for 2-(2-Bromophenyl)piperidine hydrochloride.

Approved Disposal Protocols

Under no circumstances should 2-(2-Bromophenyl)piperidine hydrochloride or its solutions be discharged into the sanitary sewer system.[1][8] Doing so can harm aquatic life and interfere with wastewater treatment processes. The required method of disposal for this category of chemical is via a licensed professional waste disposal service, which will use high-temperature incineration.[10][11]

Protocol A: Disposal of Unused or Expired Chemical

This protocol applies to the pure, solid chemical that is no longer needed.

  • Maintain Original Labeling: Keep the compound in its original, clearly labeled container if possible.

  • Package for Pickup: Ensure the container cap is tightly sealed. Place the container in a secondary container (such as a resealable bag) for safety.

  • Store Appropriately: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[7]

  • Request Disposal: Arrange for pickup through your institution's EHS department. They will manage the transport to a licensed hazardous waste facility.[11][12]

Protocol B: Disposal of Contaminated Labware and Debris

This protocol covers items with trace contamination, such as gloves, weigh paper, pipette tips, and spill cleanup materials.

  • Collect in Designated Container: Place all solid waste contaminated with the chemical into a dedicated, compatible, and clearly labeled hazardous waste container (e.g., a lined cardboard box or a plastic drum).[7] The label must read "Hazardous Waste" and list the chemical constituents.

  • Keep Closed: Keep the waste container sealed when not in use.

  • Arrange for Pickup: Once the container is full, arrange for disposal through your EHS office.

Regulatory Compliance & Documentation

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[2][13]

Your institution's EHS department is your primary resource for navigating these regulations.[9][11] They will provide the correct containers, labels, and guidance to ensure full compliance. Maintain meticulous records of the waste you generate and dispose of, as this documentation is crucial for regulatory audits and for maintaining a safe laboratory environment.

By adhering to these scientifically grounded procedures, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment.

References

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]

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  • Devine, P., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.
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  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. [Link]

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